molecular formula C12H22O2 B1588154 Ethyl trans-4-decenoate CAS No. 76649-16-6

Ethyl trans-4-decenoate

Cat. No.: B1588154
CAS No.: 76649-16-6
M. Wt: 198.30 g/mol
InChI Key: AWNIQMQADACLCJ-CMDGGOBGSA-N
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Description

Ethyl 4-decenoate is a fatty acid ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-dec-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNIQMQADACLCJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888516
Record name Ethyl (4E)-dec-4-enoate
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Molecular Weight

198.30 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Boiling Point

72.00 °C. @ 0.10 mm Hg
Record name Ethyl 4-decenoate
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URL http://www.hmdb.ca/metabolites/HMDB0039220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.877-0.883
Record name Ethyl trans-4-decenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/71/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

76649-16-6
Record name Ethyl (E)-4-decenoate
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Record name Ethyl 4-decenoate, (4E)-
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Record name 4-Decenoic acid, ethyl ester, (4E)-
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Record name Ethyl (4E)-dec-4-enoate
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Record name Ethyl (E)-4-decenoate
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Record name ETHYL 4-DECENOATE, (4E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 4-decenoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl trans-4-decenoate (CAS: 76649-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate is an unsaturated fatty acid ester with the CAS number 76649-16-6. It belongs to the class of medium-chain fatty acid ethyl esters and is recognized for its characteristic fruity, pear-like aroma.[1][2] This has led to its primary application in the flavor and fragrance industry.[1][3] Beyond its sensory properties, recent research has suggested potential biological activities of related medium-chain unsaturated fatty acid esters, indicating a broader scope for scientific investigation. This guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, and relevant experimental protocols for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 76649-16-6[1][4][5]
Molecular Formula C₁₂H₂₂O₂[3][4][5]
Molecular Weight 198.31 g/mol [3][5]
Appearance Colorless to pale yellow, clear liquid[1][3]
Odor Waxy, leathery, fruity, pear note[2]
Boiling Point 72 °C at 3 mmHg[3]
Density 0.871 - 0.881 g/cm³ at 25 °C[1]
Refractive Index 1.432 - 1.442 at 20 °C[1]
Flash Point 110 °C (230 °F)[1]
Solubility Insoluble in water; soluble in alcohol[2]
Purity ≥ 96% (GC)[3]

Toxicological and Safety Data

Based on available safety data sheets, this compound is not classified as a hazardous substance.[6] It is not considered to pose significant health risks upon acute exposure. However, standard laboratory safety precautions, such as wearing protective gloves and eye protection, should always be observed when handling this chemical.[6] A summary of toxicological and safety information is provided in Table 2.

Table 2: Toxicological and Safety Information for this compound

ParameterInformationReference(s)
Acute Toxicity Not classified as acutely toxic.[6]
Skin Corrosion/Irritation Not classified as a skin irritant.[6]
Serious Eye Damage/Irritation Not classified as an eye irritant.[6]
Genotoxicity Not expected to be genotoxic.[7]
Handling Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6]

Potential Biological Activity: Inhibition of Bacterial Persistence

While specific signaling pathways involving this compound have not been elucidated, research into related medium-chain unsaturated fatty acid ethyl esters has revealed a potential role in combating bacterial persistence. A study demonstrated that compounds such as ethyl cis-4-decenoate can decrease the formation of persister cells in Escherichia coli.[1] Persister cells are a dormant subpopulation of bacteria that exhibit high tolerance to antibiotics, contributing to chronic and recurrent infections.

The proposed mechanism involves the regulation of the toxin-antitoxin system, specifically by inhibiting the antitoxin HipB.[1] This leads to the disruption of bacterial dormancy, rendering the bacteria more susceptible to antibiotics. Although this study focused on the cis-isomer, the structural similarity suggests that this compound may exhibit comparable activity, warranting further investigation.

logical_relationship cluster_compound This compound cluster_mechanism Potential Antibacterial Mechanism A This compound B Inhibition of Antitoxin HipB A->B Potential Action C Disruption of Bacterial Dormancy B->C D Increased Antibiotic Susceptibility C->D

Potential Mechanism of Antibacterial Action.

Experimental Protocols

Synthesis

Two common methods for the synthesis of esters like this compound are the Wittig reaction and Fischer esterification.

a) Wittig Reaction (Generalized Protocol)

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of this compound, this would likely involve the reaction of a suitable aldehyde with a phosphorus ylide containing the ethyl ester moiety. Stabilized ylides generally favor the formation of the (E)- or trans-alkene.

experimental_workflow cluster_synthesis Generalized Wittig Reaction Synthesis A React Aldehyde with Phosphonium Ylide B Formation of Oxaphosphetane Intermediate A->B C Elimination of Triphenylphosphine Oxide B->C D Formation of this compound C->D

Generalized Wittig Reaction Workflow.

b) Fischer Esterification (Generalized Protocol)

This method involves the acid-catalyzed reaction of a carboxylic acid (trans-4-decenoic acid) with an alcohol (ethanol).

Methodology:

  • trans-4-Decenoic acid is dissolved in an excess of absolute ethanol (B145695).

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

  • Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

Purification

Purification of the crude product is typically achieved using column chromatography.

Methodology:

  • A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

  • The crude this compound is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.

  • The product is eluted from the column using a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing the pure ester are combined, and the solvent is removed under reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.

Methodology:

  • Sample Preparation: The purified sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Separation: An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up to separate the components based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the eluting peak corresponding to this compound will show a characteristic fragmentation pattern, including the molecular ion peak, which can be compared to a reference spectrum for confirmation.

  • Quantification: For quantitative analysis, a known concentration of an internal standard can be added to the sample prior to GC-MS analysis.

experimental_workflow cluster_analysis GC-MS Analysis Workflow A Sample Preparation (in volatile solvent) B Injection into GC A->B C Separation on Capillary Column B->C D Elution and Entry into Mass Spectrometer C->D E Ionization and Fragmentation D->E F Detection and Mass Spectrum Generation E->F G Data Analysis (Identification & Quantification) F->G

Workflow for GC-MS Analysis.

Conclusion

This compound is a well-characterized fatty acid ester with established applications in the flavor and fragrance industry. Its chemical and physical properties are well-documented, and it is considered to have a low toxicity profile. The emerging research on the biological activities of related medium-chain unsaturated fatty acid esters, particularly in the context of antibacterial action, opens up new avenues for investigation into the potential therapeutic applications of this compound. The generalized experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis, purification, and analysis of this compound for further study.

References

Ethyl Trans-4-Decenoate: A Technical Guide to its Flavor and Fragrance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-decenoate is a volatile ester recognized for its significant contribution to the aroma and flavor of various products. This technical guide provides an in-depth analysis of its flavor and fragrance profile, physicochemical properties, and the underlying sensory perception mechanisms. Detailed experimental protocols for sensory analysis are provided, alongside a summary of its applications in the flavor, fragrance, and other industries. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of flavor and fragrance compounds.

Introduction

This compound (CAS No. 76649-16-6) is an organic ester that possesses a complex and multifaceted flavor and fragrance profile.[1] It is valued in the flavor and fragrance industry for its unique aromatic characteristics.[1] Understanding the nuanced sensory properties of this molecule is crucial for its effective application in product formulation, as well as for research into chemosensory perception.

Flavor and Fragrance Profile

The organoleptic profile of this compound is characterized by a combination of fruity, green, and waxy notes, with nuances of pear, apple, and cognac.[2] Some evaluators also describe a musty or dusty characteristic, which can add depth and complexity to fragrance compositions.[2][3]

Odor Profile: The odor of this compound is described as having green, fruity, and waxy characteristics, with a cognac-like nuance.[2] It is also noted to have a musty quality.[2]

Flavor Profile: In terms of flavor, it is characterized as fatty and waxy.[2] It is utilized to enhance and add depth to fruit flavors, particularly pear, apple, pineapple, and peach.[2]

Applications: This versatile compound is used in a variety of applications, including:

  • Flavor and Fragrance Industry: It is a popular ingredient in the formulation of perfumes and food flavorings due to its fruity and floral aroma.[1]

  • Food Industry: It is used as a flavoring agent to enhance the taste and aroma of various culinary products.[1]

  • Cosmetics: Its emollient properties and pleasant scent make it a suitable ingredient in cosmetic formulations.[1]

  • Agriculture: It can act as an attractant for certain insects, finding use in pest control strategies.[1]

  • Research and Development: In synthetic organic chemistry, it serves as a building block for more complex molecules.[1]

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[1][4]
Molecular Weight 198.30 g/mol [4]
CAS Number 76649-16-6[1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 72 °C[1]
Density 0.880 g/mL[1]
Refractive Index (n20/D) 1.425 - 1.445[1]
Purity (GC) ≥ 96%[1]
Solubility Insoluble in water[2]
Flash Point 110 °C (230 °F)[2]

Signaling Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[5] While the specific ORs that bind to this compound have not been fully elucidated, the general olfactory signal transduction pathway is well-understood. The binding of an odorant molecule to its receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.[6] Esters, as a chemical class, are known to activate a range of olfactory receptors.[6][7]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx CNG_channel->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: General Olfactory Signal Transduction Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible sensory analysis of flavor and fragrance compounds. Below are representative methodologies for the evaluation of this compound.

Sensory Panel and Training

A trained sensory panel is crucial for obtaining reliable descriptive analysis of aroma and flavor.

  • Panelist Selection: A panel of 8-12 individuals should be selected based on their demonstrated ability to discriminate between different odors and flavors.

  • Training: Panelists should be trained on the terminology used to describe fruity and ester-like aromas.[8] This can be achieved by presenting them with reference standards for various aroma descriptors (e.g., ethyl acetate (B1210297) for "fruity," hexanal (B45976) for "green").

Descriptive Sensory Analysis

This method provides a detailed characterization of the sensory attributes of the compound.

  • Sample Preparation: For aroma evaluation, samples of this compound are prepared by diluting the pure compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol) to an appropriate concentration. For flavor evaluation, the compound is dissolved in a neutral base such as a sugar solution or deodorized oil.[8]

  • Presentation: Samples are presented to panelists in coded, covered, and odorless glass containers.[8] To minimize carry-over effects, the presentation order should be randomized and balanced.[8]

  • Evaluation: Panelists individually evaluate the samples in controlled sensory booths. They rate the intensity of various attributes (e.g., fruity, green, waxy, pear, apple, cognac, musty) on a standardized line scale (e.g., a 15-cm scale anchored from "not perceptible" to "very strong").[8]

  • Data Analysis: The intensity ratings are converted to numerical data for statistical analysis (e.g., ANOVA) to determine significant differences in sensory attributes.[8]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds responsible for the aroma of a sample.[9]

  • Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.[8]

  • Analysis: A diluted sample of this compound is injected into the GC. As the separated compounds elute from the column, they are simultaneously detected by the FID and sniffed by a trained panelist at the ODP.[8]

  • Data Collection: The panelist records the retention time, describes the odor quality, and rates the odor intensity of each detected aroma.[8] This allows for the correlation of specific chemical compounds with their perceived aroma.

Odor and Taste Threshold Determination

Determining the detection and recognition thresholds is important for understanding the potency of a flavor and fragrance compound. The ASTM E679 standard practice describes a forced-choice ascending concentration series method.[10][11]

  • Sample Preparation: A series of samples with increasing concentrations of this compound in a neutral medium (e.g., air for odor, water for taste) is prepared.

  • Presentation: In each trial, a panelist is presented with three samples (a triangle test), two of which are blanks (the neutral medium) and one of which contains the odorant. The panelist's task is to identify the different sample.

  • Procedure: The test begins with concentrations well below the expected threshold. The concentration is gradually increased in subsequent trials until the panelist can reliably detect the odorant.

  • Calculation: The threshold is typically defined as the concentration at which the substance is correctly identified by a certain percentage of the panel (e.g., 50%).

Sensory_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation Sample_Prep Sample Preparation (Dilution in neutral base) Descriptive_Analysis Descriptive Sensory Analysis (Aroma & Flavor Profiling) Sample_Prep->Descriptive_Analysis GCO_Analysis Gas Chromatography-Olfactometry (GC-O) (Odorant Identification) Sample_Prep->GCO_Analysis Threshold_Det Threshold Determination (Odor & Taste) Sample_Prep->Threshold_Det Panel_Selection Sensory Panel Selection & Training Panel_Selection->Descriptive_Analysis Panel_Selection->GCO_Analysis Panel_Selection->Threshold_Det Data_Collection Data Collection (Intensity Ratings, Odor Descriptors) Descriptive_Analysis->Data_Collection GCO_Analysis->Data_Collection Threshold_Det->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, etc.) Data_Collection->Stat_Analysis Profile_Generation Flavor/Fragrance Profile Generation Stat_Analysis->Profile_Generation

Caption: Experimental Workflow for Sensory Analysis.

Conclusion

This compound is a valuable compound in the flavor and fragrance industry, with a distinct and complex sensory profile. This technical guide has provided a comprehensive overview of its organoleptic properties, physicochemical characteristics, and the mechanisms of its perception. The detailed experimental protocols offer a framework for the consistent and reliable sensory evaluation of this and similar compounds. Further research to determine its specific odor and taste thresholds, as well as to identify the olfactory receptors with which it interacts, will provide a more complete understanding of this important flavor and fragrance ingredient.

References

The Enigmatic Pathway of a Pear-Like Aroma: A Technical Guide to the Biosynthesis of Ethyl Trans-4-Decenoate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of ethyl trans-4-decenoate, a volatile organic compound contributing to the characteristic aroma of certain fruits, such as pears, and found in the floral headspace of plants like the cowpea (Vigna unguiculata). While a complete, end-to-end pathway has yet to be fully elucidated in a single plant species, this document consolidates current knowledge on analogous fatty acid and ester biosynthesis pathways to present a scientifically grounded hypothetical route. This guide also outlines key experimental protocols to facilitate further research into this specialized metabolic process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is postulated to be a multi-step process commencing with de novo fatty acid synthesis in the plastids, followed by desaturation and subsequent esterification in the cytoplasm. The pathway can be conceptually divided into three main stages:

  • Chain-Length Specific Fatty Acid Synthesis: The carbon backbone is assembled from acetyl-CoA to form a 10-carbon saturated fatty acyl chain.

  • Regio- and Stereospecific Desaturation: A double bond is introduced at the Δ4 position of the 10-carbon fatty acyl chain in a trans configuration.

  • Esterification: The resulting trans-4-decenoic acid is esterified with ethanol (B145695) to produce the final volatile compound.

A detailed schematic of the proposed pathway is presented below.

Ethyl_trans_4_decenoate_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) - KAS I, II, III - etc. AcetylCoA->FAS MalonylACP Malonyl-ACP MalonylCoA->MalonylACP MalonylACP->FAS DecanoylACP Decanoyl-ACP (10:0-ACP) FAS->DecanoylACP FAT Acyl-ACP Thioesterase (FAT) DecanoylACP->FAT DecanoicAcid_p Decanoic Acid FAT->DecanoicAcid_p DecanoicAcid_c Decanoic Acid DecanoicAcid_p->DecanoicAcid_c Transport LACS Long-Chain Acyl-CoA Synthetase (LACS) DecanoicAcid_c->LACS DecanoylCoA Decanoyl-CoA (10:0-CoA) LACS->DecanoylCoA Desaturase Δ4-Desaturase DecanoylCoA->Desaturase Trans4DecenoylCoA trans-4-Decenoyl-CoA Desaturase->Trans4DecenoylCoA AAT Alcohol Acyltransferase (AAT) Trans4DecenoylCoA->AAT Ethanol Ethanol Ethanol->AAT EthylTrans4Decenoate This compound AAT->EthylTrans4Decenoate

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Key Enzymatic Steps and Homologous Evidence

De Novo Synthesis of Decanoyl-ACP

The biosynthesis initiates in the plastids with the production of a 10-carbon saturated fatty acid.[1] This process is catalyzed by the fatty acid synthase (FAS) complex, a multi-enzyme system that utilizes acetyl-CoA and malonyl-CoA as building blocks.[1] The chain elongation is carried out with the growing acyl chain attached to an acyl carrier protein (ACP). The termination of chain elongation to produce decanoyl-ACP (10:0-ACP) is likely mediated by the substrate specificity of the condensing enzymes (KAS) within the FAS complex or by the action of an acyl-ACP thioesterase (FAT) that specifically hydrolyzes 10:0-ACP.

Δ4-Desaturation

The key step in conferring the unique structure of the decenoate moiety is the introduction of a double bond at the fourth carbon. This is hypothesized to be catalyzed by a Δ4-desaturase. While a specific Δ4-desaturase for a 10-carbon substrate has not been characterized, plants are known to possess a diverse family of fatty acid desaturases. For instance, a Δ4-palmitoyl-ACP desaturase has been identified in Coriandrum sativum (coriander), which acts on a 16-carbon chain.[2] It is plausible that a homologous enzyme with specificity for a 10-carbon acyl chain exists in plants that produce this compound.

Most plant desaturases of this type introduce a cis double bond. The trans configuration found in this compound suggests either a desaturase with unusual stereospecificity or the presence of a subsequent isomerase enzyme that converts a cis double bond to a trans configuration.

Esterification

The final step is the esterification of trans-4-decenoic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT), a class of enzymes responsible for the synthesis of volatile esters in fruits and flowers.[3][4][5][6][7] These enzymes typically utilize an acyl-CoA substrate and an alcohol.[3][4][5][6][7] Therefore, the trans-4-decenoic acid produced in the preceding step would first need to be activated to trans-4-decenoyl-CoA by a long-chain acyl-CoA synthetase (LACS). The resulting acyl-CoA would then serve as a substrate, along with ethanol, for an AAT. Plant AATs are known for their broad substrate specificity, making it highly probable that an AAT is involved in the final step of this compound biosynthesis.[4][5][7]

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the dedicated biosynthetic pathway of this compound in plants. The following table presents a conceptual framework for the types of quantitative data that need to be acquired through future experimental work.

ParameterEnzymeSubstrate(s)Product(s)K_m Valuek_cat ValuePlant Source
Michaelis-Menten Constant (K_m)Δ4-DesaturaseDecanoyl-CoAtrans-4-Decenoyl-CoAData not availableData not availablee.g., Pyrus communis
Catalytic Rate Constant (k_cat)Δ4-DesaturaseDecanoyl-CoAtrans-4-Decenoyl-CoAData not availableData not availablee.g., Pyrus communis
Michaelis-Menten Constant (K_m)Alcohol Acyltransferase (AAT)trans-4-Decenoyl-CoA, EthanolThis compoundData not availableData not availablee.g., Pyrus communis
Catalytic Rate Constant (k_cat)Alcohol Acyltransferase (AAT)trans-4-Decenoyl-CoA, EthanolThis compoundData not availableData not availablee.g., Pyrus communis
In vivo ConcentrationDecanoyl-CoA--Data not available-e.g., Pyrus communis
In vivo ConcentrationEthanol--Data not available-e.g., Pyrus communis
Product Yield--This compound--e.g., Pyrus communis

Experimental Protocols

To validate the proposed pathway and gather the missing quantitative data, a series of experiments are required. The following are detailed methodologies for key experiments.

Identification and Functional Characterization of Candidate Genes

This workflow outlines the steps to identify and verify the function of the genes encoding the key enzymes in the pathway.

Experimental_Workflow_Gene_ID cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro & In Vivo Validation A Transcriptome sequencing (RNA-seq) of target plant tissue B Homology search (BLAST) using known desaturase and AAT sequences A->B C Co-expression analysis to identify candidate genes correlated with This compound production A->C D Cloning of candidate genes into expression vectors B->D C->D E Heterologous expression in E. coli or yeast D->E I Transient expression or stable transformation in a model plant (e.g., Nicotiana benthamiana) D->I F Purification of recombinant proteins E->F G Enzyme assays with putative substrates (e.g., Decanoyl-CoA, trans-4-Decenoyl-CoA, Ethanol) F->G H Product identification using GC-MS G->H J Metabolite analysis of transgenic plants I->J

Figure 2: Experimental workflow for gene identification and functional validation.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing on tissues known to produce this compound (e.g., ripe pear fruit, cowpea flowers) at different developmental stages.

  • Candidate Gene Identification:

    • Conduct BLAST searches against the transcriptome data using known sequences of plant fatty acid desaturases (particularly those with unusual regioselectivity) and alcohol acyltransferases.

    • Perform co-expression analysis to identify genes whose expression profiles correlate with the emission of this compound.

  • Heterologous Expression and Enzyme Assays:

    • Clone the full-length coding sequences of candidate genes into suitable expression vectors.

    • Express the recombinant proteins in E. coli or Saccharomyces cerevisiae.

    • Purify the expressed proteins using affinity chromatography.

    • For candidate desaturases, perform in vitro assays using decanoyl-CoA or decanoyl-ACP as a substrate and analyze the products by gas chromatography-mass spectrometry (GC-MS) for the presence of decenoic acid isomers.

    • For candidate AATs, conduct in vitro assays using trans-4-decenoyl-CoA and ethanol as substrates, and analyze for the formation of this compound by GC-MS.

  • In Planta Functional Analysis:

    • Transiently express the candidate genes in a model system like Nicotiana benthamiana.

    • Analyze the volatile profiles of the transformed plants to detect the production of this compound or its precursors.

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (K_m and k_cat) of the identified enzymes.

Protocol:

  • Use purified recombinant enzymes obtained from the protocol in section 4.1.

  • For the Δ4-desaturase, set up reaction mixtures containing a fixed enzyme concentration and varying concentrations of decanoyl-CoA. Monitor the formation of trans-4-decenoyl-CoA over time using a suitable method (e.g., HPLC or GC-MS after derivatization).

  • For the AAT, prepare reaction mixtures with a fixed enzyme concentration and varying concentrations of one substrate (e.g., trans-4-decenoyl-CoA) while keeping the other substrate (ethanol) at a saturating concentration, and vice versa.

  • Measure the initial reaction velocities at each substrate concentration.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

Concluding Remarks

The biosynthesis of this compound represents a fascinating example of specialized plant metabolism, leading to the production of a valuable aroma compound. While the complete pathway is yet to be definitively established, the proposed route, based on known enzymatic reactions in plants, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for the identification and characterization of the key enzymes involved. Elucidating this pathway will not only enhance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering of crops to produce novel and desirable flavors and fragrances.

References

An In-depth Technical Guide to Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl trans-4-decenoate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document consolidates its chemical properties, synonyms, and available experimental data to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is systematically known as ethyl (E)-dec-4-enoate. It is recognized by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.

A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

TypeIdentifier
Systematic Name ethyl (E)-dec-4-enoate
Common Synonyms trans-4-Decenoic Acid Ethyl Ester, trans-Obtusilic Acid Ethyl Ester, Ethyl (4E)-4-decenoate, Ethyl trans-dec-4-enoate, 4-Decenoic acid, ethyl ester, (E)-
CAS Number 76649-16-6
Molecular Formula C₁₂H₂₂O₂
InChI InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+
InChIKey AWNIQMQADACLCJ-CMDGGOBGSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and quality control.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Molecular Weight 198.31 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity-green, ester-like, sweet, with citrus and pear nuances[3]
Density 0.880 g/cm³[2]
Boiling Point 236.8 ± 9.0 °C (Predicted)[4]
Flash Point 110 °C[4]
Refractive Index 1.4370 - 1.4440 @ 20°C[3][5]
Solubility Insoluble in water[5]
Purity >96% (GC)[2]

Potential Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is limited, a study on its stereoisomer, ethyl cis-4-decenoate, has shed light on a potential mechanism of action against bacterial persistence. A study by Wang et al. (2018) investigated the effects of medium-chain unsaturated fatty acid ethyl esters on Escherichia coli persister cell formation. Their findings suggest that these compounds may inhibit bacterial persistence by regulating the antitoxin HipB.

Persister cells are a subpopulation of bacteria that are dormant and exhibit high tolerance to antibiotics. The formation of these cells is a significant challenge in treating chronic infections. The proposed mechanism involves the fatty acid ester interfering with the function of HipB, an antitoxin that is part of a toxin-antitoxin (TA) system. By disrupting the antitoxin, the corresponding toxin is free to inhibit essential cellular processes, leading to a reduction in persister cell viability.

Below is a conceptual workflow representing the investigation of the effect of fatty acid ethyl esters on bacterial persistence.

bacterial_persistence_workflow cluster_experiment Experimental Workflow cluster_analysis Molecular Analysis cluster_conclusion Proposed Mechanism bacterial_culture Bacterial Culture (e.g., E. coli) antibiotic_treatment Antibiotic Treatment (e.g., Ciprofloxacin) bacterial_culture->antibiotic_treatment faee_exposure Exposure to Fatty Acid Ethyl Esters (e.g., ethyl cis-4-decenoate) antibiotic_treatment->faee_exposure persister_quantification Quantification of Persister Cells faee_exposure->persister_quantification rna_seq RNA Sequencing persister_quantification->rna_seq Investigate Transcriptional Changes gene_deletion Gene Deletion Studies (e.g., hipB knockout) persister_quantification->gene_deletion Validate Target Involvement protein_analysis Analysis of HipB Antitoxin Levels gene_deletion->protein_analysis Confirm Mechanism faee Fatty Acid Ethyl Ester hipb HipB Antitoxin Regulation faee->hipb persister_inhibition Inhibition of Persister Formation hipb->persister_inhibition

Figure 1: Conceptual workflow for investigating the impact of fatty acid ethyl esters on bacterial persister formation.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is through a Wittig reaction to form the trans-alkene, followed by esterification.

Step 1: Wittig Reaction to form trans-4-Decenoic Acid

This reaction would involve the reaction of a stabilized phosphorus ylide with an aldehyde.

  • Reactants: Hexanal and (Carboethoxymethylene)triphenylphosphorane.

  • Solvent: A suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Procedure:

    • The phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with an appropriate ethyl haloacetate, followed by deprotonation with a strong base (e.g., n-butyllithium).

    • Hexanal is then added dropwise to the ylide solution at a controlled temperature (typically low temperatures, such as -78 °C to 0 °C).

    • The reaction mixture is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • Purification is typically performed by column chromatography to isolate the trans-isomer of ethyl 4-decenoate.

Step 2: Fischer Esterification (Alternative Route)

If trans-4-decenoic acid is available, it can be esterified to the corresponding ethyl ester.

  • Reactants: trans-4-Decenoic acid and ethanol (B145695).

  • Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Procedure:

    • trans-4-Decenoic acid is dissolved in an excess of ethanol.

    • A catalytic amount of the strong acid is added.

    • The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

    • After cooling, the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the unreacted acid and the acid catalyst.

    • The organic layer is then dried and the solvent evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.

A logical diagram for a generalized synthesis and purification workflow is presented below.

synthesis_workflow start Starting Materials (Aldehyde/Acid + Alcohol) synthesis Chemical Synthesis (e.g., Wittig Reaction or Esterification) start->synthesis extraction Work-up and Extraction synthesis->extraction purification Purification (e.g., Column Chromatography or Distillation) extraction->purification characterization Characterization (GC-MS, NMR) purification->characterization final_product Pure this compound characterization->final_product

Figure 2: Generalized workflow for the synthesis and purification of this compound.
Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector Temperature: Typically around 250 °C.

  • Oven Program: A temperature gradient program would be used, for example, starting at 50 °C, holding for 1-2 minutes, then ramping at 10-15 °C/min to a final temperature of 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron ionization (EI) at 70 eV. The mass spectrum would be compared to a reference library (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • ¹H NMR: Expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene (B1212753) group of the ethyl ester, multiplets for the olefinic protons around 5.4 ppm, and signals for the aliphatic chain protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 173 ppm), the olefinic carbons, and the carbons of the ethyl group and the decenyl chain.

Applications in Drug Development and Research

This compound and related fatty acid esters are of interest to the pharmaceutical industry for several reasons:

  • Antimicrobial Properties: As suggested by studies on related compounds, it may serve as a lead compound for the development of new antibacterial agents that target persistent infections.

  • Drug Delivery: The lipophilic nature of this ester could be exploited in drug delivery systems to enhance the solubility and bioavailability of certain active pharmaceutical ingredients.

  • Flavoring and Fragrance in Formulations: Its pleasant fruity aroma can be used to improve the palatability and patient compliance of oral medications.

Further research is warranted to fully explore the therapeutic potential and mechanisms of action of this compound.

References

A Technical Guide to the Solubility of Ethyl trans-4-decenoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-decenoate is a key intermediate and additive in the pharmaceutical, flavor, and fragrance industries, valued for its unique chemical properties. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the underlying physicochemical principles.

Introduction

This compound (C₁₂H₂₂O₂) is an unsaturated ester known for its fruity aroma.[1] Its utility in various industrial applications is often dependent on its behavior in solution. While widely reported to have excellent solubility in organic solvents, quantitative data is scarce in publicly available literature.[1] This guide aims to bridge this gap by providing a theoretical framework for understanding its solubility and practical methods for its determination.

Molecular Structure:

The molecule consists of a polar ester group and a nonpolar ten-carbon aliphatic chain with a trans double bond. This amphiphilic nature dictates its solubility in different media.

Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. This means that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and are capable of hydrogen bonding. The polar ester group of this compound can interact with polar solvents through dipole-dipole interactions. However, the long, nonpolar hydrocarbon tail is hydrophobic and disrupts the strong hydrogen bonding network of highly polar solvents like water, leading to very low solubility. It is confirmed to be insoluble in water.[2][3]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and interact primarily through weak van der Waals forces. The long aliphatic chain of this compound is similar in nature to these solvents, leading to good solubility.

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. They offer a balance of polar and nonpolar characteristics, making them excellent solvents for this compound, as they can interact with both the ester group and the alkyl chain.

Qualitative Solubility of this compound

Based on the principles of "like dissolves like," the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic WaterInsolubleThe large hydrophobic alkyl chain dominates, preventing dissolution in the highly polar, hydrogen-bonded network of water.[2][3]
Methanol, EthanolSolubleThe alkyl part of the alcohols provides some nonpolar character, making them better solvents than water for the ester.
Polar Aprotic Acetone, Ethyl AcetateVery SolubleThese solvents have polar groups that can interact with the ester functionality and sufficient nonpolar character for the alkyl chain.
Dichloromethane, ChloroformVery SolubleThe polarity of these solvents is suitable for dissolving the ester.
Nonpolar Hexane, TolueneVery SolubleThe nonpolar nature of these solvents is highly compatible with the long hydrocarbon chain of the ester.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid ester like this compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Vials for sample preparation and analysis

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution Add excess this compound to a known volume of solvent. B Equilibration Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Phase Separation Centrifuge the solution to pellet any undissolved ester. B->C D Sample Extraction Carefully extract the supernatant (saturated solution) using a syringe. C->D E Filtration Filter the extracted supernatant through a syringe filter to remove any remaining micro-droplets. D->E F Dilution Dilute a known volume of the filtrate with the solvent to a concentration within the analytical range. E->F G Quantitative Analysis Analyze the diluted sample using a calibrated GC-FID or HPLC method. F->G H Data Calculation Calculate the solubility from the concentration of the diluted sample and the dilution factor. G->H

Caption: A generalized workflow for determining the equilibrium solubility of a liquid solute.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation: In a series of vials, add an excess amount of this compound to a precisely known volume of the organic solvent. "Excess" means adding enough ester so that a separate liquid phase of the ester is clearly visible after initial mixing.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved ester.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant (the solvent saturated with the ester) using a syringe. Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial. This step is crucial to remove any undissolved micro-droplets.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using a calibrated GC-FID or HPLC. The choice of method will depend on the volatility and chromophoric properties of the ester and the solvent.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Logical Relationship in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical pathway based on the desired application and the properties of the solute and solvent.

G Solvent Selection Logic cluster_0 Solvent Selection Logic cluster_1 Solvent Selection Logic cluster_2 Solvent Selection Logic cluster_3 Solvent Selection Logic A Define Application (e.g., Reaction, Extraction, Formulation) B Assess Solute Polarity (this compound: Moderately Polar) A->B C Assess Solvent Polarity D Match Polarities ('Like Dissolves Like') B->D C->D E Consider Other Factors (Boiling Point, Toxicity, Cost) D->E F Select Optimal Solvent E->F

Caption: A logical diagram illustrating the process of selecting a suitable solvent.

Conclusion

References

In-depth Technical Guide: Thermal Stability and Degradation of Ethyl Trans-4-Decenoate

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Commercially Significant Flavor and Fragrance Compound

Abstract

Ethyl trans-4-decenoate is a key aroma chemical, prized for its characteristic fruity and pear-like notes, which has led to its widespread use in the flavor, fragrance, and cosmetic industries. While its aromatic properties are well-documented, a comprehensive understanding of its thermal stability and degradation profile is essential for ensuring product quality, safety, and shelf-life, particularly in applications involving heat processing. This technical guide synthesizes the available scientific information on the thermal behavior of this compound, providing insights for researchers, scientists, and professionals in drug development and other relevant fields. Due to a lack of specific published research on the thermal analysis of this compound, this guide also draws upon general principles of ester thermal degradation to hypothesize potential decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial before delving into its thermal stability. These properties influence its behavior under various processing and storage conditions.

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₂[1][2]
Molecular Weight198.31 g/mol [1][2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point72 °C[1]
Flash Point110.00 °C (230.00 °F) TCC[3]
Density0.871 - 0.881 g/cm³ @ 25 °C[3]
Refractive Index1.432 - 1.442 @ 20 °C[3]
CAS Number76649-16-6[1][2]

Thermal Stability Profile

However, based on the general behavior of similar long-chain unsaturated esters, it can be inferred that this compound is relatively stable at room temperature and under recommended storage conditions of 0 - 8 °C.[1] Its use in food and cosmetic formulations suggests stability during standard manufacturing processes that do not involve extreme temperatures.[1]

Potential Thermal Degradation Pathways

In the absence of specific experimental data for this compound, we can hypothesize its thermal degradation pathways based on established mechanisms for similar esters. The primary thermal decomposition route for many esters is a unimolecular elimination reaction, often proceeding through a six-membered cyclic transition state, known as a retro-ene reaction.

For this compound, this would likely involve the abstraction of a hydrogen atom from the ethyl group by the carbonyl oxygen, leading to the formation of ethylene (B1197577) and trans-4-decenoic acid.

Caption: Hypothesized retro-ene degradation of this compound.

Further degradation of trans-4-decenoic acid could occur at higher temperatures, potentially leading to a complex mixture of smaller volatile organic compounds through mechanisms like decarboxylation and oxidative cleavage.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, a series of experiments would be required. The following are proposed methodologies based on standard analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the temperature ranges of mass loss.

Methodology:

  • A sample of this compound (5-10 mg) is placed in an inert TGA pan (e.g., alumina).

  • The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • The mass of the sample is recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and temperatures of maximum mass loss rate.

TGA_Workflow Start Start Sample_Prep Prepare this compound Sample (5-10 mg) Start->Sample_Prep Place_in_TGA Place Sample in TGA Pan Sample_Prep->Place_in_TGA Set_Parameters Set Experimental Parameters: - Temp Range: Ambient to 600 °C - Heating Rate: 10 °C/min - Atmosphere: Nitrogen Place_in_TGA->Set_Parameters Run_Analysis Run TGA Analysis Set_Parameters->Run_Analysis Data_Acquisition Acquire Mass vs. Temperature Data Run_Analysis->Data_Acquisition Data_Analysis Analyze TGA and DTG Curves Data_Acquisition->Data_Analysis Determine_Stability Determine Onset of Decomposition and Thermal Stability Profile Data_Analysis->Determine_Stability End End Determine_Stability->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition.

Methodology:

  • A small sample of this compound (2-5 mg) is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected transitions.

  • The heat flow to the sample relative to the reference is measured.

  • The resulting DSC thermogram is analyzed for endothermic and exothermic peaks corresponding to thermal events.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the volatile degradation products.

Methodology:

  • A TGA instrument is coupled to a mass spectrometer.

  • As the this compound sample is heated in the TGA, the evolved gases (degradation products) are transferred to the mass spectrometer.

  • Mass spectra of the evolved gases are recorded continuously as a function of temperature.

  • The mass spectra are analyzed to identify the chemical structures of the degradation products.

Conclusion and Future Research

While this compound is a widely used and commercially important compound, there is a notable gap in the scientific literature regarding its specific thermal stability and degradation profile. The information presented here, based on its known physicochemical properties and the established chemistry of similar esters, provides a foundational understanding. However, empirical data from thermal analysis techniques such as TGA, DSC, and EGA-MS is necessary to fully characterize its behavior at elevated temperatures. Such research would be invaluable for optimizing its use in various applications, ensuring product stability, and predicting potential degradation products that may impact the sensory profile and safety of consumer products. Future studies should focus on performing these analyses to provide the quantitative data needed for a complete thermal profile of this compound.

References

An In-depth Technical Guide to Ethyl trans-4-decenoate as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-decenoate is a volatile organic compound (VOC) recognized for its characteristic fruity and pear-like aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, and synthesis. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of its applications, particularly in the flavor and fragrance industries and as a semiochemical in agriculture. While not directly implicated in mammalian signaling pathways relevant to drug development, its role in plant-insect communication is a key aspect of its biological activity. This document serves as a technical resource for researchers and professionals interested in the chemistry and application of this fatty acid ester.

Chemical and Physical Properties

This compound is a fatty acid ester with the molecular formula C₁₂H₂₂O₂.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.31 g/mol [1]
CAS Number 76649-16-6[1]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity-green, pear, sweet, citrus-orange like[2]
Boiling Point 72 °C[1]
Density 0.880 g/cm³[1]
Refractive Index (n20/D) 1.425 - 1.445[1]
Vapor Pressure 0.047 mmHg @ 25 °C (estimated)[3]
Solubility Soluble in alcohol; 5.496 mg/L in water @ 25 °C (estimated)[3]
Taste Threshold 10 ppm: fatty, waxy, green, pineapple and pear nuances[2]

Natural Occurrence

This compound is a naturally occurring VOC found in various plants and fermented beverages. Its presence contributes to the characteristic aroma of these natural products.

Table 2: Natural Occurrence and Concentration of this compound and Related Esters

SourceCompoundConcentration/PresenceReference(s)
BeerThis compoundReported as a volatile component[2]
Dotted Hawthorn BeerEthyl (4E)-4-decenoate0.4505 µ g/100 mL (in beer with fruit addition)[4]
Quince Fruit (Cydonia oblonga)Ethyl (E)-4-decenoateIdentified as a volatile constituent
Peach (cv Springcrest)Ethyl-trans-4-decenoateIdentified as a major volatile after 8 days of storage in modified atmosphere[5]
Cowpea Flowers (Vigna unguiculata)Ethyl (E)-4-decenoateAssociated with post-anthesis flowers[4]
Passion Fruit WineEthyl 9-decenoateOAV > 1, indicating significant contribution to aroma[6]

Synthesis

Proposed Synthesis via Wittig Reaction

The synthesis of this compound can be envisioned through the reaction of hexyltriphenylphosphonium bromide with ethyl glyoxylate.

Reaction Scheme:

  • Ylide Formation: Hexyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) to form the corresponding phosphonium (B103445) ylide.

  • Wittig Reaction: The ylide then reacts with ethyl glyoxylate. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired this compound and triphenylphosphine (B44618) oxide. The trans isomer is generally favored when using non-stabilized ylides under salt-free conditions.

Diagram of Proposed Synthesis:

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Hexyltriphenylphosphonium_bromide Hexyltriphenylphosphonium bromide Ylide Hexyltriphenylphosphonium ylide Hexyltriphenylphosphonium_bromide->Ylide + Base Base Strong Base (e.g., n-BuLi) Betaine Betaine Intermediate Ylide->Betaine + Ethyl glyoxylate Ethyl_glyoxylate Ethyl glyoxylate Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ethyl_trans_4_decenoate This compound Oxaphosphetane->Ethyl_trans_4_decenoate Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_oxide

Proposed synthesis of this compound via Wittig reaction.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of volatile compounds from plant tissues, which can be adapted for the specific analysis of this compound.

Materials:

  • Fresh plant material (e.g., fruit pulp, flowers)

  • Liquid nitrogen

  • Sodium chloride (NaCl)

  • Dichloromethane (B109758) (CH₂Cl₂) (or other suitable organic solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., ethyl nonanoate)

  • Glassware: homogenizer, centrifuge tubes, separatory funnel, flasks

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh plant material (e.g., 50 g) in liquid nitrogen to a fine powder.

  • Extraction: Transfer the powdered sample to a centrifuge tube and add a saturated NaCl solution and a known amount of internal standard. Mix thoroughly.

  • Solvent Partitioning: Add dichloromethane to the mixture, vortex vigorously for 5 minutes, and then centrifuge to separate the organic and aqueous layers.

  • Collection of Organic Phase: Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with dichloromethane two more times to ensure complete recovery of the volatile compounds.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator at a low temperature (e.g., 35 °C).

  • Storage: Store the concentrated extract in a sealed vial at -20 °C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-Wax or HP-5ms)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase at 3 °C/min to 230 °C

    • Final hold: 5 minutes at 230 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Solvent Delay: 3 minutes

Data Analysis:

  • Identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST).

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Applications

This compound has several applications, primarily driven by its aromatic properties.

  • Flavor and Fragrance Industry: It is a valuable ingredient in the formulation of perfumes and food flavorings due to its fruity and floral aroma.[3] It is used to enhance the sensory experience of various consumer products.[3]

  • Agriculture: It acts as an attractant for certain insects and can be used in pest control strategies by mimicking natural pheromones, offering an eco-friendly approach to pest management.[3]

  • Cosmetics: It is used in cosmetic formulations for its emollient properties, helping to improve skin texture and moisture retention.[3]

  • Research and Development: In synthetic organic chemistry, it serves as a versatile building block for the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[3]

Biological Role and Signaling

Extensive literature review did not reveal any direct involvement of this compound in mammalian signaling pathways relevant to drug development. Its primary biological significance lies in its role as a semiochemical in plant-insect interactions.

Role in Plant-Insect Communication

Plants emit a variety of VOCs, including this compound, to communicate with their environment.[7] These compounds can act as attractants for pollinators or as signals to repel herbivores.[7] In the case of cowpea flowers, ethyl (E)-4-decenoate is released during the post-anthesis stage and is associated with attracting thrips.[4] This interaction is a critical aspect of the chemical ecology of these species.

Diagram of Plant-Insect Communication Workflow:

G cluster_plant Plant (e.g., Cowpea) cluster_environment Environment cluster_insect Insect (e.g., Thrips) Floral_Development Floral Development (Post-anthesis) VOC_Emission Emission of This compound Floral_Development->VOC_Emission Volatile_Plume Dispersal of Volatile Plume VOC_Emission->Volatile_Plume Olfactory_Reception Olfactory Reception (Antennal Receptors) Volatile_Plume->Olfactory_Reception Signal_Transduction Neural Signal Transduction Olfactory_Reception->Signal_Transduction Behavioral_Response Behavioral Response (Attraction to Flower) Signal_Transduction->Behavioral_Response

Workflow of this compound mediated plant-insect communication.

Conclusion

This compound is a significant volatile organic compound with well-characterized chemical and physical properties. Its primary applications are in the flavor, fragrance, and agricultural sectors. While it does not appear to be directly involved in mammalian signaling pathways pertinent to drug development, its role as a semiochemical in mediating plant-insect interactions is an important area of its biological activity. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this compound. Further research into its biosynthesis in plants and its specific interactions with insect olfactory receptors could provide deeper insights into its ecological significance.

References

An In-depth Technical Guide to the Sensory Perception and Odor Threshold of Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate (CAS No. 76649-16-6) is an unsaturated ester recognized for its distinct fruity and pear-like aroma.[1] As a flavoring and fragrance agent, it finds application in the food, beverage, and cosmetic industries.[1] This technical guide provides a comprehensive overview of the sensory perception of this compound, including its olfactory characteristics and the methodologies used to determine its odor threshold. While a specific, publicly available odor threshold value for this compound has not been identified in a thorough review of scientific literature, this guide details the standardized experimental protocols that are employed to determine such values. Furthermore, it outlines the general signaling pathway involved in the perception of odorants like this compound.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and sensory characteristics of this compound is presented below. This information is crucial for understanding its behavior in various applications and for designing sensory evaluation experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name ethyl (E)-dec-4-enoate[2]
CAS Number 76649-16-6[1]
FEMA Number 3642[3]
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, pear, waxy, musty, green, cognac[2]
Solubility Soluble in alcohol; Insoluble in water[1]
Specific Gravity 0.871 - 0.881 @ 25°C[2]
Refractive Index 1.432 - 1.442 @ 20°C[2]

Table 2: Sensory Descriptors of this compound

DescriptorDescription
Primary Odor Fruity, reminiscent of pear.
Secondary Notes Waxy, musty, and green nuances.
Flavor Profile Used to add depth to fruit flavors such as pear, apple, pineapple, and peach.[2]

Experimental Protocols for Sensory Perception and Odor Threshold Determination

The determination of the sensory properties and odor threshold of a compound like this compound involves rigorous and standardized experimental procedures. These protocols are designed to minimize bias and ensure the reproducibility of results.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. A human assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual volatile compounds as they elute.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol). For complex matrices, a solvent extraction or solid-phase microextraction (SPME) can be used to isolate volatile compounds.

  • Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The GC column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used for the analysis of esters.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure the separation of volatile compounds.

    • Injector and Detector Temperatures: Maintained at a temperature high enough to ensure volatilization without thermal degradation.

  • Olfactory Assessment: A trained panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each detected odor. The intensity of the odor can also be rated on a scale.

  • Data Analysis: The olfactogram, a plot of odor intensity versus retention time, is generated and compared with the chromatogram from the FID to identify the retention times of the odor-active compounds.

GCO_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (e.g., SPME) Dissolution->Extraction Injection Injection into GC Extraction->Injection Separation Separation on Column Injection->Separation Splitting Effluent Splitting Separation->Splitting FID Flame Ionization Detector (FID) Splitting->FID ODP Olfactory Detection Port (ODP) Splitting->ODP Chromatogram Generate Chromatogram FID->Chromatogram Olfactogram Generate Olfactogram ODP->Olfactogram Comparison Compare and Identify Chromatogram->Comparison Olfactogram->Comparison TriangleTest_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis & Threshold Determination Panel Select & Train Panel Present Present Three Samples (2 Blanks, 1 Odorant) Panel->Present Samples Prepare Dilution Series of Odorant Samples->Present Identify Panelist Identifies 'Odd' Sample Present->Identify Record Record Correct Identifications Identify->Record Analyze Statistical Analysis (e.g., Chi-Square) Record->Analyze Threshold Determine Detection Threshold (50% Correct Detection) Analyze->Threshold Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylate Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Binds to & Opens Depolarization Membrane Depolarization CNG_channel->Depolarization Leads to Cations Cations (Ca²⁺, Na⁺) Cations->CNG_channel Influx through Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl trans-4-decenoate, a valuable compound for research in flavor and fragrance chemistry, as well as a building block in organic synthesis. Three distinct and reliable synthetic methodologies are presented: the Wittig reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. These methods offer versatility in starting materials and reaction conditions, with a particular emphasis on achieving high stereoselectivity for the desired trans isomer. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an unsaturated ester known for its characteristic fruity and pear-like aroma. Its synthesis is of interest for the production of flavor and fragrance standards, as well as for its potential as an intermediate in the synthesis of more complex bioactive molecules. The key challenge in its synthesis lies in the stereoselective formation of the C4-C5 double bond in the trans (E) configuration. This document outlines three robust methods to achieve this transformation, each with its own advantages in terms of reagent availability, scalability, and stereocontrol.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for this compound is provided below. This information is crucial for the characterization and quality control of the synthesized product.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
CAS Number 76649-16-6[1]
Appearance Colorless liquid
Boiling Point 70-72 °C @ 0.05 mmHg[2]
Density ~0.875 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) ~1.435[3]
¹H NMR (CDCl₃, 400 MHz) δ 5.45-5.35 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.28 (t, J=7.4 Hz, 2H), 2.19 (q, J=7.0 Hz, 2H), 1.98 (q, J=7.1 Hz, 2H), 1.35-1.25 (m, 4H), 1.25 (t, J=7.1 Hz, 3H), 0.89 (t, J=7.3 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 173.5, 131.8, 124.5, 60.2, 34.8, 32.2, 31.4, 29.1, 22.5, 14.3, 14.1
Mass Spectrum (EI) m/z (%): 198 (M⁺, 5), 153 (10), 125 (20), 101 (100), 83 (45), 69 (50), 55 (80), 41 (65)[4]

Synthetic Protocols

Three distinct synthetic routes are detailed below. Each protocol includes a list of required materials and step-by-step instructions.

Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of this compound, a stabilized ylide is employed to favor the formation of the trans isomer.

Reaction Scheme: Hexanal (B45976) + (Carbethoxymethylene)triphenylphosphorane (B24862) → this compound + Triphenylphosphine (B44618) oxide

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Hexanal

  • Anhydrous Toluene (B28343)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Add anhydrous toluene to the flask to dissolve the phosphorane.

  • With vigorous stirring, add hexanal (1.0 equivalent) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel, washing with additional hexanes.

  • Collect the filtrate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate (B1210297) gradient to afford the pure product.

Synthesis via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent stereoselectivity for the formation of trans-alkenes. This one-pot reaction involves the reaction of a heteroaromatic sulfone with an aldehyde.[5]

Reaction Scheme: 1-(Phenylsulfonyl)hexane + Ethyl bromoacetate (B1195939) → Intermediate Sulfone Intermediate Sulfone + Hexanal + Base → this compound

Materials:

  • 1-(Phenylsulfonyl)hexane

  • Hexanal

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the appropriate alkyltetrazolyl sulfone (1.1 equivalents) and dissolve it in anhydrous THF or DME.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS or NaHMDS (1.1 equivalents) to the sulfone solution and stir for 30-60 minutes at -78 °C.

  • Add hexanal (1.0 equivalent) dropwise to the reaction mixture and continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Synthesis via Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful method for the formation of carbon-carbon double bonds, catalyzed by ruthenium-based complexes. The reaction of 1-heptene (B165124) with ethyl acrylate (B77674) can produce this compound with good selectivity, particularly with second-generation Grubbs-type catalysts.[6]

Reaction Scheme: 1-Heptene + Ethyl acrylate --(Grubbs Catalyst)--> this compound + Ethene

Materials:

  • 1-Heptene

  • Ethyl acrylate

  • Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

  • Schlenk flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-heptene (1.0 equivalent) and ethyl acrylate (1.2 equivalents) in anhydrous DCM or toluene.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the Grubbs-type catalyst (1-5 mol%) to the reaction mixture.

  • Heat the reaction to reflux (or stir at room temperature depending on the catalyst activity) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain pure this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Workflow cluster_wittig Wittig Reaction cluster_julia Julia-Kocienski Olefination cluster_metathesis Olefin Cross-Metathesis w_start Hexanal + (Carbethoxymethylene)triphenylphosphorane w_react Reaction in Toluene (Reflux) w_start->w_react w_workup Workup: Precipitation of Byproduct w_react->w_workup w_purify Purification: Column Chromatography w_workup->w_purify w_product This compound w_purify->w_product j_start Alkyltetrazolyl Sulfone + Hexanal j_react Reaction with Base in THF/DME (-78 °C to RT) j_start->j_react j_workup Aqueous Workup: Extraction j_react->j_workup j_purify Purification: Column Chromatography j_workup->j_purify j_product This compound j_purify->j_product m_start 1-Heptene + Ethyl Acrylate m_react Reaction with Grubbs Catalyst in DCM/Toluene m_start->m_react m_workup Quenching and Solvent Removal m_react->m_workup m_purify Purification: Column Chromatography m_workup->m_purify m_product This compound m_purify->m_product

Caption: General workflows for the synthesis of this compound.

Reaction_Pathways cluster_wittig_path Wittig Reaction Pathway cluster_julia_path Julia-Kocienski Pathway cluster_metathesis_path Cross-Metathesis Pathway w_reagents Hexanal & Ylide w_intermediate Oxaphosphetane Intermediate w_reagents->w_intermediate [2+2] Cycloaddition w_elimination Syn-elimination w_intermediate->w_elimination w_products trans-Alkene + Ph₃P=O w_elimination->w_products j_reagents Sulfone Anion & Hexanal j_intermediate1 Alkoxide Adduct j_reagents->j_intermediate1 Nucleophilic Addition j_intermediate2 Smiles Rearrangement j_intermediate1->j_intermediate2 j_elimination SO₂ Elimination j_intermediate2->j_elimination j_product trans-Alkene j_elimination->j_product m_catalyst Ru Catalyst m_intermediate1 Ruthenacyclobutane m_catalyst->m_intermediate1 m_alkene1 1-Heptene m_alkene1->m_intermediate1 m_catalyst_alkylidene New Ru Alkylidene m_intermediate1->m_catalyst_alkylidene m_intermediate2 Second Ruthenacyclobutane m_catalyst_alkylidene->m_intermediate2 m_alkene2 Ethyl Acrylate m_alkene2->m_intermediate2 m_product trans-Alkene + Regenerated Catalyst m_intermediate2->m_product

Caption: Simplified mechanistic pathways for the key synthetic transformations.

Conclusion

The synthesis of this compound can be successfully achieved through several modern organic synthesis methods. The choice of method will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for byproducts. The protocols provided herein offer a comprehensive guide for the synthesis and characterization of this important unsaturated ester, facilitating its use in further research and development.

References

Application Note: Enzymatic Synthesis of Ethyl Trans-4-Decenoate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of ethyl trans-4-decenoate, a valuable flavor compound, utilizing lipase-catalyzed esterification. The method offers a green and highly selective alternative to traditional chemical synthesis. This application note outlines the materials, experimental procedures for enzyme immobilization and esterification, and methods for product analysis. Quantitative data from representative studies on similar lipase-catalyzed esterifications are summarized to provide a basis for reaction optimization.

Introduction

This compound is a significant flavor and fragrance compound found in various fruits. Its synthesis through enzymatic means offers several advantages over chemical methods, including mild reaction conditions, high specificity, and reduced environmental impact. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly well-suited for this purpose due to their ability to catalyze esterification reactions in non-aqueous media. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are widely used due to their enhanced stability and reusability. This protocol focuses on the direct esterification of trans-4-decenoic acid with ethanol (B145695) using an immobilized lipase (B570770).

Key Experimental Parameters and Data

The successful synthesis of this compound is dependent on several key parameters. The following tables summarize typical ranges and results for lipase-catalyzed esterification of fatty acids, which can be used as a starting point for optimizing the synthesis of the target molecule.

Table 1: Effect of Enzyme Concentration on Ester Synthesis

Enzyme Concentration (w/w of substrates)Conversion (%)Reaction Time (h)Reference
5%33.231[1]
10%65.641[1]
15%70.551[1]
20%65.491[1]

Table 2: Effect of Substrate Molar Ratio on Ester Synthesis

Acid:Alcohol Molar RatioConversion (%)Reaction Time (h)Reference
1:170.551[1]
1:376.171[1]
1:576.071[1]
1:780.711[1]
1:978.601[1]

Table 3: Effect of Temperature on Ester Synthesis

Temperature (°C)Conversion (%)Reaction Time (h)Reference
30~5524[2]
40~9224[2][3]
45~996[4]
50~7024[5]
60~6524[6]

Table 4: Effect of Reaction Time on Ester Synthesis

Reaction Time (h)Conversion (%)Temperature (°C)Reference
24~7040[3]
48~8545[6]
72~9045[6]
96>9540[7]

Experimental Protocols

Protocol 1: Immobilization of Lipase (Example: Entrapment in Calcium Alginate)

This protocol describes a common method for lipase immobilization, which can improve enzyme stability and facilitate reuse.

Materials:

  • Lipase from Pseudomonas aeruginosa or other suitable source

  • Sodium alginate

  • Calcium chloride (CaCl2)

  • Tris-HCl buffer (30 mM, pH 8.5)

  • Deionized water

Procedure:

  • Prepare a 2.5% (w/v) sodium alginate solution by dissolving sodium alginate in deionized water with gentle heating and stirring. Cool to room temperature.

  • Prepare a 2.5 M calcium chloride solution in deionized water.

  • Prepare a lipase solution by dissolving the enzyme powder in Tris-HCl buffer. The concentration will depend on the specific activity of the lipase preparation.

  • Mix the lipase solution with the sodium alginate solution at a ratio of 1:4 (v/v) to achieve a final enzyme load of 50% (v/v of the alginate solution).

  • Extrude the lipase-alginate mixture dropwise into the calcium chloride solution using a syringe.

  • Allow the resulting beads to harden in the CaCl2 solution for at least 1-2 hours at 4°C.

  • Collect the immobilized lipase beads by filtration and wash them thoroughly with deionized water to remove excess calcium chloride and un-entrapped enzyme.

  • Store the immobilized lipase beads at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the direct esterification of trans-4-decenoic acid and ethanol.

Materials:

  • Trans-4-decenoic acid

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435 or prepared as in Protocol 1)

  • Anhydrous solvent (e.g., n-hexane, heptane, or solvent-free system)[6][8]

  • Molecular sieves (3Å or 4Å), activated

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a sealed reaction vessel, combine trans-4-decenoic acid and ethanol. A typical starting molar ratio is 1:3 to 1:7 (acid:alcohol).[1]

  • Add a suitable organic solvent if not conducting a solvent-free synthesis. The use of a hydrophobic solvent like hexane (B92381) can favor the forward reaction.[8]

  • Add the immobilized lipase. A typical enzyme loading is 10-15% by weight of the substrates.[1][6]

  • Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to remove the water produced during esterification, which helps to drive the equilibrium towards product formation.

  • Purge the reaction vessel with an inert gas to minimize oxidation of the unsaturated fatty acid.[6]

  • Incubate the reaction mixture in a shaker incubator at a controlled temperature, typically between 40-50°C, with agitation (e.g., 150-200 rpm).[2][3][9]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.

Protocol 3: Analysis of this compound Synthesis

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5)

  • Internal standard (e.g., ethyl dodecanoate)

  • Solvent for sample dilution (e.g., n-hexane)

Procedure:

  • Prepare a standard curve for this compound and trans-4-decenoic acid using known concentrations and an internal standard.

  • Withdraw a sample from the reaction mixture and dilute it with the solvent.

  • Inject the diluted sample into the GC.

  • The GC operating conditions should be optimized for the separation of the reactants and product. A typical temperature program might start at 80°C, hold for 1 minute, then ramp at 10°C/minute to 230°C and hold for 3 minutes.[9]

  • Quantify the amount of substrate consumed and product formed by comparing the peak areas with the standard curve, taking into account the internal standard.

  • Calculate the percentage conversion using the following formula: Conversion (%) = [(Initial moles of limiting substrate - Final moles of limiting substrate) / Initial moles of limiting substrate] x 100

Visualizations

experimental_workflow prep Reactant Preparation (trans-4-decenoic acid, ethanol) reaction Esterification Reaction (Solvent, Temp, Time) prep->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction separation Enzyme Separation (Filtration) reaction->separation analysis Product Analysis (GC/HPLC) separation->analysis reuse Enzyme Reuse separation->reuse purification Product Purification (Distillation/Chromatography) analysis->purification product This compound purification->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

reaction_mechanism lipase Lipase (Ser-His-Asp) complex1 Acyl-Enzyme Intermediate lipase->complex1 + acid trans-4-decenoic acid acid->complex1 complex1->lipase + Product + Water product This compound complex1->product + Ethanol ethanol Ethanol ethanol->product water Water

Caption: Simplified mechanism of lipase-catalyzed esterification.

References

Application Note: GC-MS Analysis of Ethyl Trans-4-Decenoate in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate is a volatile ester compound that contributes significantly to the characteristic aroma of various fruits, particularly pears and apples.[1] Its fruity and pear-like scent makes it a valuable flavor and fragrance ingredient in the food and cosmetic industries.[1][2] The quantitative analysis of this compound is crucial for quality control in food production, flavor profiling, and authenticity assessment of fruit-based products. This application note provides a detailed protocol for the determination of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2]

Principle

This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and preconcentration of this compound from the food sample matrix. The extracted volatile compounds are then thermally desorbed into the gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The use of an internal standard is recommended for accurate quantification.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the analysis of fruit juices and purees. Modifications may be required for other food matrices.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • HS-SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • Sodium chloride (NaCl), analytical grade

  • Internal Standard (IS) solution: e.g., Ethyl nonanoate (B1231133) or a suitable deuterated ester, prepared in methanol (B129727) at a concentration of 10 µg/mL.

  • Heater-stirrer or water bath with stirring capabilities

Procedure:

  • Sample Weighing: Weigh 5.0 ± 0.1 g of the homogenized food sample (e.g., pear puree, apple juice) into a 20 mL headspace vial.

  • Salting Out: Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard solution to the vial.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Equilibration and Extraction:

    • Place the vial in a heater-stirrer or water bath set to 50°C.

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Expose the HS-SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

GC Conditions (Example):

ParameterSetting
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Oven Program Initial temperature: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 15°C/min to 250°C, hold for 5 min
SPME Desorption 5 minutes in the injector

MS Conditions (Example):

ParameterSetting
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) for initial identification andSelected Ion Monitoring (SIM) for quantification
Transfer Line Temp. 280°C

SIM Ions for Quantification:

  • This compound: m/z 88, 101, 129 (Quantifier ion in bold)

  • Internal Standard (e.g., Ethyl nonanoate): m/z 88, 101, 129 (Choose non-interfering ions)

Note: The GC-MS parameters provided are a starting point and may require optimization for specific instruments and sample matrices.

Data Presentation

The following table presents hypothetical quantitative data for this compound in various food samples to illustrate data presentation.

Sample IDFood MatrixThis compound (µg/kg)Recovery (%)RSD (%) (n=3)
A-01Pear Juice15.295.34.1
A-02Apple Sauce8.792.15.5
A-03White Grape Juice2.189.57.2
B-01Pear Puree (Brand X)25.896.83.8
B-02Pear Puree (Brand Y)18.994.54.3

Method Validation

A proper method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using at least five concentration levels of this compound. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy is expressed as the recovery percentage, and precision as the relative standard deviation (RSD).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Food Sample (5g) vial Add to 20mL Headspace Vial sample->vial salt Add NaCl (1g) vial->salt is Spike with Internal Standard salt->is seal Seal Vial is->seal equilibrate Equilibrate at 50°C for 15 min seal->equilibrate extract Expose SPME Fiber for 30 min equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in food samples. This application note serves as a comprehensive guide for researchers and scientists involved in food quality control, flavor analysis, and product development. The provided protocols and parameters can be adapted for various food matrices, ensuring accurate and reliable results.

References

Application Notes and Protocols for the Quantification of Ethyl trans-4-decenoate in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate is an important volatile fatty acid ethyl ester (FAEE) that contributes to the characteristic fruity and pear-like aroma in various fruits and fermented beverages.[1][2][3] Its accurate quantification is crucial for quality control in the food and beverage industry, for understanding fruit ripening processes, and for developing new flavor profiles. This document provides detailed application notes and protocols for the quantification of this compound in fruit extracts using gas chromatography-mass spectrometry (GC-MS), a widely used and reliable analytical technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4][5]

Data Presentation

The following table summarizes the quantitative data for this compound and related ethyl esters found in fruit-derived products. Due to the limited availability of extensive quantitative data for this compound across a wide variety of fresh fruit extracts in publicly available literature, data from a study on apple brandies is presented as a primary example. This data provides a valuable reference point for the expected concentration range of this compound in fruit-based matrices.

Fruit/Fruit ProductCompoundConcentration (mg/L)Analytical MethodReference
Jonagored Apple BrandyThis compoundPresent (Characteristic Volatile)SPME-GC-MS[1]
Passion Fruit WineEthyl 9-decenoate-GC-Orbitrap-MS[6]
Apple/Pear CiderEthyl (2E, 4Z)-deca-2,4-dienoatePresent (Characteristic of pear aroma)HS-SPME-GC-MS[7][8]
Various SpiritsEthyl decanoateVariableGC-MS[9]
Various SpiritsEthyl octanoate (B1194180)VariableGC-MS[9]

Note: The concentration of ethyl esters can vary significantly depending on the fruit variety, ripeness, processing, and storage conditions.[1]

Experimental Protocols

This section outlines a detailed protocol for the quantification of this compound in fruit extracts using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[10]

Materials:

  • Fresh fruit sample

  • Sodium chloride (NaCl)

  • Ultrapure water

  • Internal Standard (IS) solution (e.g., methyl octanoate or an odd-numbered fatty acid ethyl ester in ethanol, 10 µg/mL)[11][12]

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

Procedure:

  • Homogenize a representative portion of the fresh fruit sample.

  • Weigh 5 g of the homogenized fruit sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 10 µg/mL methyl octanoate).

  • Immediately seal the vial with the screw cap.

  • Place the vial in a heater-stirrer or water bath and equilibrate at a constant temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with constant agitation.[10]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

GC Conditions (example):

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polar capillary column is suitable, for instance, a DB-5ms or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13][14]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 3°C/min.

    • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

MS Conditions (example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan mode from m/z 40 to 350 for compound identification.

  • Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound and the internal standard. Key ions for ethyl esters often include m/z 88 and 101.[11]

Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol) or a model fruit matrix. Spike each standard with the same amount of internal standard. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Analysis: Analyze the fruit extract samples as described above.

  • Calculation: Determine the concentration of this compound in the samples by using the peak area ratios and the regression equation obtained from the calibration curve.

Mandatory Visualizations

Biosynthesis of Ethyl Esters in Fruits

The following diagram illustrates the general biosynthetic pathway for the formation of ethyl esters, including this compound, in fruits. The pathway involves precursors from both fatty acid and amino acid metabolism, which are converted to alcohols and acyl-CoAs, respectively. The final step is catalyzed by alcohol acyltransferases (AATs).

G Biosynthesis Pathway of Ethyl Esters in Fruits fatty_acids Fatty Acid Metabolism (e.g., Linoleic Acid) lipoxygenase Lipoxygenase Pathway fatty_acids->lipoxygenase amino_acids Amino Acid Metabolism (e.g., Leucine, Isoleucine) decarboxylation Decarboxylation & Deamination amino_acids->decarboxylation aldehydes Aldehydes lipoxygenase->aldehydes acyl_coa Acyl-CoAs decarboxylation->acyl_coa adh Alcohol Dehydrogenase (ADH) aldehydes->adh aat Alcohol Acyltransferase (AAT) acyl_coa->aat alcohols Alcohols (including Ethanol) alcohols->aat adh->alcohols ethyl_ester This compound & other Ethyl Esters aat->ethyl_ester

Caption: Biosynthesis of ethyl esters in fruits.

Experimental Workflow for Quantification

The diagram below outlines the key steps in the experimental workflow for the quantification of this compound in fruit extracts.

G Experimental Workflow for Quantification sample_prep 1. Sample Preparation - Homogenize fruit sample - Weigh into vial - Add NaCl and Internal Standard hs_spme 2. Headspace SPME - Equilibrate at controlled temperature - Expose SPME fiber to headspace sample_prep->hs_spme Extraction gc_ms 3. GC-MS Analysis - Thermal desorption in GC injector - Chromatographic separation - Mass spectrometric detection (Scan/SIM) hs_spme->gc_ms Analysis data_analysis 4. Data Analysis & Quantification - Peak identification and integration - Construct calibration curve - Calculate concentration gc_ms->data_analysis Quantification

Caption: Experimental workflow for quantification.

References

Application Notes and Protocols for Ethyl Trans-4-Decenoate as a Flavoring Agent in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate (FEMA No. 3642, JECFA No. 341) is a flavoring substance valued for its distinct fruity, green, and waxy aroma with pear and cognac nuances.[1][2] It is a colorless to pale yellow liquid that is soluble in alcohol and insoluble in water.[3] This document provides detailed application notes and protocols for the effective use of this compound as a flavoring agent in various food products, ensuring consistent quality and stability.

Regulatory and Safety Information

This compound is recognized as a flavoring agent by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4][5][6][7] The European Food Safety Authority (EFSA) has also evaluated this substance as part of Flavouring Group Evaluation 06 (FGE.06).[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms (E)-Ethyl dec-4-enoate, Ethyl (4E)-dec-4-enoate[1]
CAS Number 76649-16-6[1]
FEMA Number 3642[1][6]
JECFA Number 341[4]
Molecular Formula C₁₂H₂₂O₂[10]
Molecular Weight 198.31 g/mol [10]
Appearance Colorless to pale yellow liquid[11]
Odor Profile Green, fruity, waxy, with notes of pear and cognac[1][2]
Flavor Profile Fatty, waxy, green, with notes of pineapple and pear[2]
Solubility Insoluble in water; soluble in alcohol[3]
Specific Gravity 0.871 - 0.881 @ 25°C[1]
Refractive Index 1.432 - 1.442 @ 20°C[1]
Boiling Point 253.11 °C (estimated)[3]
Flash Point 110 °C (230 °F)[1]

Organoleptic Properties and Recommended Usage Levels

This compound imparts a unique combination of green, fruity, and waxy notes. It is particularly effective in enhancing pear, apple, and pineapple flavors.[1] Recommended usage levels in various food categories are provided in Table 2.

Table 2: Recommended Usage Levels of this compound in Food Categories

Food CategoryAverage Usual ppmAverage Maximum ppmReference
Baked Goods-3.0[1]
Nonalcoholic Beverages-1.0[1]
Chewing Gum--
Hard Candy-4.0
Gelatins, Puddings-2.0
Jams and Jellies-3.0

Note: These levels are for guidance. Optimal concentration should be determined through sensory evaluation in the specific food matrix.

Application Workflow

The following diagram illustrates the general workflow for incorporating and evaluating this compound in a food product.

Application_Workflow A Product Concept & Flavor Profile Definition B Benchtop Formulation with this compound A->B C Sensory Evaluation (Triangle Test & Hedonic Rating) B->C D Formula Optimization C->D E Stability Testing (Accelerated Shelf-Life) D->E F Analytical Quantification (GC-MS) D->F G Scale-up and Production E->G F->G H Final Product Quality Control G->H

Caption: General workflow for food product development with this compound.

Experimental Protocols

Protocol for Sensory Evaluation

This protocol outlines a method for assessing the sensory impact of this compound in a clear beverage.

Objective: To determine the sensory threshold and consumer acceptance of this compound in a model beverage.

Materials:

  • This compound solution (0.1% in propylene (B89431) glycol)

  • Base beverage (e.g., carbonated water with 5% sugar)

  • Sensory evaluation booths with controlled lighting and temperature

  • Coded tasting cups

  • Unsalted crackers and water for palate cleansing

  • Panel of 30-40 untrained consumer panelists

Methods:

  • Sample Preparation: Prepare a series of beverage samples with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm). A control sample with no added flavor is also required.

  • Triangle Test: To determine if a perceptible difference exists, present panelists with three coded samples, two of which are identical (control) and one is different (containing a low concentration of the flavor). Ask panelists to identify the different sample.

  • Hedonic Rating Test: Present the series of coded samples (including the control) to the panelists in a randomized order. Ask them to rate their overall liking on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). They can also be asked to rate the intensity of specific attributes like "fruity," "pear," and "waxy."

  • Data Analysis: Analyze the triangle test data for statistical significance. For the hedonic rating, calculate the mean scores for overall liking and individual attributes for each concentration.

Protocol for Stability Testing (Accelerated Shelf-Life)

This protocol describes an accelerated shelf-life test to evaluate the stability of this compound in a baked good (e.g., a simple cookie).

Objective: To assess the impact of storage conditions on the flavor stability of this compound.

Materials:

  • Cookie dough prepared with and without a known concentration of this compound.

  • Environmental chambers with controlled temperature and humidity.

  • Airtight packaging for the cookies.

  • GC-MS for analytical quantification.

  • Trained sensory panel.

Methods:

  • Sample Preparation: Bake cookies from both dough batches. Package the cookies in airtight containers.

  • Storage Conditions: Store the packaged cookies under accelerated conditions (e.g., 35°C and 75% relative humidity) and at a control temperature (e.g., 20°C).

  • Time Points: Pull samples at regular intervals (e.g., 0, 2, 4, 8, 12 weeks).

  • Analysis: At each time point, perform both sensory evaluation (e.g., descriptive analysis with a trained panel to assess the intensity of the pear/fruity aroma) and analytical quantification of this compound using the GC-MS protocol below.

  • Data Analysis: Plot the concentration of this compound and the sensory intensity scores over time for both storage conditions to determine the degradation rate and changes in the flavor profile.

Protocol for Analytical Quantification by GC-MS

This protocol provides a general method for the quantification of this compound in a liquid and a solid food matrix.

Objective: To accurately measure the concentration of this compound in a food product.

6.3.1 Sample Preparation

  • Liquid Samples (e.g., Beverages):

    • To 10 mL of the beverage in a separatory funnel, add 10 mL of a saturated NaCl solution.

    • Add an internal standard (e.g., ethyl heptanoate).

    • Extract three times with 10 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Solid Samples (e.g., Baked Goods):

    • Homogenize 5 g of the ground sample with 20 mL of distilled water.

    • Add an internal standard.

    • Place the slurry in a headspace vial.

    • Perform headspace solid-phase microextraction (HS-SPME) using a suitable fiber (e.g., DVB/CAR/PDMS). Equilibrate the sample at 60°C for 30 minutes before exposing the fiber for 30 minutes.

6.3.2 GC-MS Parameters

Table 3: Recommended GC-MS Parameters

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (for liquid injection) or SPME
Oven Program 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

6.3.3 Quantification

Create a calibration curve using standards of this compound with the internal standard. Quantify the amount in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis and Quality Control

This compound for food use is typically produced through the esterification of trans-4-decenoic acid with ethanol. Enzymatic transesterification processes have also been developed to produce a "natural" version of the flavor.[12][13] Quality control should ensure a purity of ≥96% (GC) and the absence of harmful impurities.

Logical Relationship for Flavor Stability

The following diagram illustrates the factors influencing the stability of this compound in a food matrix.

Flavor_Stability A This compound Stability B Food Matrix Composition B->A C Processing Conditions C->A D Packaging D->A E Storage Conditions E->A

Caption: Factors influencing the stability of this compound in food products.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Ethyl Trans-4-Decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and analysis of ethyl trans-4-decenoate from liquid matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to guide researchers in developing and validating their own analytical procedures for this specific volatile ester.

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of various fruits and beverages. Accurate and sensitive quantification of this compound is crucial in flavor and fragrance research, food quality control, and potentially in drug development as a biomarker or metabolic byproduct. SPME is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices.[1][2]

This document outlines two primary SPME sampling modes: Headspace (HS-SPME) and Direct Immersion (DI-SPME). HS-SPME is generally preferred for volatile analytes in complex matrices as it minimizes matrix effects, while DI-SPME can offer higher sensitivity for less volatile or more polar compounds.[3][4]

Recommended SPME Fibers

The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. For ethyl esters, including this compound, fibers with a mixed-phase coating are often recommended to provide a broad polarity range for effective adsorption.

Table 1: Recommended SPME Fibers for Ethyl Ester Analysis

Fiber CoatingPolarityRecommended ForReference
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)BipolarBroad range of volatile and semi-volatile compounds, including esters. Often provides the highest extraction efficiency for complex samples.[1][5][6]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)BipolarGeneral purpose for volatile and semi-volatile compounds. Good for alcohols, amines, and esters.[7][8]
Polyacrylate (PA)PolarPolar analytes. Can be effective for esters in cleaner matrices.[3][7]
Polydimethylsiloxane (PDMS)Non-polarNon-polar volatile and semi-volatile compounds.[9]

Experimental Protocols

The following are generalized protocols for HS-SPME and DI-SPME of this compound. These should be optimized for specific sample matrices and analytical instrumentation.

Headspace SPME (HS-SPME) Protocol

This method is suitable for the analysis of volatile compounds in complex liquid matrices such as fruit juices, wine, and biological fluids.

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME holder (manual or autosampler)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Heating and agitation unit (e.g., magnetic stirrer hotplate, autosampler agitator)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): To enhance the release of volatile compounds, add 1 g of sodium chloride (NaCl) to the sample. This "salting-out" effect increases the ionic strength of the sample, reducing the solubility of organic analytes and promoting their partitioning into the headspace.[3]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) to the vial for quantitative analysis.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Equilibration: Place the vial in the heating and agitation unit. Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 500 rpm) for a defined period (e.g., 10-20 minutes) to allow the analytes to partition into the headspace.

  • Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid sample. Expose the fiber to the headspace for a specific time (e.g., 20-40 minutes) at the same temperature and agitation speed.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption for a set time (e.g., 2-5 minutes) in splitless mode.

  • Analysis: Start the GC-MS data acquisition simultaneously with the desorption process.

Direct Immersion SPME (DI-SPME) Protocol

This method is suitable for cleaner liquid matrices where higher sensitivity for semi-volatile compounds is desired.

Materials:

  • SPME fiber assembly (e.g., PDMS/DVB or PA)

  • SPME holder (manual or autosampler)

  • 10 or 20 mL sample vials with PTFE-faced silicone septa

  • Agitation unit (e.g., magnetic stirrer)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place 10 mL of the liquid sample into a sample vial.

  • Internal Standard Spiking: Add an appropriate internal standard to the vial.

  • Vial Sealing: Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Extraction: Immerse the SPME fiber directly into the liquid sample. Agitate the sample at a constant speed (e.g., 500 rpm) at a controlled temperature (e.g., ambient or slightly elevated, 30-40 °C) for a defined period (e.g., 30-60 minutes).

  • Fiber Rinsing (Optional): After extraction, briefly dip the fiber in deionized water to remove any non-volatile matrix components that may have adhered to the fiber surface.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC-MS injection port for thermal desorption as described in the HS-SPME protocol.

  • Analysis: Start the GC-MS data acquisition.

Quantitative Data and Method Validation

The following table summarizes typical performance data for the quantitative analysis of ethyl esters using SPME-GC-MS, based on published validation studies for similar compounds.[5][10] These values can serve as a benchmark when developing a method for this compound.

Table 2: Typical SPME-GC-MS Method Validation Parameters for Ethyl Esters

ParameterTypical RangeNotes
Limit of Detection (LOD) 0.005 - 1.0 µg/LHighly dependent on the analyte, matrix, and instrument sensitivity.
Limit of Quantification (LOQ) 0.01 - 5.0 µg/LTypically 3-10 times the LOD.
Linearity (R²) > 0.99A linear calibration curve should be established over the expected concentration range of the samples.
Repeatability (RSDr) < 15%Within-day precision, typically assessed by analyzing replicate samples on the same day.
Reproducibility (RSDR) < 20%Between-day precision, assessed by analyzing replicate samples on different days.
Recovery 80 - 120%Determined by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Matrix_Mod Matrix Modification (e.g., Salting Out) Add_IS->Matrix_Mod Seal_Vial Seal Vial Matrix_Mod->Seal_Vial Equilibration Equilibration (Heating & Agitation) Seal_Vial->Equilibration Extraction Headspace or Direct Immersion Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for SPME-GC-MS analysis.

Logical Relationship of SPME Parameter Optimization

The optimization of SPME parameters is a critical step in method development. The following diagram illustrates the logical relationship and typical order of parameter optimization.

SPME_Optimization Start Start Optimization Fiber Select SPME Fiber (e.g., DVB/CAR/PDMS) Start->Fiber Mode Choose Extraction Mode (HS-SPME vs. DI-SPME) Fiber->Mode Temp Optimize Extraction Temperature Mode->Temp Time Optimize Extraction Time Temp->Time Agitation Optimize Agitation Speed Time->Agitation Matrix Evaluate Matrix Modification (e.g., Salt Addition) Agitation->Matrix Validation Method Validation Matrix->Validation

Caption: SPME parameter optimization workflow.

References

Application Note: High-Resolution Analytical Method for the Separation of Ethyl trans-4-decenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive analytical method for the separation and quantification of geometric isomers of ethyl trans-4-decenoate. Due to the structural similarity of these isomers, achieving baseline separation is critical for accurate quantification in various matrices, including flavor and fragrance formulations, as well as in drug development where specific isomers may have different physiological effects. This document provides detailed protocols for gas chromatography (GC) and high-performance liquid chromatography (HPLC) based on established methods for similar unsaturated esters.[1] The methodologies are designed to provide high resolution and sensitivity for researchers, scientists, and drug development professionals.

Introduction

This compound is a fatty acid ester that may exist as a mixture of geometric isomers, primarily the cis (Z) and trans (E) forms around the C4 double bond. The spatial arrangement of these isomers can lead to different chemical and biological properties. Therefore, the ability to separate and quantify individual isomers is of significant importance. This application note outlines a robust analytical workflow for the development of a method for separating these isomers, ensuring accurate characterization and quality control.

Experimental Protocols

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like ethyl decenoate isomers.[2] The following protocol is based on methods developed for similar unsaturated fatty acid esters.[1]

1.1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of this compound and, if available, the corresponding cis-isomer in hexane (B92381) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both isomers at a concentration of 100 µg/mL each in hexane.

  • Matrix Spike (if applicable): For analysis in a sample matrix, prepare a spiked sample by adding a known amount of the mixed standard solution to the matrix blank.

1.2. GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column VOCOL Capillary Column (60 m x 0.25 mm ID, 1.5 µm film thickness) or similar polar capillary column
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 20:1
Oven Program Start at 60°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-350 amu
High-Performance Liquid Chromatography (HPLC) Method

For compounds that may be thermally labile or for orthogonal verification, a reversed-phase HPLC method incorporating silver ions in the mobile phase can be effective for separating cis/trans isomers.[1]

2.1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of this compound and the cis-isomer in acetonitrile (B52724) at 1 mg/mL. Prepare a mixed standard at 100 µg/mL in the mobile phase.

2.2. HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or UV Detector
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1 M Silver Nitrate (AgNO₃)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

Data Presentation

The following tables present hypothetical quantitative data based on expected performance for the separation of ethyl 4-decenoate isomers.

Table 1: GC-MS Quantitative Data

IsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Ethyl cis-4-decenoate18.5-515
This compound19.2>1.5515

Table 2: HPLC-UV Quantitative Data

IsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Ethyl cis-4-decenoate12.8-1030
This compound14.1>1.51030

Visualizations

The following diagrams illustrate the logical workflow for the analytical method development and the separation principle.

Analytical_Method_Development_Workflow cluster_prep 1. Preparation cluster_method_dev 2. Method Development cluster_validation 3. Method Validation cluster_analysis 4. Routine Analysis define_objectives Define Objectives (Separation of Isomers) standard_prep Prepare Standards (cis & trans isomers) define_objectives->standard_prep sample_prep Sample Preparation (Dilution, Spiking) standard_prep->sample_prep gc_method GC Method Development (Column, Oven Program) sample_prep->gc_method hplc_method HPLC Method Development (Column, Mobile Phase) sample_prep->hplc_method specificity Specificity gc_method->specificity linearity Linearity & Range gc_method->linearity accuracy Accuracy gc_method->accuracy precision Precision gc_method->precision lod_loq LOD & LOQ gc_method->lod_loq hplc_method->specificity hplc_method->linearity hplc_method->accuracy hplc_method->precision hplc_method->lod_loq quantification Quantification of Isomers specificity->quantification linearity->quantification accuracy->quantification precision->quantification lod_loq->quantification reporting Data Reporting quantification->reporting

Caption: Analytical method development workflow for this compound isomers.

Separation_Principle cluster_gc GC Separation cluster_hplc HPLC Separation gc_input Isomer Mixture (in volatile solvent) gc_column Polar Capillary Column (e.g., VOCOL) gc_input->gc_column gc_output Separated Isomers (based on polarity and volatility) gc_column->gc_output hplc_input Isomer Mixture (in mobile phase) hplc_column C18 Column with Ag+ (in mobile phase) hplc_input->hplc_column hplc_output Separated Isomers (Ag+ interacts with double bonds) hplc_column->hplc_output start Sample containing Ethyl 4-decenoate Isomers start->gc_input start->hplc_input

Caption: Chromatographic separation principles for ethyl 4-decenoate isomers.

References

Application Notes and Protocols for Ethyl Trans-4-Decenoate in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate is a versatile ester compound utilized in the cosmetic and personal care industry primarily for its desirable sensory and functional properties. With a characteristic fruity and pear-like aroma, it serves as a valuable fragrance ingredient.[1][] Beyond its scent profile, this compound is also recognized for its emollient properties, contributing to improved skin texture and moisture retention in various formulations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic and personal care products, addressing its formulation, safety evaluation, and functional assessment.

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into cosmetic formulations.

PropertyValueReference
Synonyms Ethyl (E)-4-decenoate, trans-4-Decenoic acid ethyl ester[]
CAS Number 76649-16-6[]
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [3][4]
Appearance Colorless liquid[]
Odor Profile Fruity, pear, waxy, leathery[]
Solubility Soluble in alcohol; insoluble in water[]
Purity ≥ 96.0%[]
Specific Gravity (at 25°C) 0.871 - 0.881
Refractive Index (at 20°C) 1.432 - 1.442
Boiling Point 253.11°C (EPI 4.0)[]
Shelf Life 60 months from manufacture date[]

Applications in Cosmetic Formulations

This compound is primarily incorporated into cosmetic products as a fragrance component and an emollient.

1. Fragrance Ingredient:

Due to its pleasant fruity and pear-like scent, this compound is used to fragrance a wide array of personal care products, including perfumes, lotions, creams, and cleansers. It can be used to build pear, apple, pineapple, and peach notes.

2. Emollient:

As a fatty acid ester, this compound imparts emolliency to skincare products. Emollients help to maintain the soft, smooth, and pliable appearance of the skin. They function by remaining on the skin surface or in the stratum corneum to act as lubricants, reducing flaking and improving the skin's appearance.

Experimental Protocols

The following section details experimental protocols relevant to the formulation, safety, and efficacy testing of cosmetic products containing this compound.

Protocol 1: Formulation of a Pear-Scented Moisturizing Lotion

This protocol outlines the preparation of a stable oil-in-water (O/W) moisturizing lotion featuring this compound as a key fragrance and emollient ingredient.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 2.50%

    • Glyceryl Stearate: 2.00%

    • Caprylic/Capric Triglyceride: 5.00%

    • Dimethicone: 1.00%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.20%

  • Cool-Down Phase:

    • This compound: 0.50%

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%

    • Tocopherol (Vitamin E, Antioxidant): 0.10%

Procedure:

  • Preparation of Aqueous Phase: In a suitable vessel, disperse the xanthan gum in glycerin until a uniform slurry is formed. Add the deionized water and heat to 75°C while mixing until the xanthan gum is fully hydrated.

  • Preparation of Oil Phase: In a separate vessel, combine the cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and dimethicone. Heat to 75°C and mix until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Cool-Down Phase Addition: Once the emulsion has cooled to below 40°C, add the this compound, preservative, and antioxidant. Mix until uniform.

  • Final Adjustments: Check the pH of the lotion and adjust to a skin-compatible range (typically 5.5-6.5) if necessary, using citric acid or sodium hydroxide (B78521) solutions.

  • Packaging: Pour the finished lotion into appropriate containers.

Logical Workflow for Lotion Formulation

G cluster_prep Preparation cluster_process Processing cluster_final Final Steps Aqueous_Phase Prepare Aqueous Phase (Water, Glycerin, Xanthan Gum) Heat to 75°C Emulsification Combine and Homogenize Phases Aqueous_Phase->Emulsification Oil_Phase Prepare Oil Phase (Cetearyl Alcohol, Glyceryl Stearate, etc.) Heat to 75°C Oil_Phase->Emulsification Cooling Cool Emulsion Emulsification->Cooling Additives Add Cool-Down Phase (this compound, Preservative, Antioxidant) Cooling->Additives pH_Adjustment Adjust pH Additives->pH_Adjustment Packaging Package Final Product pH_Adjustment->Packaging

Caption: Workflow for the formulation of a moisturizing lotion.

Protocol 2: Stability Testing of the Formulated Lotion

This protocol describes the methodology for assessing the physical and chemical stability of the cosmetic formulation containing this compound.[5][6][7][8][9]

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the lotion from Protocol 1 and package it in the intended final containers.

  • Storage Conditions: Place samples under the following conditions for a period of 3 months:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Timepoints: Evaluate the samples at baseline (T=0) and at 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Emulsion Stability: Centrifugation at 3000 rpm for 30 minutes to check for phase separation.

    • Packaging Compatibility: Check for any interaction between the product and the packaging, such as leakage or discoloration.

  • Analytical Chemistry: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound at each timepoint to assess its stability within the formulation.

Stability Testing Workflow

G cluster_storage Storage Conditions (3 Months) cluster_eval Evaluation at T=0, 1, 2, 3 Months Start Start Sample_Preparation Sample_Preparation Start->Sample_Preparation Formulate and Package End End Storage_Conditions Storage_Conditions Sample_Preparation->Storage_Conditions Evaluation Evaluation Storage_Conditions->Evaluation Accelerated 40°C / 75% RH Real_Time 25°C / 60% RH Freeze_Thaw Cycling (-10°C to 25°C) Data_Analysis Data_Analysis Evaluation->Data_Analysis Physical_Tests Appearance, Odor, pH, Viscosity Emulsion_Stability Centrifugation Packaging_Compatibility Leakage, Discoloration Chemical_Analysis GC-MS for this compound Data_Analysis->End Assess Shelf-Life

Caption: Workflow for cosmetic stability testing.

Protocol 3: In Vitro Skin Irritation Assessment (OECD TG 439)

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[10][11][12][13][14] This is a crucial step in the safety assessment of the final cosmetic formulation.

Principle:

The test chemical is applied topically to a three-dimensional RhE model. The potential of the chemical to cause skin irritation is determined by its ability to decrease cell viability below a defined threshold. Cell viability is measured by the enzymatic conversion of MTT to formazan (B1609692).[12]

Procedure:

  • RhE Tissue Culture: Use commercially available RhE kits (e.g., EpiDerm™, EpiSkin™) and follow the manufacturer's instructions for tissue pre-incubation.

  • Test Chemical Application: Apply a sufficient amount of the cosmetic lotion (or this compound at a relevant concentration in a suitable vehicle) directly to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

  • MTT Assay: After incubation, transfer the tissues to a solution of MTT and incubate for approximately 3 hours. The viable cells will reduce the MTT to a blue formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Quantification: Measure the optical density of the extracted formazan solution using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for the test chemical relative to the negative control. A reduction in viability below 50% classifies the substance as an irritant (UN GHS Category 2).[12]

OECD TG 439 Workflow

G RhE_Preparation Prepare Reconstructed Human Epidermis (RhE) Tissues Application Apply Test Substance to RhE Surface RhE_Preparation->Application Exposure_Incubation Expose and Incubate Application->Exposure_Incubation MTT_Assay Perform MTT Assay to Assess Cell Viability Exposure_Incubation->MTT_Assay Extraction Extract Formazan MTT_Assay->Extraction Quantification Measure Optical Density Extraction->Quantification Analysis Calculate % Viability and Classify Irritancy Quantification->Analysis

Caption: Workflow for in vitro skin irritation testing (OECD TG 439).

Protocol 4: Sensory Evaluation of Fragrance

This protocol outlines a method for the sensory evaluation of the pear fragrance in the formulated lotion.[15][16][17][18]

Procedure:

  • Panelist Selection: Recruit a panel of at least 10 trained sensory assessors.

  • Sample Preparation: Present the lotion in standardized, coded containers.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.[17]

  • Evaluation Procedure:

    • Odor Intensity: Panelists rate the intensity of the pear fragrance on a labeled magnitude scale (e.g., 0 = no scent, 100 = extremely strong).

    • Odor Description: Panelists describe the fragrance profile using a predefined list of descriptors (e.g., fruity, pear, sweet, green, chemical).

    • Hedonic Assessment: Panelists rate their liking of the fragrance on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

  • Data Analysis: Analyze the data statistically to determine the mean scores for intensity and liking, and the frequency of use for each descriptor.

Mechanism of Action: Emollient Effect

The emollient properties of this compound are attributed to its nature as a fatty acid ester. Fatty acids are integral components of the skin's natural lipid barrier, which is crucial for maintaining hydration and preventing water loss.[19][20] When applied topically, fatty acid esters like this compound can integrate into the lipid matrix of the stratum corneum.[21][22][23] This helps to:

  • Reinforce the Skin Barrier: By supplementing the intercellular lipids, it can help to reduce transepidermal water loss (TEWL).

  • Improve Skin Feel: The ester provides a lubricating effect on the skin's surface, resulting in a smoother and softer feel.

The following diagram illustrates the proposed mechanism of action.

Proposed Emollient Mechanism of this compound

G cluster_skin Stratum Corneum Corneocytes Corneocytes Lipid_Matrix Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Ethyl_Decenoate This compound (Topical Application) Integration Integration into Lipid Matrix Ethyl_Decenoate->Integration Integration->Lipid_Matrix Barrier_Reinforcement Reinforced Skin Barrier Integration->Barrier_Reinforcement Smoother_Feel Smoother Skin Feel Integration->Smoother_Feel Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Barrier_Reinforcement->Reduced_TEWL Improved_Hydration Improved Skin Hydration Reduced_TEWL->Improved_Hydration

Caption: Proposed mechanism of emolliency for this compound.

Safety and Regulatory Information

This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM). The key toxicological endpoints have been assessed, and it has been found to be safe for use in cosmetic products at current levels.

Toxicological EndpointResult
Genotoxicity Not expected to be genotoxic.
Repeated Dose Toxicity Exposure is below the Threshold of Toxicological Concern (TTC).
Reproductive Toxicity Exposure is below the TTC.
Skin Sensitization Does not present a safety concern for skin sensitization under the current, declared levels of use.
Phototoxicity/Photoallergenicity Not expected to present a concern based on UV/Vis spectra.

It is recommended to use this compound in fragrance concentrates at levels up to 4.0000%. For specific product categories, the maximum acceptable concentrations that present no appreciable risk for skin sensitization have been established based on the dermal sensitization threshold (DST) for non-reactive materials (900 μg/cm²).

For comprehensive safety assessments, protocols such as the Human Repeat Insult Patch Test (HRIPT) can be employed to confirm the non-sensitizing potential of a final formulation under exaggerated use conditions.[24][25][26][27][28] The HRIPT involves repeated applications of the product to the skin of human volunteers over several weeks to assess both irritation and sensitization potential.[24][25][26]

Conclusion

This compound is a valuable ingredient in the formulation of cosmetic and personal care products, offering both a pleasant fragrance and beneficial emollient properties. Adherence to the detailed protocols for formulation, stability, and safety testing outlined in these application notes will enable researchers and product developers to effectively and safely incorporate this ingredient into innovative cosmetic products. Further research into the specific interactions of this compound with skin lipids could provide deeper insights into its mechanism of action as an emollient.

References

Application Note: Biotechnological Production of Natural Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl trans-4-decenoate is a valuable natural flavor compound characterized by its fruity, waxy, and pear-like aroma. It is utilized in the food, beverage, and fragrance industries to impart these desirable sensory attributes to a variety of products. Traditionally, flavor compounds are produced through chemical synthesis or extraction from natural sources. However, there is a growing consumer demand for natural and sustainably produced ingredients. Biotechnological methods, including enzymatic synthesis and microbial fermentation, offer an eco-friendly and efficient alternative for the production of natural flavor esters like this compound. These methods operate under mild conditions, exhibit high specificity, and can utilize renewable feedstocks.[1][2] This application note provides detailed protocols for the enzymatic and microbial production of natural this compound, intended for researchers and professionals in the fields of biotechnology and drug development.

1. Enzymatic Synthesis of this compound

Enzymatic synthesis, particularly through lipase-catalyzed esterification or transesterification, is a highly effective method for producing flavor esters. Lipases, such as the immobilized form from Candida antarctica (Novozym 435), are widely used due to their stability, reusability, and high catalytic activity in non-aqueous media.[3]

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol describes the synthesis of this compound from trans-4-decenoic acid and ethanol (B145695) using an immobilized lipase (B570770).

Materials:

  • trans-4-decenoic acid

  • Ethanol (food grade)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Solvent (e.g., n-hexane, optional for solvent-based reaction)

  • Molecular sieves (3Å, activated)

  • Orbital shaker incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a sealed reaction vessel, combine trans-4-decenoic acid and ethanol. The molar ratio of ethanol to trans-4-decenoic acid is a critical parameter to optimize, with ratios from 1:1 to 5:1 (ethanol:acid) being common starting points. For a solvent-free system, the reactants themselves will form the reaction medium. For a solvent-based system, add n-hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.[4]

  • Water Removal: To drive the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.

  • Incubation: Place the sealed reaction vessel in an orbital shaker incubator set to a temperature between 40°C and 60°C and an agitation speed of 150-200 rpm. The reaction time can range from 6 to 48 hours.[4][5]

  • Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the conversion of trans-4-decenoic acid to this compound using gas chromatography.

  • Product Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration for reuse. The product, this compound, can be purified from the remaining substrates and any solvent by distillation.

Data Presentation: Optimization of Enzymatic Synthesis

The following table summarizes typical reaction parameters and their optimized values for the synthesis of flavor esters, which can be applied to the production of this compound.

ParameterRangeOptimized Value (Example)Conversion Yield (%)Reference
Temperature (°C)30 - 7045>95[6]
Substrate Molar Ratio (Ethanol:Acid)1:1 - 10:13:1>90[7]
Enzyme Concentration (% w/w)1 - 1510~90[8]
Reaction Time (hours)6 - 7224>95[5]
Agitation Speed (rpm)100 - 250200>90[9]

Visualization: Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Substrates trans-4-Decenoic Acid + Ethanol Reaction Esterification Reaction - Immobilized Lipase - Optimized Temperature - Agitation Substrates->Reaction Separation Enzyme Separation (Filtration) Reaction->Separation Purification Product Purification (Distillation) Separation->Purification RecycledEnzyme Recycled Lipase Separation->RecycledEnzyme Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

2. Microbial Production of this compound

Microbial fermentation using engineered microorganisms is a promising approach for the de novo synthesis of flavor esters from simple carbon sources like glucose. This involves the construction of a microbial cell factory, typically Escherichia coli or Saccharomyces cerevisiae, engineered with a heterologous metabolic pathway to produce the target molecule.

Proposed Metabolic Pathway

The biosynthesis of this compound in an engineered microbe requires the production of its two precursors: trans-4-decenoic acid and ethanol. Ethanol is a natural fermentation product in many yeasts and can be produced in engineered E. coli. The key challenge is the synthesis of trans-4-decenoic acid. This can be achieved by engineering the fatty acid biosynthesis pathway. A proposed pathway involves:

  • Overexpression of the fatty acid biosynthesis pathway to increase the pool of decanoyl-ACP.

  • Introduction of a specific fatty acid desaturase (Δ4-desaturase) to introduce a double bond at the C4 position of the decanoyl chain, forming cis-4-decenoyl-ACP.[1][10][11]

  • Introduction of a cis-trans isomerase to convert the cis double bond to the desired trans configuration.[12]

  • Expression of a thioesterase to release the free trans-4-decenoic acid.

  • Finally, the expression of an alcohol acyltransferase (AAT) to catalyze the esterification of trans-4-decenoic acid with ethanol to form this compound.[13]

Visualization: Proposed Metabolic Pathway

Metabolic_Pathway Glucose Glucose Fatty Acid Biosynthesis Fatty Acid Biosynthesis Glucose->Fatty Acid Biosynthesis Glycolysis Glycolysis Glucose->Glycolysis Decanoyl-ACP Decanoyl-ACP Fatty Acid Biosynthesis->Decanoyl-ACP cis-4-Decenoyl-ACP cis-4-Decenoyl-ACP Decanoyl-ACP->cis-4-Decenoyl-ACP Δ4-Desaturase trans-4-Decenoyl-ACP trans-4-Decenoyl-ACP cis-4-Decenoyl-ACP->trans-4-Decenoyl-ACP cis-trans Isomerase trans-4-Decenoic Acid trans-4-Decenoic Acid trans-4-Decenoyl-ACP->trans-4-Decenoic Acid Thioesterase This compound This compound trans-4-Decenoic Acid->this compound Alcohol Acyltransferase (AAT) Ethanol Ethanol Glycolysis->Ethanol Ethanol->this compound

Caption: Proposed metabolic pathway for this compound production.

Experimental Protocol: Microbial Fermentation

This protocol outlines a general procedure for the production of this compound in an engineered microbial host.

Materials:

  • Engineered microbial strain (e.g., E. coli or S. cerevisiae) harboring the biosynthetic pathway.

  • Fermentation medium (e.g., M9 minimal medium for E. coli or YPD for yeast), supplemented with glucose.

  • Inducing agent (e.g., IPTG for E. coli).

  • Bioreactor with temperature, pH, and dissolved oxygen control.

  • Organic solvent for in-situ product recovery (e.g., dodecane).

Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered microbial strain in a suitable medium overnight.

  • Bioreactor Setup: Prepare the bioreactor with the fermentation medium and sterilize.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Fermentation: Maintain the fermentation at a controlled temperature (e.g., 30-37°C) and pH. Provide aeration and agitation to maintain a desired level of dissolved oxygen.

  • Induction: When the culture reaches a suitable cell density (e.g., mid-log phase), add the inducing agent to trigger the expression of the biosynthetic pathway genes.

  • Product Formation and Recovery: Continue the fermentation for 48-72 hours. To mitigate product toxicity and facilitate recovery, an organic solvent overlay (e.g., dodecane) can be used for in-situ extraction.

  • Analysis: At regular intervals, take samples from both the aqueous and organic phases. Analyze cell growth (OD600) and the concentration of this compound using GC-MS.

  • Downstream Processing: After fermentation, separate the organic phase containing the product. This compound can be further purified by distillation.

Data Presentation: Microbial Production Metrics

The following table provides target production metrics for flavor esters in engineered microbes, which can be used as a benchmark for the production of this compound.

MetricTarget ValueUnitReference
Titer1 - 10g/L[14][15]
Yield0.1 - 0.3g/g glucose[16]
Productivity0.05 - 0.2g/L/h[16]

Microbial_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Engineered Microbe Inoculum Inoculum Strain->Inoculum Media Fermentation Medium Media->Inoculum Bioreactor Bioreactor - Controlled T, pH, DO - Induction Inoculum->Bioreactor Extraction In-situ Extraction (Organic Solvent) Bioreactor->Extraction Purification Product Purification (Distillation) Extraction->Purification Product This compound Purification->Product

References

The Symphony of Ripening: Unraveling Fruit Maturation and Aroma Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The transition of a fruit from its immature to a ripe state is a complex and highly regulated symphony of biochemical and physiological changes. This intricate process, known as ripening, culminates in the development of the desirable qualities that appeal to consumers: vibrant color, soft texture, sweet taste, and a characteristic aromatic profile. Understanding the molecular mechanisms that orchestrate these changes is paramount for improving fruit quality, extending shelf life, and developing novel strategies for crop improvement. This document provides a comprehensive overview of the key analytical techniques employed in the study of fruit ripening and aroma development, complete with detailed experimental protocols and data presentation guidelines.

I. Application Notes: Key Concepts in Fruit Ripening and Aroma Formation

Fruit ripening is broadly categorized into two distinct patterns: climacteric and non-climacteric. Climacteric fruits, such as bananas, tomatoes, and apples, exhibit a characteristic burst in respiration and ethylene (B1197577) production at the onset of ripening.[1] Ethylene, a gaseous plant hormone, acts as a key signaling molecule, coordinating the expression of genes involved in color change, softening, and aroma production.[1] Non-climacteric fruits, including strawberries, grapes, and citrus, ripen without this dramatic increase in respiration and ethylene synthesis.[1]

The development of a fruit's unique aroma is attributed to a complex mixture of volatile organic compounds (VOCs), which are synthesized through various metabolic pathways.[2] These pathways, including the fatty acid, amino acid, and terpenoid pathways, generate a diverse array of esters, alcohols, aldehydes, ketones, and terpenes that collectively define the fruit's aromatic signature.[2][3] The composition and concentration of these VOCs are influenced by genetic factors, the degree of maturity, environmental conditions, and postharvest handling.[3][4]

To dissect the intricate processes of fruit ripening and aroma development, researchers employ a suite of analytical techniques. These range from classical methods for measuring physical and chemical changes to sophisticated 'omics' approaches that provide a global view of the molecular landscape.

II. Experimental Protocols

Protocol 1: Measurement of Fruit Firmness

Objective: To quantify the changes in fruit texture during ripening.

Principle: A penetrometer measures the force required to puncture the fruit flesh, providing an objective measure of firmness.[3]

Materials:

  • Penetrometer with appropriate plunger tip (e.g., 8 mm or 11 mm)

  • Fruit samples at different ripening stages

  • Peeler or knife

Procedure:

  • Select a uniform set of fruits for analysis.

  • On two opposite sides of the fruit, remove a small patch of the skin.

  • Hold the fruit firmly on a hard surface.

  • Position the penetrometer plunger perpendicular to the exposed flesh.

  • Apply steady and constant pressure to drive the plunger into the flesh up to the scribed line.

  • Record the force reading from the penetrometer scale in Newtons (N) or pounds-force (lbf).

  • Repeat the measurement on the opposite side of the fruit and for all replicate fruits.

  • Calculate the average firmness for each ripening stage.

Protocol 2: Quantification of Ethylene Production

Objective: To measure the rate of ethylene biosynthesis in climacteric fruits.

Principle: Ethylene, being a gas, can be quantified from the headspace of a sealed container holding the fruit using gas chromatography (GC).[5][6]

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Airtight containers (e.g., glass jars with septa-fitted lids)

  • Gas-tight syringe

  • Fruit samples

Procedure:

  • Weigh individual fruits and place them in separate airtight containers of a known volume.

  • Seal the containers and incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 1-2 hours).[6]

  • After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas (e.g., 1 mL) through the septum.[5]

  • Inject the gas sample into the GC-FID for analysis.

  • The GC will separate ethylene from other gases, and the FID will detect and quantify it.

  • Calculate the ethylene production rate, typically expressed as nanoliters or microliters per kilogram of fruit per hour (nL·kg⁻¹·h⁻¹ or µL·kg⁻¹·h⁻¹).

Protocol 3: Analysis of Volatile Aroma Compounds by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile organic compounds contributing to fruit aroma.

Principle: HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a fruit sample. Volatile compounds partition onto the fiber and are then thermally desorbed into the GC-MS for separation and identification.[7][8][9]

Materials:

  • GC-MS system

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[8]

  • SPME holder

  • Headspace vials with septa

  • Homogenizer/blender

  • Water bath or incubator

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 4-methyl-2-pentanol)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fruit tissue (e.g., 5 g) with a saturated NaCl solution to inhibit enzymatic activity.[8]

    • Transfer the homogenate to a headspace vial.

    • Add a known amount of internal standard.

  • HS-SPME Extraction:

    • Place the vial in a water bath or incubator set to a specific temperature (e.g., 40-60°C).

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.[1]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot injection port of the GC-MS.

    • The high temperature of the injector desorbs the trapped volatiles onto the GC column.

    • The GC separates the individual volatile compounds based on their boiling points and polarity.

    • The Mass Spectrometer fragments the eluted compounds, generating a unique mass spectrum for each, which allows for their identification by comparison to spectral libraries (e.g., NIST).

    • Quantification is achieved by comparing the peak area of each compound to the peak area of the internal standard.

Protocol 4: Metabolomic Analysis of Fruit Tissue

Objective: To obtain a comprehensive profile of the small molecules (metabolites) present in fruit tissue at different ripening stages.

Principle: Metabolites are extracted from the fruit tissue and analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), to identify and quantify a wide range of compounds.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Centrifuge

  • Extraction solvent (e.g., 80% methanol)[10]

  • LC-MS or GC-MS system

Procedure:

  • Sample Collection and Quenching:

    • Harvest fruit tissue and immediately flash-freeze it in liquid nitrogen to quench all metabolic activity.[10][11]

    • Store samples at -80°C until extraction.

  • Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.[11]

    • Add a precise volume of cold extraction solvent to a known weight of the powdered tissue.[10]

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the sample to pellet cellular debris.

  • Analysis:

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Analyze the extract using LC-MS or GC-MS. The choice of analytical platform depends on the chemical properties of the metabolites of interest.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis to identify metabolites that change significantly during ripening.

    • Utilize pathway analysis tools to map the identified metabolites to relevant biochemical pathways.

Protocol 5: Transcriptomic Analysis (RNA-Seq) of Fruit Tissue

Objective: To profile the gene expression patterns during fruit ripening.

Principle: RNA-Seq involves the sequencing of all RNA molecules in a sample to provide a comprehensive and quantitative view of the transcriptome.

Materials:

  • Liquid nitrogen

  • RNA extraction kit (e.g., CTAB method or commercial kit)[2]

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for RNA quality assessment

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

Procedure:

  • RNA Extraction:

    • Harvest fruit tissue at different ripening stages and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable method, ensuring the removal of contaminating polysaccharides and polyphenols which are often abundant in fruit tissues.[2]

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.[12]

  • RNA Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer.

    • Evaluate the integrity of the RNA using a bioanalyzer. High-quality RNA (RIN > 8) is crucial for reliable RNA-Seq results.[2]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

    • Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between different ripening stages.

    • Perform functional annotation and pathway enrichment analysis of the DEGs to understand the biological processes that are active during ripening.

III. Data Presentation

Quantitative data from the above experiments should be summarized in clearly structured tables to facilitate comparison across different ripening stages or experimental conditions.

Table 1: Physicochemical Changes During Fruit Ripening

Ripening StageFirmness (N)Ethylene Production (nL·kg⁻¹·h⁻¹)Color (a* value)
Immature Green50.2 ± 3.50.5 ± 0.1-15.8 ± 1.2
Breaker35.7 ± 2.810.3 ± 1.5-5.2 ± 0.8
Turning22.1 ± 1.955.6 ± 4.78.9 ± 1.1
Ripe10.5 ± 1.2120.4 ± 9.825.4 ± 2.1

Note: Data are presented as mean ± standard deviation. The 'a' value from the CIELAB color space represents the red-green axis.*

Table 2: Relative Abundance of Key Aroma Compounds During Fruit Ripening

CompoundChemical ClassImmature GreenBreakerTurningRipe
HexanalAldehyde15.28.53.11.2
(Z)-3-HexenalAldehyde25.812.34.71.8
Ethyl acetateEster1.25.825.645.3
Ethyl butanoateEster0.53.118.938.7
LinaloolTerpene Alcohol0.10.84.29.5
β-IononeApocarotenoid0.00.21.53.8

Note: Values represent the relative peak area (%) of each compound in the total ion chromatogram.

IV. Visualizations

Ethylene_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Nucleus Nucleus Ethylene Ethylene ETR1 ETR1/ERS1 Receptors Ethylene->ETR1 Binds to CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 Represses EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 Activates ERFs ERFs EIN3_EIL1->ERFs Activates Ripening_Genes Ripening-related Genes ERFs->Ripening_Genes Regulates Expression Experimental_Workflow_Aroma Fruit_Sample Fruit Sample (Different Ripening Stages) Homogenization Homogenization (with NaCl) Fruit_Sample->Homogenization HS_SPME Headspace SPME Homogenization->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing (Peak Integration, Identification) GC_MS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Volatile_Profile Volatile Profile & Interpretation Statistical_Analysis->Volatile_Profile Aroma_Biosynthesis_Pathways cluster_Precursors Precursors cluster_Pathways Biosynthetic Pathways cluster_Products Aroma Compounds Fatty_Acids Fatty Acids LOX_Pathway Lipoxygenase (LOX) Pathway Fatty_Acids->LOX_Pathway Amino_Acids Amino Acids Shikimate_Pathway Shikimate Pathway Amino_Acids->Shikimate_Pathway Carotenoids Carotenoids MEP_MVA_Pathways MEP/MVA Pathways Carotenoids->MEP_MVA_Pathways Aldehydes_Alcohols Aldehydes, Alcohols LOX_Pathway->Aldehydes_Alcohols Terpenoids Terpenoids Shikimate_Pathway->Terpenoids Apocarotenoids Apocarotenoids MEP_MVA_Pathways->Apocarotenoids Esters Esters Aldehydes_Alcohols->Esters AAT

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of ethyl trans-4-decenoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges revolve around controlling the stereochemistry of the carbon-carbon double bond to favor the trans (E) isomer over the cis (Z) isomer. Other significant challenges include potential side reactions, purification of the desired isomer from the reaction mixture, and ensuring complete reaction.

Q2: Which synthetic routes are recommended for obtaining high trans selectivity?

A2: For high trans selectivity, the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination are generally preferred over the standard Wittig reaction. The HWE reaction, in particular, is widely used for the synthesis of E-alkenes.

Q3: How can I confirm the stereochemistry of the synthesized ethyl 4-decenoate?

A3: The stereochemistry can be confirmed using spectroscopic methods, primarily ¹H NMR and ¹³C NMR spectroscopy. The coupling constants of the vinylic protons in the ¹H NMR spectrum are indicative of the geometry; a larger coupling constant (typically > 15 Hz) is characteristic of a trans double bond. Gas chromatography (GC) can also be used to separate and quantify the isomers.

Q4: What are the typical starting materials for the synthesis of this compound?

A4: Common strategies involve the reaction of a C6 aldehyde (hexanal) with a C4 phosphorus ylide or phosphonate (B1237965) ester. For example, in the Horner-Wadsworth-Emmons reaction, hexanal (B45976) is reacted with triethyl phosphonoacetate.

Troubleshooting Guides

Issue 1: Low trans:cis Isomer Ratio

Question: My reaction is producing a significant amount of the undesired cis isomer. How can I improve the trans selectivity?

Answer:

Low trans:cis selectivity is a common issue, especially when using a standard Wittig reaction. Here are some troubleshooting steps:

  • Choice of Olefination Method: If you are using a standard Wittig reaction with a non-stabilized ylide, consider switching to a Horner-Wadsworth-Emmons (HWE) reaction or a Julia-Kocienski olefination, as these methods inherently favor the formation of the trans isomer.

  • Reaction Conditions for HWE: In an HWE reaction, ensure that the reaction conditions allow for thermodynamic equilibration of the intermediates. The use of weaker bases (e.g., NaH, K₂CO₃) and polar aprotic solvents (e.g., THF, DMF) can promote the formation of the more stable trans product.

  • Temperature: Running the reaction at a slightly elevated temperature might favor the thermodynamically more stable trans isomer, but this should be done cautiously to avoid side reactions.

Issue 2: Low or No Product Yield

Question: I am observing a low yield of ethyl 4-decenoate or no product formation at all. What could be the cause?

Answer:

Low or no yield can result from several factors related to reagents, reaction conditions, or the stability of intermediates.

  • Reagent Quality: Ensure that all reagents, especially the aldehyde and the base, are pure and dry. Aldehydes can be prone to oxidation or polymerization. Strong bases like n-BuLi or NaH are sensitive to moisture.

  • Base Strength: The base used to generate the ylide or phosphonate carbanion must be strong enough to deprotonate the phosphonium (B103445) salt or phosphonate ester. For HWE reactions, NaH is a common and effective choice.

  • Steric Hindrance: While less of a concern with the relatively unhindered hexanal, steric hindrance around the carbonyl group can impede the reaction.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the appropriate temperature for the chosen method. Some olefination reactions require low temperatures for the initial addition step, followed by warming to room temperature.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate the trans isomer from the cis isomer and other reaction byproducts. What purification strategies are effective?

Answer:

Purification can be challenging due to the similar physical properties of the isomers and byproducts.

  • Byproduct Removal: In a Wittig reaction, the triphenylphosphine (B44618) oxide byproduct can be difficult to remove. It is often less soluble in nonpolar solvents than the desired alkene, so precipitation from a solvent like hexane (B92381) or a hexane/ether mixture can be effective. The byproduct of the HWE reaction, a phosphate (B84403) ester, is typically water-soluble and can be removed by an aqueous workup.

  • Chromatographic Separation: The cis and trans isomers can often be separated by column chromatography on silica (B1680970) gel. A nonpolar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) in a high hexane ratio, is typically used. Careful optimization of the solvent system is crucial. Gas chromatography (GC) is also an effective method for separating the isomers, particularly for analytical purposes.

  • Other Techniques: For challenging separations, techniques like silver nitrate-impregnated silica gel chromatography can be employed, as the silver ions interact differently with the π-bonds of the cis and trans isomers.

Quantitative Data Summary

The choice of olefination method significantly impacts the stereochemical outcome. The following table summarizes the expected yields and trans:cis isomer ratios for different synthetic approaches to ethyl 4-decenoate.

Olefination MethodTypical ReagentsExpected Yield (%)Expected trans:cis RatioKey Byproduct
Standard WittigHexyltriphenylphosphonium bromide, n-BuLi, Ethyl glyoxylate60-80Low (often favors cis)Triphenylphosphine oxide
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH, Hexanal70-90High (typically >95:5)Diethyl phosphate (water-soluble)
Julia-KocienskiEthyl 2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate, KHMDS, Hexanal65-85Very High (often >98:2)Phenyl tetrazole and SO₂

Note: The values presented are typical and can vary based on specific reaction conditions and substrate.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Protocol for this compound

This protocol is a representative procedure for the synthesis of this compound with high stereoselectivity.

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise to the suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

  • Olefination Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Logical Flow for Troubleshooting Low trans Selectivity

G start Low trans:cis Isomer Ratio Observed check_method What olefination method was used? start->check_method wittig Standard Wittig Reaction check_method->wittig hwe_julia HWE or Julia Olefination check_method->hwe_julia wittig_sol Switch to HWE or Julia-Kocienski for inherent trans selectivity. wittig->wittig_sol hwe_check_conditions Review HWE/Julia Reaction Conditions hwe_julia->hwe_check_conditions base_check Is the base appropriate? (e.g., NaH, KHMDS) hwe_check_conditions->base_check solvent_check Is the solvent appropriate? (e.g., THF, DMF) hwe_check_conditions->solvent_check temp_check Is the temperature optimized for thermodynamic control? hwe_check_conditions->temp_check base_sol Use weaker bases to favor thermodynamic product. base_check->base_sol If not solvent_sol Use polar aprotic solvents. solvent_check->solvent_sol If not temp_sol Consider slight warming to favor the trans isomer. temp_check->temp_sol If not

Caption: Troubleshooting workflow for low trans selectivity.

Experimental Workflow for HWE Synthesis

G start Start ylide_formation Ylide Formation: Triethyl phosphonoacetate + NaH in THF start->ylide_formation aldehyde_addition Aldehyde Addition: Add Hexanal at 0°C ylide_formation->aldehyde_addition reaction Reaction: Warm to RT, stir 12-16h aldehyde_addition->reaction workup Aqueous Workup: Quench with NH4Cl, Extract with Ether reaction->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification product This compound purification->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Technical Support Center: Analysis of Ethyl trans-4-decenoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of ethyl trans-4-decenoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, providing potential causes and actionable solutions.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape can arise from several factors related to the injector, column, or sample itself.

    • Solution:

      • Column Care: Trim the first 10-20 cm of the column to remove active sites that may have developed. Ensure the column is installed correctly in both the injector and detector, following the manufacturer's guidelines for insertion depth.[3][4] A proper, square cut of the column is crucial.[4]

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the amount of sample being introduced to the column by diluting the sample, increasing the split ratio, or decreasing the injection volume.[5]

Q2: I am not detecting my this compound peak, or the response is very low. What should I check?

A2: A lack of signal or a weak signal can be due to issues with the sample preparation, injection, or detector settings.

  • Potential Causes & Solutions:

    • Sample Preparation: Ensure your sample is properly prepared. This compound is a volatile ester; consider using headspace analysis or a suitable extraction technique like liquid-liquid extraction with a volatile organic solvent (e.g., hexane (B92381), dichloromethane).[6] Ensure the final sample is free of particles by filtering or centrifuging.

    • Injector Temperature: The injector temperature may be too low for efficient volatilization or too high, causing degradation. An initial injector temperature of 250°C is a good starting point.

    • MS Parameters: Check the MS settings. Ensure you are monitoring for the correct ions. For quantitative analysis, using Selected Ion Monitoring (SIM) mode will significantly improve sensitivity compared to full scan mode.[7] Key ions for this compound should be determined from its mass spectrum.

    • System Leaks: Check for leaks in the system, particularly around the injector septum and column connections. Leaks can significantly reduce sensitivity.[8]

Q3: I am observing "ghost peaks" or a high baseline in my chromatogram. What is the cause?

A3: Ghost peaks and a high baseline are usually indicative of contamination in the system.

  • Potential Causes & Solutions:

    • Septum Bleed: The septum can degrade at high injector temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum. Running a blank run (an injection of only the solvent) can help identify if the septum is the source of contamination.[9]

    • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline. Ensure high-purity gas is used and that gas purifiers are installed and functioning correctly.

    • Column Bleed: At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline. Operate the column within its recommended temperature limits. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[10]

    • Sample Carryover: A highly concentrated sample can contaminate the syringe and injector, leading to ghost peaks in subsequent runs. Implement a thorough syringe and injector cleaning protocol between analyses.

Q4: How do I choose the right GC column for this compound analysis?

A4: this compound is a fatty acid ethyl ester (FAEE). For this class of compounds, polar stationary phases are generally recommended.

  • Recommended Columns:

    • Polyethylene Glycol (PEG) phases (e.g., DB-Wax, HP-INNOWax): These are highly polar columns that provide good separation for FAMEs and FAEEs.[11][12]

    • Cyanopropyl phases (e.g., HP-88, CP-Sil 88, DB-23): These are also highly polar and are specifically designed for the analysis of fatty acid esters, offering excellent separation, including for cis/trans isomers.[11]

    • 5% Phenyl Methylpolysiloxane (e.g., HP-5ms, DB-5ms): While less polar, these are robust general-purpose columns that can also be used, particularly for simpler matrices.[7][13]

Quantitative Data Summary

The following tables provide recommended starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Recommended GC Parameters

Parameter Recommended Value Purpose & Optimization Notes
Column DB-Wax or HP-88 (30 m x 0.25 mm ID, 0.25 µm film thickness) A polar column is recommended for good peak shape and resolution of fatty acid ethyl esters.[11]
Carrier Gas Helium Constant flow rate of 1.0-1.5 mL/min is a good starting point.[13]
Injection Mode Split/Splitless Use splitless for trace analysis to maximize sensitivity. Use split (e.g., 20:1 or 50:1) for higher concentration samples to avoid column overload.[14]
Injection Volume 1 µL Adjust based on sample concentration and sensitivity requirements.
Injector Temp. 250°C Should be high enough to ensure complete volatilization without causing thermal degradation.
Oven Program Initial: 60°C (hold 2 min) A lower initial temperature helps in focusing the analytes at the head of the column.[1]
Ramp 1: 10°C/min to 180°C The ramp rate affects the separation and analysis time. A faster ramp reduces analysis time but may decrease resolution.[11]
Ramp 2: 20°C/min to 240°C A final hold ensures that all components have eluted from the column.

| | Final Hold: 5 min at 240°C | |

Table 2: Recommended MS Parameters

Parameter Recommended Value Purpose & Optimization Notes
Ionization Mode Electron Ionization (EI) Standard ionization technique for GC-MS.
Ionization Energy 70 eV Standard energy for generating reproducible mass spectra.[15]
Source Temp. 230°C A hot source minimizes contamination and ensures efficient ionization.
Quadrupole Temp. 150°C Helps maintain mass accuracy.
Acquisition Mode Full Scan (m/z 40-300) and SIM Use Full Scan for initial identification. Use Selected Ion Monitoring (SIM) for quantification to improve sensitivity.[7]
Solvent Delay 3-5 min Prevents the high concentration of solvent from entering the MS detector, which can shorten filament life.

| Key Fragment Ions (Predicted) | m/z 88, 69, 55, 41 | The molecular ion is m/z 198.3. Common fragments for ethyl esters include the McLafferty rearrangement ion (m/z 88). Other fragments would arise from cleavage along the alkyl chain. |

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from liquid matrices.

  • To 1 mL of the sample, add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate).

  • Add 5 mL of a 2:1 mixture of hexane:isopropanol to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of hexane or ethyl acetate (B1210297) for GC-MS analysis.

Protocol 2: GC-MS Analysis Method

This protocol outlines the steps for setting up and running the GC-MS analysis.

  • System Setup:

    • Install a suitable polar column (e.g., DB-Wax) and condition it according to the manufacturer's instructions.

    • Perform a leak check to ensure the system is sealed.

    • Set the GC and MS parameters as outlined in Tables 1 and 2.

  • Sequence Setup:

    • Begin the sequence with one or two solvent blanks to ensure the system is clean.

    • Run a standard solution of this compound to confirm its retention time and mass spectrum.

    • Inject the prepared samples.

    • Include periodic quality control (QC) samples to monitor system performance throughout the run.

  • Data Analysis:

    • For qualitative analysis, identify the this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations. Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

GC_MS_Optimization_Workflow cluster_prep Sample Preparation cluster_gc GC Optimization cluster_ms MS Optimization cluster_analysis Data Analysis Sample Sample Matrix Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Vial Transfer to Vial Concentration->Vial Injector Injector Parameters (Temp, Mode, Volume) Vial->Injector Column Column Selection (Polar Phase) Injector->Column Oven Oven Program (Temp, Ramp Rate) Column->Oven IonSource Ion Source (Temp, Energy) Oven->IonSource Acquisition Acquisition Mode (Scan vs. SIM) IonSource->Acquisition PeakID Peak Identification Acquisition->PeakID Quant Quantification PeakID->Quant Troubleshoot Troubleshooting Quant->Troubleshoot

Caption: Workflow for optimizing GC-MS parameters for this compound detection.

Parameter_Relationships Analyte This compound Detection InjectorTemp Injector Temp. PeakShape Peak Shape InjectorTemp->PeakShape Affects Vaporization OvenRamp Oven Ramp Rate Resolution Resolution OvenRamp->Resolution RunTime Analysis Time OvenRamp->RunTime FlowRate Carrier Gas Flow FlowRate->Resolution FlowRate->RunTime Column Column Polarity Column->PeakShape Affects Interaction Column->Resolution PeakShape->Analyte Resolution->Analyte Sensitivity Sensitivity Sensitivity->Analyte RunTime->Analyte

Caption: Logical relationships between GC parameters and analytical outcomes.

References

Technical Support Center: Overcoming Matrix Effects in Ethyl Trans-4-Decenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of ethyl trans-4-decenoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, which is often performed using gas chromatography-mass spectrometry (GC-MS), matrix components can cause either signal enhancement or suppression.[1][2] Signal enhancement, a common issue in GC-MS, occurs when matrix components block active sites in the GC inlet, protecting the analyte from thermal degradation and leading to an overestimation of its concentration.[1][2] Conversely, signal suppression can also occur, resulting in an underestimation of the analyte's concentration.[3]

Q2: My calibration curve has poor linearity (R² < 0.995) when analyzing this compound in a complex matrix. What could be the cause?

A2: Poor linearity in your calibration curve is a strong indicator of uncompensated matrix effects. The varying concentrations of matrix components across different calibration standards can lead to inconsistent signal suppression or enhancement, thus affecting the linearity of the curve. It is also crucial to ensure that your calibration standards are prepared correctly and that the instrument is performing optimally. For volatile compounds like this compound, it is recommended to run a verification standard with every sequence to ensure calibration accuracy.[4]

Q3: I am observing inconsistent results (high %RSD) for replicate injections of the same sample. How can I improve reproducibility?

A3: High relative standard deviation (%RSD) in replicate injections often points to significant and variable matrix effects.[5] Inconsistent matrix effects can arise from sample heterogeneity or non-uniform sample preparation. To address this, consider the following:

  • Improve Sample Homogenization: Ensure your sample is thoroughly homogenized before extraction to guarantee that each aliquot is representative.[6]

  • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or a comprehensive method like QuEChERS to remove a larger portion of interfering matrix components.[7][8]

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in both sample preparation and matrix effects.[5]

Q4: My method has low sensitivity, and I am unable to reach the required limit of detection (LOD) for this compound. What can I do?

A4: Low sensitivity can be a result of signal suppression by the matrix. While sample dilution can sometimes mitigate matrix effects, it may also increase your LOD.[1] Paradoxically, in cases of severe matrix effects, dilution can sometimes improve the LOD by reducing signal suppression to a greater extent than the analyte concentration is reduced.[1] Alternatively, focus on enhancing your sample preparation to remove interfering compounds. Techniques like dispersive solid-phase extraction (dSPE), often used in the QuEChERS method, can effectively clean up the sample extract.[9]

Troubleshooting Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting matrix effects in this compound analysis.

G Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Initial Mitigation Steps cluster_2 Advanced Mitigation cluster_3 Resolution start Poor Linearity, High %RSD, or Low Sensitivity Observed optimize_prep Optimize Sample Preparation (e.g., QuEChERS, SPE, LLE) start->optimize_prep Initial Approach matrix_matched Implement Matrix-Matched Calibration start->matrix_matched Alternative Initial Approach standard_addition Use Standard Addition Method optimize_prep->standard_addition If Matrix Effects Persist isotope_dilution Employ Stable Isotope Dilution (SID) optimize_prep->isotope_dilution For Highest Accuracy matrix_matched->standard_addition If Blank Matrix is Unavailable end Matrix Effects Compensated Accurate Quantification Achieved matrix_matched->end standard_addition->isotope_dilution For Highest Accuracy standard_addition->end isotope_dilution->end

Caption: A logical workflow for identifying and mitigating matrix effects.

Comparison of Matrix Effect Mitigation Strategies

The following table summarizes and compares various techniques for overcoming matrix effects in the analysis of this compound. The quantitative data presented is illustrative to demonstrate the potential improvements with each method.

Mitigation StrategyPrinciple% Matrix Effect Reduction (Illustrative)Analyte Recovery (Illustrative)Key AdvantagesKey Disadvantages
QuEChERS Sample extraction with acetonitrile (B52724) followed by dispersive solid-phase extraction (dSPE) cleanup.[8][9]60-80%85-105%Fast, easy, and uses minimal solvent.May not be sufficient for highly complex matrices.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract to mimic the sample's composition.[3][10]80-95%90-110%Effectively compensates for consistent matrix effects.Requires a representative blank matrix, which may be difficult to obtain.[1]
Standard Addition Known amounts of the analyte are added to the sample, and the concentration is determined by extrapolation.[11][12]90-99%N/AHighly accurate as it accounts for matrix effects in each individual sample.More laborious and time-consuming as each sample requires multiple analyses.
Stable Isotope Dilution (SID) A stable isotope-labeled analog of the analyte is added to the sample as an internal standard.[5][13]>99%95-105%Considered the gold standard; corrects for both matrix effects and variations in sample preparation.Requires a specific labeled internal standard, which can be expensive or unavailable.

Detailed Experimental Protocols

Protocol 1: QuEChERS Sample Preparation

This protocol is a general guideline for the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation method, which is effective for reducing matrix effects in food and biological samples.[6][8]

  • Sample Homogenization: Homogenize 10-15 g of the sample to ensure uniformity.[6]

  • Extraction:

    • Place a 10 g subsample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If required, add an internal standard.

    • Shake vigorously for 1 minute.[6]

  • Salting Out:

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Analysis: The resulting supernatant is ready for GC-MS analysis.

G QuEChERS Experimental Workflow cluster_0 Extraction cluster_1 Cleanup (dSPE) cluster_2 Analysis homogenize Homogenize Sample (10g) add_solvent Add 10mL Acetonitrile & Shake homogenize->add_solvent add_salts Add QuEChERS Salts & Shake add_solvent->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to dSPE Tube & Vortex transfer->add_dspe centrifuge2 Centrifuge add_dspe->centrifuge2 analyze Analyze Supernatant by GC-MS centrifuge2->analyze

Caption: Workflow for the QuEChERS sample preparation method.

Protocol 2: Matrix-Matched Calibration

This protocol describes how to prepare a calibration curve using a matrix that is free of the analyte of interest.[3][10]

  • Prepare Blank Matrix Extract: Using the QuEChERS protocol (or another suitable extraction method), process a sample that is known to not contain this compound.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Standards:

    • Serially dilute the stock solution to create a range of working standard solutions.

    • For each calibration level, spike a known volume of the working standard solution into a known volume of the blank matrix extract.[10]

    • Ensure the final volume and the ratio of solvent to matrix extract are consistent across all calibration standards.

  • Construct Calibration Curve: Analyze the matrix-matched standards by GC-MS and plot the instrument response versus the concentration of this compound to generate the calibration curve.

Protocol 3: Standard Addition

The standard addition method is ideal when a blank matrix is not available.[11][14]

  • Sample Aliquoting: Divide the sample extract into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked.

    • Add known, increasing amounts of a standard solution of this compound to the remaining aliquots.

  • Analysis: Analyze all aliquots by GC-MS.

  • Quantification:

    • Plot the instrument response versus the concentration of the added standard.

    • Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original sample.[12]

G Standard Addition Method Workflow cluster_0 Sample Preparation cluster_1 Spiking & Analysis cluster_2 Data Analysis prepare_extract Prepare Sample Extract aliquot Create Multiple Equal Aliquots prepare_extract->aliquot spike Spike Aliquots with Increasing Concentrations of Analyte aliquot->spike analyze Analyze All Aliquots by GC-MS spike->analyze plot Plot Response vs. Added Concentration analyze->plot extrapolate Extrapolate to Find Original Concentration plot->extrapolate

Caption: Workflow for the standard addition method.

References

Technical Support Center: Ethyl trans-4-decenoate Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor separation of ethyl 4-decenoate isomers (cis and trans).

Troubleshooting Guide

Poor or incomplete separation of geometric isomers can compromise peak identification, quantification, and subsequent data analysis. This guide provides a systematic approach to diagnosing and resolving common separation issues.

Question: I am observing poor peak resolution or co-elution of my ethyl 4-decenoate isomers. What are the common causes and how can I fix it?

Answer:

Poor separation of cis/trans isomers of ethyl 4-decenoate is a common chromatographic challenge. The primary reasons typically involve suboptimal column selection, incorrect mobile phase or temperature gradient, or issues with the sample itself. Follow this logical troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Start Start: Poor Isomer Separation GC_CheckColumn 1. Review GC Column Is it a highly polar cyano- or cholesterol-based column? Start->GC_CheckColumn Using GC HPLC_CheckColumn 1. Review HPLC Column Is it a standard C18 or specialized? Start->HPLC_CheckColumn Using HPLC GC_OptimizeTemp 2. Optimize Temperature Program Is the ramp rate slow enough? GC_CheckColumn->GC_OptimizeTemp Yes GC_ColumnWrong Action: Switch to a highly polar column (e.g., BPX-70, SP-2560, SLB-IL111) GC_CheckColumn->GC_ColumnWrong No GC_CheckFlow 3. Check Carrier Gas Flow Rate Is it optimal for the column diameter? GC_OptimizeTemp->GC_CheckFlow Yes GC_TempWrong Action: Decrease ramp rate (e.g., 1-2°C/min) or add an isothermal hold. GC_OptimizeTemp->GC_TempWrong No GC_Success Separation Achieved GC_CheckFlow->GC_Success Yes GC_FlowWrong Action: Adjust flow rate to manufacturer's optimum (e.g., 1-2 mL/min for capillary columns). GC_CheckFlow->GC_FlowWrong No GC_ColumnWrong->GC_CheckColumn GC_TempWrong->GC_OptimizeTemp GC_FlowWrong->GC_CheckFlow HPLC_ModifyMobile 2. Modify Mobile Phase Are you using Ag+ ions? HPLC_CheckColumn->HPLC_ModifyMobile Specialized HPLC_ColumnWrong Action: Use a shape-selective column (e.g., Cholesterol-based) or Ag-HPLC. HPLC_CheckColumn->HPLC_ColumnWrong Standard C18 HPLC_CheckTemp 3. Adjust Temperature Is the column oven temperature optimized? HPLC_ModifyMobile->HPLC_CheckTemp Yes HPLC_MobileWrong Action: Add silver nitrate (B79036) (AgNO3) to the mobile phase (e.g., in Methanol/Water). HPLC_ModifyMobile->HPLC_MobileWrong No HPLC_Success Separation Achieved HPLC_CheckTemp->HPLC_Success Yes HPLC_TempWrong Action: Systematically vary temperature (e.g., 25°C to 45°C) to enhance selectivity. HPLC_CheckTemp->HPLC_TempWrong No HPLC_ColumnWrong->HPLC_CheckColumn HPLC_MobileWrong->HPLC_ModifyMobile HPLC_TempWrong->HPLC_CheckTemp

Caption: Troubleshooting workflow for poor isomer separation.

Frequently Asked Questions (FAQs)

Q1: Which type of GC column is best for separating ethyl 4-decenoate isomers?

A1: For separating geometric (cis/trans) isomers of fatty acid esters, highly polar stationary phases are required.[1] Standard non-polar (e.g., polysiloxane-based HP-5MS) columns are generally ineffective. You should use a column with a stationary phase such as a high-cyanopropyl siloxane (e.g., SP-2560, BPX-70) or an ionic liquid-based column (e.g., SLB-IL111).[1][2] These columns provide different selectivity mechanisms that enhance the resolution of isomers with minor structural differences.

Q2: Can I separate these isomers on a standard C18 HPLC column?

A2: It is very challenging. Geometric isomers often have very similar hydrophobicity, leading to co-elution on standard C18 columns.[3] Separation on C18 relies primarily on differences in hydrophobicity, which are minimal between cis and trans isomers. For successful HPLC separation, more shape-selective stationary phases, like cholesterol-based columns, are recommended.[3][4]

Q3: What is silver ion chromatography and how does it help?

A3: Silver ion (Ag+) chromatography is a powerful technique for separating unsaturated compounds, including geometric isomers.[5] Silver ions reversibly interact with the π-electrons of the double bonds in the fatty acid esters. The stability of this interaction differs between cis and trans isomers, leading to differential retention and enabling separation. This can be implemented in HPLC by adding a silver salt (e.g., silver nitrate) to the mobile phase or by using a stationary phase impregnated with silver ions.[5][6]

Q4: My sample preparation involves derivatization. Could this be causing isomerization?

A4: Yes, certain derivatization methods can induce isomerization from cis to trans if not performed under controlled conditions. For example, some methylation techniques that use high temperatures can cause this shift.[7] If you are quantifying the ratio of isomers, ensure your sample preparation protocol, including any derivatization steps, is validated to prevent artificial alteration of this ratio. Lowering derivatization temperatures can often mitigate this issue.[7]

Q5: Does mass spectrometry (MS) distinguish between the cis and trans isomers of ethyl 4-decenoate?

A5: Generally, no. Standard electron ionization mass spectrometry (EI-MS) produces nearly identical fragmentation patterns for cis and trans isomers, making them indistinguishable by MS alone.[8] Therefore, effective chromatographic separation prior to MS detection is absolutely critical for accurate identification and quantification.

Data Presentation: Column Selection Guide

The choice of chromatographic column is the most critical factor in achieving separation. The table below summarizes the effectiveness of different column types for this application.

TechniqueColumn TypeStationary Phase Example(s)Suitability for Isomer SeparationKey Considerations
GC Non-PolarPolysiloxane (e.g., HP-5MS)PoorLacks selectivity for geometric isomers.[1]
GC Medium/High PolarityCyanopropyl (e.g., DB-225MS)GoodOffers improved selectivity over non-polar phases.[1]
GC Highly PolarHigh % Cyanopropyl (SP-2560, BPX-70)ExcellentConsidered the gold standard for GC separation of cis/trans FAMEs/FAEEs.[2]
GC Ionic Liquide.g., SLB-IL111ExcellentProvides unique selectivity and high thermal stability.[1]
HPLC Standard Reversed-PhaseC18 (Octadecylsilane)Poor to FairGenerally insufficient selectivity due to similar hydrophobicity.[3]
HPLC Shape-Selective Reversed-PhaseCholesterol-basedGood to ExcellentHigh molecular shape selectivity enhances separation of isomers.[3]
HPLC Argentation (Ag-HPLC)Silver-impregnatedExcellentExploits differential π-complex formation for superior separation.[5][6]

Experimental Protocols

Protocol 1: GC-MS Analysis for Ethyl 4-decenoate Isomer Separation

This protocol is based on established methods for separating geometric isomers of fatty acid esters.[1][2][7]

  • Instrument and Column:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: Highly polar capillary column, such as a BPX-70 (70% Cyanopropyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust as needed based on concentration).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 2°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

    • (Note: The slow ramp rate is critical for resolving closely eluting isomers).[2]

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 240°C.

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-300.

    • Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification, if target ions are known).

Protocol 2: HPLC Separation using Silver Ion Mobile Phase

This protocol adapts the principles of silver ion chromatography for analytical separation.[5][6]

  • Instrument and Column:

    • High-Performance Liquid Chromatograph with a UV or ELSD detector.

    • Column: Cholesterol-based column (e.g., COSMOSIL Cholester) or a standard C18 column, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase:

    • Prepare a mobile phase of Methanol and Water containing silver nitrate.

    • Example: 90:10 (v/v) Methanol/Water containing 0.1% (w/v) Silver Nitrate (AgNO₃).

    • (Caution: Silver nitrate is light-sensitive and corrosive. Prepare fresh and use amber-colored bottles for the mobile phase reservoir.)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm (for the ester functional group) or Evaporative Light Scattering Detector (ELSD).

  • System Maintenance:

    • After analysis, flush the entire system, including the column, thoroughly with a mobile phase without silver nitrate (e.g., the same organic/aqueous mixture) to prevent salt precipitation and system damage.

Logical Relationship Diagram

LogicalRelationship cluster_problem cluster_cause Primary Causes cluster_solution Solutions cluster_goal Problem Poor Isomer Separation Cause_Column Suboptimal Column Choice Problem->Cause_Column Cause_Method Suboptimal Method Parameters Problem->Cause_Method Cause_Sample Sample Integrity (Isomerization) Problem->Cause_Sample Sol_Column Use Highly Polar (GC) or Shape-Selective (HPLC) Column Cause_Column->Sol_Column Sol_Method Optimize Temp Ramp (GC) or Use Ag+ Modifier (HPLC) Cause_Method->Sol_Method Sol_Sample Control Derivatization Temperature Cause_Sample->Sol_Sample Goal Achieve Baseline Resolution Sol_Column->Goal Sol_Method->Goal Sol_Sample->Goal

Caption: Core logic for diagnosing and solving isomer separation issues.

References

minimizing by-product formation in ethyl trans-4-decenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of ethyl trans-4-decenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the reaction of an aldehyde (hexanal) with a phosphorus-stabilized carbanion. The HWE reaction is often preferred due to its generally higher stereoselectivity for the trans isomer and the easier removal of its by-products.[1][2] Alternative methods, such as olefin cross-metathesis, can also be employed.[3][4]

Q2: What are the primary by-products to expect during the synthesis of this compound?

A2: The primary by-product of concern is the cis-isomer, ethyl cis-4-decenoate. Other potential by-products include unreacted starting materials (hexanal), by-products from the self-condensation of hexanal (B45976), and Michael addition products.[5][6] In the Wittig reaction, triphenylphosphine (B44618) oxide is a significant by-product that can be challenging to remove.[7] The HWE reaction produces a water-soluble phosphate (B84403) by-product, which is generally easier to separate.[1]

Q3: How can I maximize the yield of the desired trans-isomer?

A3: To maximize the yield of the trans-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended as it inherently favors the formation of (E)-alkenes.[2][8] Key factors to control include the choice of base and solvent, as well as the reaction temperature. Using stabilized phosphonate (B1237965) esters and carefully selecting reaction conditions can significantly enhance the stereoselectivity towards the desired trans product.[9]

Q4: What is the role of the stabilized ylide/phosphonate in achieving high trans-selectivity?

A4: In both the Wittig and HWE reactions, the use of a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) or a stabilized phosphonate (e.g., triethyl phosphonoacetate) is crucial for high trans-selectivity. The electron-withdrawing group (the ester) stabilizes the carbanion, leading to a thermodynamically controlled reaction pathway that favors the formation of the more stable trans-alkene.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of Ethyl 4-decenoate
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure the base is sufficiently strong to deprotonate the phosphonium (B103445) salt or phosphonate ester completely.- Increase the reaction time or temperature, monitoring the progress by TLC or GC.[11]
Side reactions - Self-condensation of hexanal: Add the aldehyde slowly to the reaction mixture containing the ylide/phosphonate carbanion.- Michael addition: Use a non-nucleophilic base and ensure the reaction temperature is controlled.[5][12]
Degradation of starting materials or product - Ensure all reagents and solvents are anhydrous, as water can quench the carbanion.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inefficient purification - Optimize the mobile phase for column chromatography to ensure good separation of the product from by-products.- Ensure the column is not overloaded.
Issue 2: Poor trans:cis Isomer Ratio (Low Selectivity)
Possible Cause Troubleshooting Steps
Suboptimal reaction conditions (HWE) - Base: Use of lithium or sodium bases generally favors the trans isomer.[8]- Solvent: Aprotic solvents like THF or DME are commonly used. The choice of solvent can influence the stereochemical outcome.[9]- Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable trans isomer. However, this must be balanced with the potential for side reactions.[11]
Use of a non-stabilized or semi-stabilized ylide (Wittig) - Ensure the use of a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate for high trans-selectivity.[10]
Reaction quenched at low temperature - Allowing the reaction mixture to warm to room temperature before quenching can sometimes improve the trans:cis ratio by allowing for equilibration to the more stable isomer.[11]
Issue 3: Difficulty in Removing By-products
Possible Cause Troubleshooting Steps
Triphenylphosphine oxide (from Wittig reaction) - Triphenylphosphine oxide can be challenging to remove by standard column chromatography due to similar polarity to the product.- Consider converting it to a water-soluble phosphonium salt by treating the crude product with an acid.- Alternatively, use the Horner-Wadsworth-Emmons reaction to avoid this by-product altogether.[1]
cis-Isomer - Careful column chromatography with an optimized solvent system is required. The use of silver nitrate-impregnated silica (B1680970) gel can aid in the separation of geometric isomers.[7]
Hexanal self-condensation products - These are typically more polar than the desired product and can be removed by column chromatography.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol is adapted from standard HWE procedures and is optimized for high trans-selectivity.

Materials:

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).

    • Add anhydrous THF to the flask via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of NaH in THF.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Hexanal:

    • Cool the reaction mixture back down to 0 °C.

    • Add hexanal (1.0 equivalent) dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 98:2 hexane:ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Unsaturated Ester Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
trans:cis Selectivity Good with stabilized ylidesExcellent, generally higher than Wittig
By-product Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate (water-soluble, easy to remove)
Reactivity of Carbonyl Aldehydes, some ketonesAldehydes and ketones (more reactive)
Base Strong bases (e.g., n-BuLi, NaH, NaOMe)Variety of bases (e.g., NaH, K₂CO₃, DBU)

Visualizations

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction w_start Hexanal + Ethyl (triphenylphosphoranylidene)acetate w_reagents Base (e.g., NaH) Solvent (e.g., THF) w_start->w_reagents Reacts with w_product This compound (Major Product) w_reagents->w_product w_byproduct1 Ethyl cis-4-decenoate (Minor By-product) w_reagents->w_byproduct1 w_byproduct2 Triphenylphosphine Oxide (By-product) w_reagents->w_byproduct2 h_start Hexanal + Triethyl phosphonoacetate h_reagents Base (e.g., NaH) Solvent (e.g., THF) h_start->h_reagents Reacts with h_product This compound (Major Product, High Selectivity) h_reagents->h_product h_byproduct1 Ethyl cis-4-decenoate (Minor By-product) h_reagents->h_byproduct1 h_byproduct2 Diethyl phosphate (Water-soluble By-product) h_reagents->h_byproduct2

Caption: Comparison of Wittig and HWE reaction pathways for this compound synthesis.

Troubleshooting_Byproducts cluster_products Reaction Mixture cluster_solutions Troubleshooting & Mitigation start Synthesis of this compound product This compound (Desired) start->product Yields byproduct1 Ethyl cis-4-decenoate start->byproduct1 byproduct2 Unreacted Hexanal start->byproduct2 byproduct3 Hexanal Self-Condensation Products start->byproduct3 byproduct4 Phosphorus By-products (Triphenylphosphine oxide or Phosphate) start->byproduct4 sol1 Optimize Reaction Conditions (Base, Solvent, Temp.) byproduct1->sol1 Address with sol3 Purification (Column Chromatography) byproduct1->sol3 Separate by byproduct2->sol1 sol2 Slow Aldehyde Addition byproduct3->sol2 byproduct3->sol3 sol4 Choose HWE over Wittig byproduct4->sol4 Simplify by choosing

Caption: Logical workflow for troubleshooting by-product formation in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Ethyl Trans-4-Decenoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ethyl trans-4-decenoate in various formulations.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

Issue 1: Rapid degradation of this compound in aqueous formulations.

  • Question: My this compound is degrading quickly in an aqueous solution. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is often due to hydrolysis, which is highly dependent on pH. This compound, like other esters, is susceptible to both acid- and base-catalyzed hydrolysis. The optimal pH for stability is typically in the slightly acidic to neutral range (pH 4-8). Extreme pH conditions will significantly accelerate degradation.

    Troubleshooting Steps:

    • Measure the pH of your formulation. If it is outside the optimal range, adjust it using appropriate buffers.

    • Perform a pH-rate profile study. This will help you determine the specific pH at which your formulation has the maximum stability.

    • Consider temperature. Higher temperatures will accelerate hydrolysis. If possible, store your formulation at a lower temperature.

    • Evaluate for microbial contamination. Microbial esterases can also catalyze hydrolysis. Ensure your formulation contains an appropriate antimicrobial preservative if it is intended for multi-dose use or has a high water activity.

Issue 2: Formulation develops an off-odor or changes color upon storage.

  • Question: My formulation containing this compound has developed a rancid odor and a yellowish tint. What is causing this and how can I prevent it?

  • Answer: The development of off-odors and color changes is a classic sign of oxidative degradation. The double bond in the trans-4-decenoate moiety is susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of metal ions. This process can lead to the formation of volatile aldehydes and ketones, which are responsible for the rancid smell.

    Troubleshooting Steps:

    • Protect from light. Store your formulation in light-resistant containers (e.g., amber vials or bottles).

    • Control the temperature. Store at controlled room temperature or refrigerated, as high temperatures accelerate oxidation.

    • Inert atmosphere. During manufacturing, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Add an antioxidant. Antioxidants are highly effective at preventing oxidative degradation. Common choices for lipid-based systems include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ). Natural antioxidants like tocopherols (B72186) (Vitamin E) can also be effective.

    • Use a chelating agent. If metal ion contamination is suspected (e.g., from raw materials or processing equipment), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and prevent them from catalyzing oxidation.

Issue 3: Loss of potency of this compound in a solid or semi-solid formulation.

  • Question: I am observing a loss of this compound in my cream/ointment formulation over time. What could be the reason?

  • Answer: In addition to oxidation, which can still occur in semi-solid formulations, other factors can contribute to the loss of potency. These include interactions with other excipients in the formulation and volatilization.

    Troubleshooting Steps:

    • Excipient compatibility study. Conduct a systematic study to evaluate the compatibility of this compound with each excipient in your formulation. This can be done by preparing binary mixtures and storing them under accelerated conditions.

    • Consider encapsulation. Microencapsulation can protect this compound from interacting with incompatible excipients and can also reduce its volatility. Encapsulation creates a physical barrier around the active ingredient.

    • Packaging evaluation. Ensure your packaging is appropriate to prevent the loss of a volatile component like this compound. Use tightly sealed containers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation .

  • Hydrolysis: The ester linkage is cleaved by water to form trans-4-decenoic acid and ethanol. This reaction is catalyzed by acids and bases.

  • Oxidation: The carbon-carbon double bond is susceptible to attack by oxygen, leading to the formation of peroxides, aldehydes, ketones, and smaller carboxylic acids. This process is often initiated by light, heat, or metal ions.

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: Phenolic antioxidants are generally very effective for stabilizing unsaturated esters. The choice of antioxidant will depend on the formulation and regulatory requirements. Common synthetic antioxidants include:

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • Tertiary Butylhydroquinone (TBHQ)

Natural antioxidants like tocopherols (Vitamin E) and rosemary extract can also be used. The effectiveness of these antioxidants often follows the order: TBHQ > BHT > BHA. It is recommended to screen a few antioxidants at different concentrations to find the optimal one for your specific formulation.

Q3: How can I protect my formulation from photodegradation?

A3: To protect your formulation from photodegradation, you should:

  • Use light-resistant primary packaging, such as amber glass or opaque plastic.

  • Store the product in a dark place.

  • For highly sensitive formulations, consider secondary packaging that further blocks light.

Q4: What is encapsulation and how can it improve stability?

A4: Encapsulation is a process where the active ingredient is enclosed within a shell material. This creates a physical barrier that can:

  • Protect the this compound from environmental factors like oxygen and light.

  • Prevent interactions with other ingredients in the formulation.

  • Control the release of the active ingredient.

  • Reduce volatility.

Common encapsulation techniques for flavor and fragrance esters include spray drying and complex coacervation.

Section 3: Data Presentation

Table 1: Illustrative pH-Dependent Degradation of this compound in an Aqueous Solution at 40°C

pHInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)Degradation (%)
2.01.000.7525.0
4.01.000.982.0
7.01.000.991.0
9.01.000.8218.0
11.01.000.5545.0

Table 2: Illustrative Effect of Antioxidants on the Oxidative Stability of this compound in an Oil-based Formulation Stored at 50°C for 60 Days

Antioxidant (200 ppm)Initial Peroxide Value (meq/kg)Peroxide Value after 60 days (meq/kg)
Control (No Antioxidant)0.515.2
BHA0.55.8
BHT0.54.1
TBHQ0.52.5
α-Tocopherol0.57.3

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

  • HPLC with a UV or PDA detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze immediately (t=0).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours. At appropriate time points, withdraw a sample, neutralize it with 0.1 M NaOH, dilute to 0.1 mg/mL, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for 24 hours. At appropriate time points, withdraw a sample, neutralize it with 0.1 M HCl, dilute to 0.1 mg/mL, and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. At appropriate time points, withdraw a sample, dilute to 0.1 mg/mL, and analyze by HPLC.

  • Thermal Degradation: Store the solid this compound in an oven at 70°C for 48 hours. Also, store a solution of the compound at the same temperature. At appropriate time points, withdraw samples, prepare solutions at 0.1 mg/mL, and analyze by HPLC.

  • Photostability: Expose the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep control samples in the dark. Analyze all samples by HPLC.

  • Analysis: Use a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Aim for 5-20% degradation to ensure that the method can adequately resolve the degradants.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To compare the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

Materials:

  • This compound

  • Selected antioxidants (BHA, BHT, TBHQ, α-tocopherol)

  • A suitable oil or solvent system

  • Oven maintained at an elevated temperature (e.g., 50°C)

  • Analytical equipment to measure peroxide value (e.g., titration setup or commercially available kits)

Methodology:

  • Sample Preparation: Prepare several samples of this compound in the chosen oil or solvent system. To each sample, add a specific antioxidant at a predetermined concentration (e.g., 200 ppm). Include a control sample with no antioxidant.

  • Accelerated Stability Study: Place all samples in an oven at 50°C.

  • Time-Point Analysis: At regular intervals (e.g., 0, 15, 30, 45, and 60 days), remove an aliquot from each sample.

  • Peroxide Value Measurement: Determine the peroxide value of each aliquot. An increase in peroxide value indicates oxidative degradation.

  • Data Analysis: Plot the peroxide value versus time for each antioxidant and the control. Compare the rates of increase to determine the relative effectiveness of the antioxidants.

Section 5: Visualizations

cluster_degradation Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation ETD This compound Acid Acid (H+) ETD->Acid H2O Base Base (OH-) ETD->Base H2O Initiators Light, Heat, Metal Ions ETD->Initiators O2 Hydrolysis_Products Trans-4-Decenoic Acid + Ethanol Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Peroxides, Aldehydes, Ketones Initiators->Oxidation_Products

Caption: Major degradation pathways for this compound.

start Start: Formulation shows instability check_pH Is the formulation aqueous? start->check_pH measure_pH Measure and adjust pH to 4-8 check_pH->measure_pH Yes check_odor_color Is there an off-odor or color change? check_pH->check_odor_color No measure_pH->check_odor_color add_antioxidant Add antioxidant (e.g., BHT, TBHQ) check_odor_color->add_antioxidant Yes check_excipients Consider excipient compatibility study check_odor_color->check_excipients No protect_light Protect from light and heat add_antioxidant->protect_light end Stable Formulation protect_light->end encapsulate Consider encapsulation check_excipients->encapsulate encapsulate->end

Caption: Troubleshooting workflow for stabilizing this compound.

improving the efficiency of enzymatic synthesis of ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the enzymatic synthesis of ethyl trans-4-decenoate.

Frequently Asked Questions (FAQs)

Q1: Which lipase (B570770) is most effective for the synthesis of this compound?

A1: While specificity can vary, lipases from Candida antarctica B (CALB), often in an immobilized form such as Novozym 435, are highly versatile and widely used for the synthesis of various flavor esters.[1][2] Lipase QL from Alcaligenes sp. has also shown high conversion and selectivity in similar reactions.[3] It is recommended to screen several commercially available lipases to determine the optimal one for your specific reaction conditions.

Q2: What is the optimal temperature for the enzymatic synthesis of this compound?

A2: The optimal temperature for lipase-catalyzed esterification is typically between 40°C and 60°C.[1] Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and reduced stability.[4] It is crucial to determine the optimal temperature for the specific lipase being used.

Q3: What is the ideal molar ratio of trans-4-decenoic acid to ethanol (B145695)?

A3: An excess of one of the substrates, usually the alcohol, is often used to shift the reaction equilibrium towards the product. However, a very high excess of alcohol can sometimes inhibit or inactivate the enzyme. A common starting point is a 1:1 to 1:3 molar ratio of acid to alcohol.[5]

Q4: Should I use a solvent for the reaction? If so, which one?

A4: The synthesis can be performed in a solvent-free system, which offers advantages in terms of higher volumetric productivity and simpler downstream processing.[1][5] However, in some cases, organic solvents are used to improve substrate solubility and reduce substrate inhibition. Hydrophobic solvents with a high log P value are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its activity.[4][6]

Q5: How does water activity affect the synthesis of this compound?

A5: Water is essential for maintaining the catalytic activity of the lipase. However, as water is a product of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield. Therefore, controlling the water activity in the reaction medium is critical.[5]

Q6: What are the benefits of using an immobilized lipase?

A6: Immobilized lipases offer several advantages over their free counterparts, including enhanced stability, improved reusability, and ease of separation from the reaction mixture, which simplifies product purification.[4][7]

Troubleshooting Guide

Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive Enzyme - Ensure proper storage and handling of the lipase. - Test the enzyme activity with a standard substrate. - Consider a fresh batch of enzyme.
Insufficient Water Activity - While excess water is detrimental, a certain amount is necessary for enzyme activity. Ensure the enzyme is properly hydrated, especially in very hydrophobic solvents.
Substrate Inhibition - High concentrations of either the acid or the alcohol can inhibit the enzyme. Try varying the substrate molar ratio.
Mass Transfer Limitations - Increase the agitation speed to ensure proper mixing of the reactants and the enzyme.[1]
Inappropriate Reaction Conditions - Optimize the temperature and pH for the specific lipase being used.
Low Yield
Potential Cause Troubleshooting Steps
Reaction Equilibrium - Shift the equilibrium towards the product by using an excess of one substrate (usually ethanol). - Remove water from the reaction mixture as it is formed, for example, by using molecular sieves or performing the reaction under vacuum.
Enzyme Deactivation - High temperatures or prolonged exposure to certain organic solvents can deactivate the enzyme.[4] Consider using an immobilized lipase for better stability.[4]
Byproduct Formation - Analyze the reaction mixture for the presence of byproducts. Adjusting the reaction conditions, such as temperature or substrate ratio, may minimize their formation.

Quantitative Data

Table 1: Comparison of Reaction Parameters for the Synthesis of Various Ethyl Esters

EsterLipaseTemperature (°C)Acid:Alcohol Molar RatioSolventConversion/YieldReference
Ethyl ValerateNovozym 43540-Solvent-free~73%[1]
Ethyl Butyrate (B1204436)CALA-MNP451:1Heptane99.2%[8]
Ethyl ButyrateCALB-MNP451:1Heptane97.5%[8]
DHA+EPA Ethyl EsterNovozym 435601:1n-hexane88-94%[2]
Fatty Acid Ethyl EstersTLL371:3.1 (oil:ethanol)Solvent-free86.0%[9]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound
  • Substrate Preparation: In a sealed reaction vessel, dissolve trans-4-decenoic acid and ethanol in the chosen solvent (or mix them directly for a solvent-free system) at the desired molar ratio.

  • Temperature Equilibration: Place the reaction vessel in a shaking incubator and allow it to equilibrate to the desired reaction temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm).

  • Enzyme Addition: Add the immobilized lipase (e.g., 1-10% w/w of the limiting substrate) to the reaction mixture to initiate the esterification.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals.

  • Sample Analysis: Stop the reaction in the aliquots (e.g., by flash freezing or adding a quenching solvent). Separate the immobilized enzyme by filtration or centrifugation. Analyze the supernatant for the formation of this compound, typically by gas chromatography (GC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis substrates Mix Substrates (trans-4-decenoic acid + ethanol) solvent Add Solvent (optional) substrates->solvent temp Equilibrate Temperature solvent->temp enzyme Add Immobilized Lipase temp->enzyme reaction Incubate with Agitation enzyme->reaction sampling Take Aliquots reaction->sampling separation Separate Enzyme sampling->separation gc Analyze by GC separation->gc troubleshooting_workflow start Low Conversion/Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes replace_enzyme Use fresh/new enzyme check_enzyme->replace_enzyme No check_equilibrium Is the reaction at equilibrium? check_conditions->check_equilibrium Yes optimize_temp_ph Optimize T, pH, agitation check_conditions->optimize_temp_ph No check_inhibition Is there substrate/product inhibition? check_equilibrium->check_inhibition No shift_equilibrium Add excess substrate or remove water check_equilibrium->shift_equilibrium Yes check_inhibition->start No, further investigation needed vary_ratio Vary substrate molar ratio check_inhibition->vary_ratio Yes success Problem Solved replace_enzyme->success optimize_temp_ph->success shift_equilibrium->success vary_ratio->success

References

addressing peak tailing issues in HPLC analysis of ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the HPLC analysis of ethyl trans-4-decenoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

In an ideal HPLC analysis, the resulting peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1]

Peak tailing is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf) . These metrics are calculated from the peak width at a certain percentage of the peak height (commonly 5% or 10%). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing that may require investigation.[1][3]

Q2: I'm seeing significant peak tailing for this compound. What are the likely causes?

Peak tailing for a relatively neutral compound like an ester is typically caused by a combination of chemical, methodological, or instrumental factors. The primary cause is often the presence of more than one retention mechanism for the analyte.[2][3][4]

  • Chemical Interactions: The most frequent cause is secondary interactions between the analyte and the stationary phase.[2][5] While strong interactions are common with basic compounds, the polar ester group of this compound can still interact with active residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8), leading to tailing.[3][4]

  • Column Issues: The column is a common source of problems. This can include contamination, physical degradation of the packing bed (voids), or using a column with high silanol activity.[4][5]

  • Mobile Phase Problems: An improperly prepared mobile phase, such as one with a pH that enhances silanol activity or one with insufficient buffer capacity, can contribute to tailing.[6][7]

  • Sample Preparation Issues:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5]

    • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause band broadening and poor peak shape.[1][5][8]

  • Instrumental Effects: Issues within the HPLC system itself, such as excessive tubing length or diameter (extra-column volume) or poorly made connections, can cause all peaks in the chromatogram to tail.[1][6][9]

Q3: How can I systematically troubleshoot peak tailing?

A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. The workflow below outlines a systematic process, starting with the simplest checks and progressing to more complex hardware and column investigations.

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Q4: What are the ideal column and mobile phase conditions for analyzing this compound?

For a non-polar to moderately polar analyte like an ester, reversed-phase chromatography is the standard approach.

  • Column Selection:

    • Use a modern, high-purity silica (B1680970) column with a C18 or C8 stationary phase.[10][11]

    • Crucially, select a column that is "end-capped."[3][4][6] End-capping chemically treats the silica surface to minimize the number of accessible silanol groups, thereby reducing the secondary interactions that cause tailing.[3][4]

  • Mobile Phase Composition:

    • A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[10]

    • To suppress the ionization of residual silanol groups on the column, which are acidic, it is beneficial to operate at a lower pH.[3][4] Adjusting the aqueous portion of the mobile phase to a pH between 3 and 4 is often effective.[1]

    • If pH control is necessary, use a suitable buffer (e.g., 10-25 mM phosphate (B84403) or acetate) to maintain a stable pH.[1][6]

Secondary_Interaction cluster_silica Silica Stationary Phase Surface cluster_analyte This compound silanol Residual Silanol (Si-O-H) ester Ester Carbonyl Group (C=O) ester->silanol Secondary Polar Interaction (Causes Tailing)

Caption: Secondary interaction between analyte and stationary phase.

Troubleshooting Guides & Data

This section provides detailed protocols and data to help resolve peak tailing issues.

Table 1: Summary of Common Causes and Solutions
CategorySpecific CauseRecommended Solution
Column Secondary interactions with residual silanols.Use a modern, high-purity, end-capped C18 or C8 column.[3][4][6]
Column contamination.Flush the column with a strong solvent (see Protocol 1).[1]
Column void or bed deformation.Replace the column; use a guard column to extend its life.[4][12]
Mobile Phase Silanol groups are ionized (mid-to-high pH).Lower the mobile phase pH to 3-4 using a suitable buffer.[1][3]
Weak mobile phase elution strength.Increase the percentage of the organic modifier (e.g., acetonitrile) by 5-10%.[1]
Sample Column overload.Dilute the sample or decrease the injection volume.[1][4][5]
Sample solvent is stronger than mobile phase.Dissolve the sample in the initial mobile phase composition (see Protocol 3).[1][8][13]
Instrument Extra-column dead volume.Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID); ensure fittings are properly made.[1][6]
Table 2: Illustrative Effect of Mobile Phase pH on Peak Asymmetry

While specific data for this compound is not presented, the following data for the basic compound methamphetamine clearly demonstrates the principle of how lowering mobile phase pH can significantly improve peak shape by suppressing silanol interactions.[3]

Mobile Phase pHPeak Asymmetry (As) of Methamphetamine
7.02.35 (Severe Tailing)
3.01.33 (Improved Symmetry)

Data sourced from an analysis of basic drug compounds, illustrating the effect of pH on silanol interactions.[3]

Detailed Experimental Protocols

Protocol 1: Reversed-Phase Column Flushing and Regeneration

This procedure is used to remove strongly retained contaminants from a C18 or C8 column that may be causing peak shape distortion. Always disconnect the column from the detector before flushing.

  • Disconnect: Disconnect the column from the detector to prevent contamination.

  • Reverse Direction: Connect the column to the injector in the reverse flow direction.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water.

  • Organic Wash: Flush with 20 column volumes of acetonitrile or methanol.

  • Strong Solvent Flush (if needed): For non-polar contaminants, flush with 10-20 column volumes of isopropanol.

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with the mobile phase (without buffer) until the baseline is stable.

    • Introduce the buffered mobile phase and equilibrate for at least 30 minutes or until the baseline is stable.

Protocol 2: Mobile Phase pH Adjustment

This protocol describes how to prepare a buffered mobile phase at a target pH of 3.5.

  • Prepare Buffer Stock: Prepare a 100 mM stock solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

  • Dilute: In a suitable container, add the required volume of water for your final mobile phase (e.g., 900 mL for a 90:10 aqueous:ACN mix).

  • Add Buffer: Add the buffer stock to achieve the desired final concentration (e.g., for 10 mM, add 100 mL of the 100 mM stock to the 900 mL of water).

  • Adjust pH: While stirring, slowly add dilute phosphoric acid dropwise until a calibrated pH meter reads 3.5.

  • Add Organic Solvent: Add the required volume of organic solvent (e.g., 100 mL of acetonitrile).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration.

Protocol 3: Sample Solvent Effect Test

This test helps determine if the sample solvent is the cause of peak tailing.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a strong solvent like 100% acetonitrile.

  • Prepare Test Samples:

    • Sample A (Strong Solvent): Dilute the stock solution to the final analytical concentration using 100% acetonitrile.

    • Sample B (Mobile Phase): Dilute the stock solution to the same final concentration using your initial mobile phase composition (e.g., 60:40 ACN:Water).

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase.

    • Inject Sample A and record the chromatogram.

    • Inject Sample B and record the chromatogram.

  • Compare: Compare the peak shapes from both injections. If the peak from Sample B is significantly more symmetrical than that from Sample A, the sample solvent is the primary cause of the tailing.[8]

References

Technical Support Center: Trace Level Detection of Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace level detection of ethyl trans-4-decenoate. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection important?

A1: this compound is an ester with the molecular formula C₁₂H₂₂O₂.[1][2] It is recognized as a flavor and fragrance agent, often contributing to fruity and waxy aromas in various products.[3][4] Its detection at trace levels is crucial in quality control of food and beverages, environmental monitoring, and in the analysis of biological samples where it may be present as a volatile organic compound (VOC).

Q2: Which analytical techniques are most suitable for the trace level detection of this compound?

A2: Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective and commonly used method for the identification and quantification of this compound at trace levels.[1][5] This technique offers excellent sensitivity and selectivity. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile sample matrices.

Q3: What are the typical challenges encountered during the analysis of this compound in complex matrices?

A3: Common challenges include matrix effects, where other components in the sample interfere with the analyte's signal, leading to either suppression or enhancement.[1][5][6][7] Other issues include poor peak shape (tailing or fronting), low sensitivity, and co-elution with isomeric compounds.[2][3][8][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise resolution and integration accuracy.[2][8] Common causes and solutions are outlined below:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or on the column can interact with the polar ester group of the analyte.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. If the column is old, consider replacing it.[2][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[11][12]

  • Improper Column Installation: A poor column cut or incorrect positioning in the injector or detector can create dead volumes and turbulence.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manual.[3]

  • Contamination: Residues in the injector or at the head of the column can cause peak distortion.

    • Solution: Clean the injector and replace the septum and liner. Trim the first few centimeters of the column.[9][13]

Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio

Q: I am struggling to achieve the required limit of detection (LOD) for this compound. How can I improve the sensitivity of my method?

A: Low sensitivity can be a significant hurdle in trace level analysis. Here are several strategies to enhance your signal:

  • Optimize Sample Preparation: Employ a sample preparation technique that concentrates the analyte. Solid-phase microextraction (SPME) is an effective method for extracting and concentrating volatile compounds like this compound from liquid or headspace samples.[14][15]

  • Adjust GC-MS Parameters:

    • Injection Volume: Increase the injection volume if using a splitless or programmed temperature vaporization (PTV) injector.[16]

    • Carrier Gas Flow: Optimize the carrier gas flow rate for your column dimensions to ensure efficient transfer of the analyte.

    • MS Detector Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. This significantly increases sensitivity by focusing on specific ions of the target analyte. For this compound, characteristic ions can be selected from its mass spectrum.

  • Reduce System Background Noise:

    • High-Purity Gases: Use high-purity carrier gas (Helium or Hydrogen) and install gas purifiers to remove oxygen, moisture, and hydrocarbons.[17]

    • Column Bleed: Use a low-bleed GC column and avoid exceeding its maximum operating temperature.[17]

    • System Maintenance: Regularly clean the ion source of the mass spectrometer to reduce background noise.[17]

Issue 3: Matrix Effects and Inaccurate Quantification

Q: My quantitative results for this compound are inconsistent and vary between different sample types. Could this be due to matrix effects?

A: Yes, inconsistent quantification, especially in complex matrices like food or biological fluids, is often a result of matrix effects.[1][5] Matrix components can co-elute with your analyte and either enhance or suppress its ionization in the MS source, leading to inaccurate results.

  • Identifying Matrix Effects:

    • Compare the peak response of a standard in pure solvent to the response of a standard spiked into a sample extract (matrix-matched standard). A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.[6][7]

    • Internal Standard Method: Use a suitable internal standard (IS) that is chemically similar to this compound and is not present in the sample. A stable isotope-labeled version of the analyte is ideal. The IS is added to all samples, standards, and blanks, and the ratio of the analyte peak area to the IS peak area is used for quantification.[18]

    • Sample Cleanup: Implement additional sample cleanup steps to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14][15]

Data Presentation

Table 1: Example Gas Chromatography (GC) Parameters for this compound Analysis

ParameterSetting 1Setting 2Setting 3
Column Type HP-1 (non-polar)RTX-5 (non-polar)DB-Wax (polar)
Dimensions 25 m x 0.2 mm x 0.11 µm30 m x 0.25 mm x 0.25 µm30 m x 0.25 mm x 0.25 µm
Carrier Gas Nitrogen (N₂)Helium (He)Helium (He)
Oven Program 60°C (3 min), then 2.5°C/min to 190°C (1 min)60°C (3 min), then 1°C/min to 150°C40°C (2 min), then 3°C/min to 230°C (5 min)
Reference Kovacevic and Kac, 2001[1]Kovacevic and Kac, 2001[1]Zhao, Xu, et al., 2009[1]

Experimental Protocols

Protocol 1: General Workflow for GC-MS Analysis of this compound

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice), a direct injection after filtration may be possible for screening. For trace analysis, a pre-concentration step is recommended.

    • Solid-Phase Microextraction (SPME):

      • Place a known volume of the liquid sample or a known weight of the solid sample into a headspace vial.

      • If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

      • Expose the SPME fiber to the headspace of the sample for a defined period at a controlled temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Injection: Insert the SPME fiber into the hot GC inlet to desorb the analytes onto the column.

    • Separation: The analytes are separated on the GC column based on their boiling points and interaction with the stationary phase. Use an appropriate temperature program as exemplified in Table 1.

    • Detection: As the compounds elute from the column, they enter the mass spectrometer.

      • Ionization: Electron ionization (EI) is typically used.

      • Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

      • Data Acquisition: The detector records the abundance of each ion. Data can be collected in full scan mode for identification or in SIM mode for quantification.

  • Data Analysis:

    • Identification: Compare the mass spectrum of the unknown peak with a reference library (e.g., NIST) to confirm the identity of this compound.

    • Quantification: Construct a calibration curve using standards prepared with one of the methods described for mitigating matrix effects. Calculate the concentration of the analyte in the sample based on its peak area.

Visualizations

GC_MS_Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape, Low Sensitivity) check_chromatography Review Chromatogram - All peaks or specific peak affected? start->check_chromatography all_peaks All Peaks Affected check_chromatography->all_peaks Yes specific_peak Specific Peak Affected (this compound) check_chromatography->specific_peak No check_system Check GC System - Leaks? - Column installation? - Gas flow? all_peaks->check_system check_analyte Analyte-Specific Issues - Active sites? - Co-elution? specific_peak->check_analyte system_ok System OK check_system->system_ok No Issue system_issue Fix System Issue (e.g., Replace Septum, Reinstall Column) check_system->system_issue Issue Found check_method Review Method Parameters - Injection technique? - Oven temperature? system_ok->check_method end Problem Resolved system_issue->end method_ok Method OK check_method->method_ok No Issue method_issue Optimize Method (e.g., Adjust Temperature Program) check_method->method_issue Issue Found check_sensitivity Sensitivity Issue? method_ok->check_sensitivity method_issue->end analyte_ok No Obvious Issues check_analyte->analyte_ok No Issue analyte_issue Address Specific Issue (e.g., Use Deactivated Liner, Change Column) check_analyte->analyte_issue Issue Found analyte_ok->check_sensitivity analyte_issue->end sensitivity_issue Improve Sensitivity - Use SIM mode - Optimize Sample Prep (SPME) - Clean Ion Source check_sensitivity->sensitivity_issue Yes check_sensitivity->end No sensitivity_issue->end

Caption: A logical workflow for troubleshooting common GC-MS issues.

Matrix_Effect_Mitigation start Inaccurate Quantification in Complex Matrix assess_matrix_effect Assess Matrix Effect (Compare solvent vs. matrix-matched standard) start->assess_matrix_effect no_effect No Significant Effect (<20% difference) assess_matrix_effect->no_effect No effect_present Matrix Effect Present (>20% difference) assess_matrix_effect->effect_present Yes end Accurate Quantification Achieved no_effect->end strategy Select Mitigation Strategy effect_present->strategy option1 Matrix-Matched Calibration strategy->option1 option2 Internal Standard Method (Preferably isotope-labeled) strategy->option2 option3 Improve Sample Cleanup (e.g., SPE, LLE) strategy->option3 implement Implement and Validate option1->implement option2->implement option3->implement implement->end

Caption: Decision tree for mitigating matrix effects in quantitative analysis.

References

Technical Support Center: Reducing Solvent Consumption in Ethyl Trans-4-Decenoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent consumption during the extraction of ethyl trans-4-decenoate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary green extraction techniques to reduce solvent consumption for this compound?

A1: Several green extraction techniques can significantly reduce or eliminate the need for conventional organic solvents in the extraction of this compound. These methods are more environmentally friendly and often offer higher efficiency and selectivity.[1][2][3] The most promising techniques include:

  • Supercritical Fluid Extraction (SFE): This method uses supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent.[1][4] SC-CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles enhances mass transfer and disrupts the sample matrix, leading to faster extraction with reduced solvent volumes.[5][6]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction process. This technique typically requires less solvent and shorter extraction times compared to conventional methods.[7][8][9]

  • Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures, which enhances their extraction efficiency. This allows for the use of less solvent and shorter extraction times.[10][11][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide residue analysis, the QuEChERS method can be adapted for the extraction of flavor compounds. It is a dispersive solid-phase extraction technique that uses small amounts of solvents and salts.[13][14][15][16]

Q2: How do I choose the most suitable green extraction method for this compound?

A2: The choice of extraction method depends on several factors, including the nature of the sample matrix, the desired purity of the extract, available equipment, and the scale of the operation.

  • For thermally sensitive compounds like this compound, SFE with CO2 is an excellent choice as it can be performed at relatively low temperatures.[4]

  • UAE and MAE are well-suited for solid samples like fruit pomace or plant materials, as the physical effects of ultrasound and microwaves can efficiently disrupt the cell structures to release the target compound.[6][7]

  • PLE is effective for a wide range of matrices and can be optimized by adjusting temperature and pressure.[10][11]

  • QuEChERS is ideal for rapid screening and analysis of a large number of samples , particularly for liquid matrices like fruit juices or wine.[13][15]

Q3: Can I use water as a solvent for this compound extraction?

A3: While water is the greenest solvent, this compound, being an ester, has low solubility in water. However, subcritical water extraction, a form of PLE where water is heated and pressurized, can alter its properties to behave more like an organic solvent, potentially enabling the extraction of less polar compounds.[17][18] The use of co-solvents with water in other techniques like UAE and MAE can also be explored.

Troubleshooting Guides

Issue 1: Low extraction yield with Supercritical Fluid Extraction (SFE).

Possible Cause Troubleshooting Step
Incorrect Pressure and Temperature The density of supercritical CO2, which dictates its solvating power, is dependent on pressure and temperature. For non-polar to moderately polar compounds like ethyl esters, increasing the pressure at a constant temperature generally increases the yield. Experiment with a range of pressures (e.g., 100-350 bar) and temperatures (e.g., 40-60 °C) to find the optimal conditions.[19]
Matrix Effects The sample matrix may hinder the diffusion of the supercritical fluid. Ensure the sample is properly prepared (e.g., ground to a consistent particle size) to maximize surface area.
Insufficient Extraction Time The extraction may not have reached equilibrium. Increase the dynamic extraction time to ensure complete recovery of the analyte.
Polarity Mismatch While this compound is relatively non-polar, the matrix may contain polar components that are not efficiently extracted by pure SC-CO2. Consider adding a small amount of a polar co-solvent, such as ethanol (B145695) (5-10%), to the CO2 stream to increase its solvating power.[9]

Issue 2: Degradation of this compound during Microwave-Assisted Extraction (MAE).

Possible Cause Troubleshooting Step
Excessive Microwave Power High microwave power can lead to localized overheating and degradation of thermally labile compounds. Reduce the microwave power and increase the extraction time to achieve a more gentle extraction.
Prolonged Extraction Time Even at lower power, extended exposure to microwaves can cause degradation. Optimize the extraction time to find the shortest duration that provides a satisfactory yield.[9]
Inappropriate Solvent The solvent should have a suitable dielectric constant to absorb microwave energy efficiently without overheating. Ethanol-water mixtures are often a good choice.[7]

Issue 3: Incomplete extraction with Ultrasound-Assisted Extraction (UAE).

Possible Cause Troubleshooting Step
Insufficient Ultrasonic Power The cavitation effect may not be strong enough to disrupt the sample matrix effectively. Increase the ultrasonic power or use a probe-type sonicator for more direct energy input.
Incorrect Solvent Volume An inadequate solvent-to-sample ratio can lead to incomplete extraction. Ensure there is enough solvent to fully immerse the sample and allow for effective mass transfer.
Suboptimal Temperature While UAE can be performed at room temperature, slightly elevated temperatures can sometimes improve extraction efficiency. However, be cautious of potential degradation of the target analyte.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Fruit Pomace

This protocol provides a general procedure for the SFE of this compound from a solid matrix like fruit pomace.

Materials and Equipment:

  • Supercritical Fluid Extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol, optional)

  • Ground fruit pomace (e.g., apple or pear pomace)

  • Collection vial

Procedure:

  • Sample Preparation: Dry and grind the fruit pomace to a uniform particle size (e.g., <0.5 mm).

  • Loading the Extractor: Accurately weigh a known amount of the ground pomace (e.g., 10 g) and load it into the extraction vessel.

  • Setting Parameters:

    • Set the extraction temperature (e.g., 50 °C).

    • Set the extraction pressure (e.g., 250 bar).

    • Set the CO2 flow rate (e.g., 2 mL/min).

    • If using a co-solvent, set the co-solvent percentage (e.g., 5% ethanol).

  • Extraction:

    • Pressurize the system with CO2 to the desired pressure.

    • Initiate the CO2 flow through the extraction vessel.

    • Perform a static extraction for a set period (e.g., 30 minutes) where the vessel is pressurized with no outflow, followed by a dynamic extraction (e.g., 90 minutes) where the CO2 continuously flows through the sample and is collected.

  • Collection: The extract is depressurized and collected in a vial. The CO2 will vaporize, leaving the extracted compounds behind.

  • Analysis: Analyze the collected extract using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound.

Table 1: Example SFE Parameters for Ester Extraction from Fruit Pomace

ParameterValueReference
Temperature40 - 60 °C[1][19]
Pressure200 - 400 bar[19]
CO2 Flow Rate1 - 3 mL/min[20]
Co-solventEthanol (5-10%)[9]
Extraction Time60 - 120 min[1]
Protocol 2: QuEChERS-based Extraction of this compound from Fruit Juice

This protocol is a modified QuEChERS procedure suitable for the extraction of ethyl esters from a liquid matrix like fruit juice.

Materials and Equipment:

  • Centrifuge

  • Vortex mixer

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing MgSO4 and a sorbent (e.g., PSA - primary secondary amine)

Procedure:

  • Sample Preparation: Homogenize the fruit juice sample.

  • Extraction:

    • Place a 10 mL aliquot of the fruit juice into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

    • Immediately vortex for another 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the esters) and a lower aqueous layer.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.

  • Analysis: The supernatant is ready for analysis by GC-MS or LC-MS.

Table 2: Comparison of Solvent Consumption for Different Extraction Methods

Extraction MethodTypical Solvent Volume per SampleRelative Solvent Consumption
Conventional LLE50 - 100 mLHigh
Soxhlet Extraction150 - 250 mLVery High
SFE 0 mL (CO2 is recycled) None (excluding co-solvent)
UAE 10 - 50 mL Low to Moderate
MAE 10 - 30 mL Low
PLE 15 - 40 mL Low to Moderate
QuEChERS ~10 mL Very Low

Visualizations

Experimental_Workflow_SFE cluster_prep Sample Preparation cluster_extraction SFE Process cluster_analysis Analysis A Fruit Pomace B Drying & Grinding A->B C Load into Extraction Vessel B->C D Pressurize with Supercritical CO2 (+/- Co-solvent) C->D E Static & Dynamic Extraction D->E F Depressurization & Collection E->F G Crude Extract F->G H GC-MS Analysis G->H I Quantification of This compound H->I

Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.

Logical_Relationship_Solvent_Reduction cluster_green_techniques Green Extraction Techniques Conventional\nExtraction Conventional Extraction Reduced Solvent\nConsumption Reduced Solvent Consumption Conventional\nExtraction->Reduced Solvent\nConsumption Goal SFE SFE SFE->Reduced Solvent\nConsumption UAE UAE UAE->Reduced Solvent\nConsumption MAE MAE MAE->Reduced Solvent\nConsumption PLE PLE PLE->Reduced Solvent\nConsumption QuEChERS QuEChERS QuEChERS->Reduced Solvent\nConsumption

Caption: Logical relationship between conventional and green extraction techniques for solvent reduction.

References

Technical Support Center: Optimization of Headspace Sampling for Volatile Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their headspace sampling for the analysis of volatile esters.

Troubleshooting Guides

This section addresses specific issues that may arise during headspace gas chromatography (GC) analysis of volatile esters.

1. Poor Peak Area Repeatability

  • Symptom: Significant variation in the peak areas of the same analyte across multiple injections of the same sample.[1]

  • Possible Causes & Solutions:

CauseSolution
Incomplete Equilibration Extend the incubation time to ensure that the volatile esters have reached equilibrium between the sample and headspace phases. A typical starting point is 15-30 minutes.[1]
Inconsistent Incubation Temperature Ensure the headspace autosampler's oven is properly calibrated and maintaining a consistent temperature. Even small temperature fluctuations can significantly impact the vapor pressure of the esters.
Leaky Vials Inspect vial caps (B75204) and septa for proper sealing. Use high-quality septa and ensure they are not overtightened, which can cause coring and leakage.
Inconsistent Sample Preparation Standardize the sample volume, matrix composition, and any salt addition across all samples and standards.[1]
Variable Injection Volume Check the headspace sampler for leaks in the sample loop or transfer line. Ensure consistent vial pressurization.

2. Low Peak Area or Poor Sensitivity

  • Symptom: Analyte peaks are very small or not detected, even at expected concentrations.[1]

  • Possible Causes & Solutions:

CauseSolution
Low Incubation Temperature Increase the incubation temperature to increase the vapor pressure of the target esters. However, be cautious of potential sample degradation at excessively high temperatures.[2]
Suboptimal Phase Ratio The phase ratio (β) is the ratio of the volume of the headspace to the volume of the sample. For highly volatile esters, a larger headspace volume may be acceptable. For less volatile esters, a smaller headspace volume (larger sample volume) can increase the concentration of the analyte in the headspace.
High Analyte Solubility in Matrix Add an inorganic salt (e.g., sodium chloride) to the sample matrix. This "salting out" effect decreases the solubility of polar volatile esters in aqueous samples, driving them into the headspace.[3]
Improper GC Inlet Parameters Optimize the split ratio. A lower split ratio (or splitless injection) will introduce more of the sample onto the column, increasing sensitivity. However, this may also lead to broader peaks.
Analyte Adsorption Use deactivated liners and columns to prevent active sites from adsorbing the esters.

3. Peak Tailing or Broadening

  • Symptom: Asymmetrical peaks with a "tail" or wider-than-expected peaks, leading to poor resolution.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Use a deactivated inlet liner and guard column. Silanizing the liner can also help.
Condensation in the Transfer Line Ensure the transfer line temperature is maintained at a sufficiently high temperature to prevent condensation of the analytes.
Slow Analyte Transfer to Column Optimize the carrier gas flow rate. A higher flow rate can lead to sharper peaks, but may decrease resolution.
Column Overload Dilute the sample or use a smaller injection volume. A column with a thicker stationary phase can also handle higher analyte loads.

4. Ghost Peaks or Carryover

  • Symptom: Peaks appearing in blank runs or inconsistencies in baseline following the analysis of a concentrated sample.

  • Possible Causes & Solutions:

CauseSolution
Contamination in the Syringe or Sample Loop Implement a thorough cleaning or bakeout procedure for the sampling loop or syringe between injections.
Septum Bleed Use high-quality, low-bleed septa and ensure the inlet temperature is not excessively high.
Carryover from Previous Injection Run a blank solvent injection after high-concentration samples to flush the system. Increase the bakeout time and temperature of the GC oven at the end of each run.

Frequently Asked Questions (FAQs)

Q1: What is the ideal incubation temperature and time for volatile ester analysis?

A1: The optimal incubation temperature and time are highly dependent on the specific esters being analyzed and the sample matrix. A good starting point is to set the incubation temperature about 20°C below the boiling point of the solvent and begin with an incubation time of 15-30 minutes.[1] You can then systematically increase the temperature and time, monitoring the peak area of your target analytes until a plateau is reached, indicating that equilibrium has been achieved.[4]

Q2: How does adding salt to my sample improve the analysis of volatile esters?

A2: Adding an inorganic salt, such as sodium chloride (NaCl), to aqueous samples increases the ionic strength of the solution.[3] This reduces the solubility of polar volatile compounds like esters, causing more of them to partition into the headspace. This "salting-out" effect can significantly increase the sensitivity of your analysis.[3] The amount of salt added should be optimized, as excessive amounts can sometimes have a negative effect.

Q3: What type of GC column is best for analyzing volatile esters?

A3: A mid-polar to polar stationary phase is generally recommended for the analysis of volatile esters. Columns with a polyethylene (B3416737) glycol (PEG) or "WAX" phase are very common. For example, a DB-Wax or HP-INNOWax column provides good selectivity and peak shape for a wide range of esters. The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the desired resolution and analysis time.

Q4: Should I use a split or splitless injection for my headspace analysis?

A4: The choice between split and splitless injection depends on the concentration of the esters in your sample.

  • Split injection is used for more concentrated samples to avoid overloading the column. It provides sharper peaks and is generally more robust.

  • Splitless injection is used for trace-level analysis as it transfers the entire sample volume onto the column, maximizing sensitivity. However, it can lead to broader solvent peaks and may require more careful optimization of the initial oven temperature and hold time.

Q5: How can I prevent my headspace vials from leaking?

A5: Ensuring a proper seal is critical for reproducible results.

  • Use high-quality vials, caps, and septa that are compatible with your sample and analysis temperature.

  • Do not reuse caps or septa.

  • Use a crimper that is properly adjusted for your vials and caps to ensure a consistent and secure seal without deforming the cap.

  • Visually inspect each vial after crimping to ensure the septum is flat and the cap is secure.

Data Presentation

Table 1: Effect of Incubation Temperature on the Peak Area of Selected Volatile Esters

Incubation Temperature (°C)Ethyl Acetate Peak Area (Arbitrary Units)Isoamyl Acetate Peak Area (Arbitrary Units)Ethyl Butyrate Peak Area (Arbitrary Units)
601,250,000850,0001,500,000
701,875,0001,350,0002,200,000
802,550,0002,100,0003,100,000
902,600,0002,150,0003,150,000

Note: This data is illustrative and the optimal temperature will vary depending on the specific analytical conditions.

Table 2: Effect of Sodium Chloride (NaCl) Concentration on the Recovery of Ethyl Acetate

NaCl Concentration (g/10 mL sample)Ethyl Acetate Peak Area (Arbitrary Units)% Increase in Recovery
01,500,0000%
11,950,00030%
22,400,00060%
32,700,00080%
42,750,00083%

Note: This data is illustrative and the optimal salt concentration will vary depending on the sample matrix and target analytes.

Experimental Protocols

Detailed Methodology for Static Headspace GC-MS Analysis of Volatile Esters in a Beverage Matrix

This protocol provides a general procedure for the quantitative analysis of common volatile esters (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate) in a beverage sample.

1. Sample Preparation

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

  • If required, add an appropriate amount of an internal standard solution (e.g., d8-ethyl acetate).

  • To enhance the recovery of polar esters, add 1-2 grams of anhydrous sodium chloride to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Gently swirl the vial to dissolve the salt.

2. Headspace Autosampler Parameters

  • Incubation Temperature: 80°C

  • Incubation Time: 20 minutes

  • Agitation: On (if available)

  • Syringe/Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Vial Pressurization: 10 psi for 0.2 minutes

  • Loop Fill Time: 0.2 minutes

  • Injection Time: 1 minute

3. Gas Chromatograph (GC) Parameters

  • Inlet Temperature: 200°C

  • Injection Mode: Split (Split ratio 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Column: DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent

4. Mass Spectrometer (MS) Parameters

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

  • Solvent Delay: 2 minutes

5. Calibration

Prepare a series of calibration standards in a matrix that closely matches the sample (e.g., a model wine solution for wine analysis). The concentration range should bracket the expected concentration of the esters in the samples. Analyze the calibration standards using the same method as the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

Headspace_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Sample Aliquot IS 2. Add Internal Standard Sample->IS Precise Vol. Salt 3. Add Salt (Optional) IS->Salt Seal 4. Seal Vial Salt->Seal Incubate 5. Incubate & Equilibrate (Temp & Time) Seal->Incubate Transfer to Autosampler Pressurize 6. Pressurize Vial Incubate->Pressurize Inject 7. Inject Headspace Pressurize->Inject Separate 8. Chromatographic Separation Inject->Separate Transfer to GC Detect 9. Mass Spectrometry Detection Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification Integrate->Quantify

Caption: Workflow for headspace GC analysis of volatile esters.

Troubleshooting_Logic Start Problem Observed Inconsistent_Peaks Inconsistent Peak Areas? Start->Inconsistent_Peaks Low_Sensitivity Low Sensitivity? Start->Low_Sensitivity Peak_Shape Poor Peak Shape? Start->Peak_Shape Check_Equilibration Check Equilibration (Time & Temp) Inconsistent_Peaks->Check_Equilibration Yes Check_Seals Check Vial Seals Inconsistent_Peaks->Check_Seals Yes Check_Prep Standardize Sample Prep Inconsistent_Peaks->Check_Prep Yes Increase_Temp Increase Incubation Temp Low_Sensitivity->Increase_Temp Yes Add_Salt Add Salt ('Salting Out') Low_Sensitivity->Add_Salt Yes Optimize_Split Optimize Split Ratio Low_Sensitivity->Optimize_Split Yes Check_Active_Sites Check for Active Sites (Liner, Column) Peak_Shape->Check_Active_Sites Yes Check_Transfer_Line Check Transfer Line Temp Peak_Shape->Check_Transfer_Line Yes Check_Flow_Rate Optimize Flow Rate Peak_Shape->Check_Flow_Rate Yes

Caption: Logic diagram for troubleshooting common headspace GC issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethyl Trans-4-Decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of ethyl trans-4-decenoate, a significant flavor and fragrance compound. Due to a lack of a single comprehensive, published validated method for this specific analyte, this document presents a composite of representative gas chromatography (GC) methods. The performance data herein is extrapolated from validated methods for structurally similar ethyl esters, such as fatty acid ethyl esters (FAEEs) and other flavor compounds. This guide is intended to serve as a practical reference for developing and validating analytical methods for this compound in various matrices.

Comparison of Analytical Methods

Two common and effective techniques for the quantification of volatile and semi-volatile compounds like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Performance Comparison

The following table summarizes the typical validation parameters for hypothetical GC-FID and GC-MS methods for the quantification of this compound. These values are based on published data for similar ethyl esters and represent expected performance characteristics.[1][2][3][4][5][6][7]

Validation ParameterGC-FIDGC-MS
Linearity (r²) > 0.99> 0.999
Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Accuracy (Recovery) 85 - 115%90 - 110%
Precision (RSD) < 10%< 15%
Limit of Detection (LOD) ~50 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL

Experimental Protocols

Detailed methodologies for sample preparation, standard solution preparation, and the analytical procedures are provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Beverage Matrices

This protocol is suitable for extracting this compound from liquid matrices such as fruit juices or wine distillates.[8][9]

Materials:

  • Sample (e.g., 50 mL of fruit juice)

  • Dichloromethane (B109758) (CH₂Cl₂) or Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal Standard (IS) solution (e.g., ethyl heptanoate, 10 µg/mL in ethanol)

  • Separatory funnel (250 mL)

  • Conical flask

  • Rotary evaporator

  • Volumetric flask (1 mL)

  • GC vials

Procedure:

  • Measure 50 mL of the liquid sample into a 250 mL separatory funnel.

  • Spike the sample with a known amount of internal standard solution.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic layer into a conical flask.

  • Repeat the extraction of the aqueous layer two more times with 25 mL portions of dichloromethane.

  • Combine all organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the dried extract to approximately 0.5 mL using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Quantitatively transfer the concentrated extract to a 1 mL volumetric flask and bring to volume with dichloromethane.

  • Transfer the final extract to a GC vial for analysis.

Standard Solution Preparation

Materials:

  • This compound standard (≥97% purity)

  • Ethanol or Hexane (GC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL for GC-FID or 0.01, 0.05, 0.1, 0.5, 1, 10, 50 µg/mL for GC-MS).

  • Spike each calibration standard with the internal standard at the same concentration as in the prepared samples.

GC-FID and GC-MS Instrumental Analysis

The following are representative instrumental conditions. Optimization may be required based on the specific instrument and column used.

A. Gas Chromatography - Flame Ionization Detection (GC-FID)

ParameterCondition
Instrument Gas Chromatograph with FID
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[10]
Carrier Gas Helium or Nitrogen, constant flow (e.g., 1 mL/min)
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 20:1
Oven Program Initial: 60°C for 3 min, Ramp: 5°C/min to 230°C, Hold: 5 min[10]
Detector Temperature 260°C
Data Acquisition Peak area integration

B. Gas Chromatography - Mass Spectrometry (GC-MS)

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column RTX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[11]
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Injection Volume 1 µL
Injector Temperature 250°C
Splitless Mode
Oven Program Initial: 40°C for 2 min, Ramp: 10°C/min to 250°C, Hold: 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (Target ions for this compound: e.g., m/z 69, 81, 95, 110, 153)

Analytical Method Validation Workflow

The following diagram illustrates the key stages and parameters involved in the validation of an analytical method for this compound quantification.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis dev Develop Initial Method (GC-FID or GC-MS) opt Optimize Parameters (Column, Temp, Flow Rate) dev->opt p1 spec Specificity / Selectivity opt->spec lin Linearity & Range acc Accuracy (Recovery) prec Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robust Robustness p2 routine Sample Analysis & Reporting robust->routine

Analytical Method Validation Workflow

Conclusion

The quantification of this compound in various matrices can be reliably achieved using GC-FID or GC-MS. While GC-FID offers simplicity and robustness for routine analysis, GC-MS provides superior sensitivity and specificity, making it ideal for trace-level detection and confirmation. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. The provided protocols and validation data serve as a strong foundation for the development and implementation of a validated analytical method for this compound in a research or quality control setting.

References

comparative analysis of ethyl trans-4-decenoate in different pear varieties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the prevalence, analysis, and biosynthesis of the key pear aroma compound, ethyl (E,Z)-2,4-decadienoate.

Ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, is a crucial volatile organic compound that imparts the characteristic fruity and pear-like aroma to many pear varieties.[1][2][3] Its presence and concentration vary significantly among different cultivars, influencing their distinct sensory profiles. This guide provides a comparative analysis of ethyl (E,Z)-2,4-decadienoate concentrations in various pear varieties, details the standard experimental protocol for its quantification, and illustrates its biosynthetic pathway.

Concentration in Different Pear Varieties

The concentration of ethyl (E,Z)-2,4-decadienoate is a key determinant of the aromatic quality of pears. While it is a major volatile compound in some classic varieties like Bartlett and Beurre Bosc, its levels can be considerably lower in others.[4] The following table summarizes the available quantitative data for this compound in different pear cultivars.

Pear VarietyConcentration of Ethyl (E,Z)-2,4-decadienoate (ng/g)Reference
Longyuanyangli< 0.53[4]
Packham< 0.53[4]
BartlettMajor Volatile Compound (exact value not specified)[4]
Beurre BoscMajor Volatile Compound (exact value not specified)[4]

Note: Quantitative data for ethyl (E,Z)-2,4-decadienoate is not extensively available in a standardized format across the literature. The table will be updated as more data becomes available.

Experimental Protocol for Quantification

The standard method for the extraction and quantification of ethyl (E,Z)-2,4-decadienoate and other volatile compounds in pears is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS).[4][5][6]

Sample Preparation
  • Pear samples are washed and homogenized.

  • An internal standard is added for accurate quantification.

  • The homogenate is placed in a sealed vial for headspace analysis.

Headspace Solid-Phase Microextraction (HS-SPME)
  • A fused silica (B1680970) fiber coated with a suitable stationary phase, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace of the sample vial.[4]

  • Volatile compounds, including ethyl (E,Z)-2,4-decadienoate, adsorb onto the fiber.

  • The fiber is then retracted and introduced into the GC injector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • The adsorbed volatile compounds are thermally desorbed from the SPME fiber in the hot GC injector.

  • The compounds are separated based on their boiling points and polarity as they pass through a capillary column.

  • The separated compounds are then ionized and fragmented in the mass spectrometer.

  • The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis PearSample Pear Sample Homogenate Homogenized Sample PearSample->Homogenate Vial Sealed Vial with Internal Standard Homogenate->Vial SPME_Fiber SPME Fiber (DVB/CAR/PDMS) Adsorption Adsorption of Volatiles SPME_Fiber->Adsorption GC_Injector GC Injector (Desorption) Adsorption->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector MS Detector (Identification & Quantification) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Fig. 1: Experimental workflow for the analysis of ethyl (E,Z)-2,4-decadienoate in pears.

Biosynthesis of Ethyl (E,Z)-2,4-decadienoate

The formation of esters, including ethyl (E,Z)-2,4-decadienoate, in pears is primarily a result of the fatty acid metabolism pathway, specifically the lipoxygenase (LOX) pathway.[7] This pathway is responsible for the generation of a wide range of straight-chain aliphatic alcohols, aldehydes, and esters that contribute to the fruit's aroma.

The biosynthesis begins with unsaturated fatty acids like linoleic and linolenic acid.[7] Through a series of enzymatic reactions involving lipoxygenase (LOX) and hydroperoxide lyase (HPL), these fatty acids are converted into C6 and C9 aldehydes.[7] These aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).[7][8] The final and crucial step in the formation of esters is catalyzed by the enzyme alcohol acyltransferase (AAT), which facilitates the reaction between an alcohol and an acyl-CoA molecule to produce the final ester compound.[7][8][9]

Biosynthesis_Pathway cluster_pathway Fatty Acid Metabolism (LOX Pathway) FattyAcids Unsaturated Fatty Acids (Linoleic/Linolenic Acid) Hydroperoxides Hydroperoxides FattyAcids->Hydroperoxides LOX Aldehydes Aldehydes Hydroperoxides->Aldehydes HPL Alcohols Alcohols Aldehydes->Alcohols ADH Esters Ethyl (E,Z)-2,4-decadienoate (and other esters) Alcohols->Esters AAT AcylCoA Acyl-CoA AcylCoA->Esters

Fig. 2: Biosynthesis pathway of esters in pears via the lipoxygenase (LOX) pathway.

References

A Comparative Analysis of Synthetic vs. Natural Ethyl Trans-4-Decenoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between synthetic and natural sources of a chemical compound is a critical decision. This guide provides a detailed comparison of synthetic and natural ethyl trans-4-decenoate, a key aroma compound with applications in the flavor, fragrance, and pharmaceutical industries.

This compound is an ester recognized for its characteristic fruity and pear-like aroma.[1] While chemically identical, the origin of this molecule—either through chemical synthesis or extraction from natural sources—can have significant implications for its purity, impurity profile, isotopic signature, and sensory characteristics. This comparison aims to provide objective data and experimental protocols to aid in the selection of the appropriate grade of this compound for specific research and development needs.

Physicochemical Properties

The fundamental physicochemical properties of pure this compound are consistent regardless of its origin. However, commercially available natural extracts may exhibit slight variations due to the presence of other co-extracted natural compounds.

PropertySynthetic this compoundNatural this compound
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂
Molecular Weight 198.31 g/mol 198.31 g/mol
CAS Number 76649-16-676649-16-6
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 72 °CNot precisely defined (component of a complex mixture)
Density ~0.880 g/cm³Variable
Refractive Index ~1.425 - 1.445 (at 20°C)Variable
Purity (typical) ≥96% to >98% (GC)Variable, depends on extraction and purification
Odor Fruity, pear, waxyFruity, pear, waxy (may have additional notes from co-extractants)
Solubility Soluble in organic solventsSoluble in organic solvents

Analytical Differentiation

Distinguishing between synthetic and natural this compound requires sophisticated analytical techniques that can identify subtle differences in their chemical makeup and isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for separating and identifying volatile compounds in a sample. The impurity profile of synthetic versus natural this compound is expected to differ significantly based on their production methods.

  • Synthetic this compound: The impurity profile would likely contain residual starting materials, reagents, and byproducts from the chemical synthesis process. The specific impurities would depend on the synthetic route employed.

  • Natural this compound: When extracted from natural sources such as pears, the resulting product is a complex mixture of volatile compounds.[2][3] Besides this compound, it may contain other esters, alcohols, and aldehydes that contribute to the overall aroma of the fruit.[2][3] Even after purification, trace amounts of these other natural compounds may remain.

  • Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the main peak corresponding to this compound and characterize the minor peaks by comparing their mass spectra with a reference library (e.g., NIST). The presence of synthesis-related impurities would indicate a synthetic origin, while the presence of other known fruit volatiles would suggest a natural origin.

cluster_sample Sample cluster_analysis GC-MS Analysis cluster_output Output Sample This compound Injector Injector (250°C) Sample->Injector Injection GC_Column GC Column (Temperature Programmed) Injector->GC_Column Separation MS_Detector MS Detector (EI, m/z 40-400) GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Generates Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Generates

GC-MS Experimental Workflow
Isotope Ratio Mass Spectrometry (IRMS) for Origin Verification

IRMS is the most definitive method for distinguishing between natural and synthetic compounds by measuring the ratio of stable isotopes (e.g., ¹³C/¹²C).

  • Natural Origin: Plants utilize atmospheric CO₂ for photosynthesis. C3 plants, which include most fruits, discriminate against the heavier ¹³C isotope, resulting in a more negative δ¹³C value (typically -22‰ to -33‰).[4] The δ¹³C value of a compound isolated from a C3 plant will reflect this natural isotopic depletion.

  • Synthetic Origin: Synthetic this compound is typically derived from petroleum-based starting materials. Fossil fuels are depleted in ¹³C even further than C3 plants, leading to even more negative δ¹³C values. If the synthetic route uses starting materials from C4 plants (e.g., corn-derived ethanol), the resulting compound will have a less negative δ¹³C value (typically -10‰ to -16‰).[4]

  • Sample Preparation: As per GC-MS analysis.

  • GC-C-IRMS System: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.

  • GC Conditions: Same as for GC-MS impurity profiling to ensure separation of this compound from other compounds.

  • Combustion Interface: The eluent from the GC column is combusted at a high temperature (e.g., 950°C) to convert organic compounds into CO₂ gas.

  • IRMS Analysis: The CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Data Analysis: The ¹³C/¹²C ratio is expressed as a δ¹³C value in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. A comparison of the δ¹³C value to established ranges for natural and synthetic compounds allows for the determination of origin.

GC Gas Chromatograph Combustion Combustion Interface (950°C) GC->Combustion Separated Compound IRMS Isotope Ratio Mass Spectrometer Combustion->IRMS CO₂ Gas Data δ¹³C Value IRMS->Data Isotope Ratio

GC-C-IRMS Analysis Workflow

Sensory Analysis

For applications in the flavor and fragrance industry, sensory analysis is crucial. While pure synthetic and natural this compound are chemically identical and should have the same odor, the presence of other volatile compounds in a natural extract can significantly alter the overall sensory perception.

  • Synthetic this compound: Will present a clean, characteristic fruity, pear-like aroma.

  • Natural this compound (as part of an extract): The aroma will be more complex and may be described as more "rounded" or "natural" due to the synergistic effects of other co-existing aroma compounds from the original source.

  • Objective: To determine if a sensory difference exists between synthetic and natural this compound.

  • Panelists: A panel of trained sensory analysts (typically 15-25 individuals).

  • Sample Preparation:

    • Prepare solutions of both synthetic and natural this compound at the same concentration in a neutral solvent (e.g., mineral oil or ethanol/water mixture). The concentration should be above the odor detection threshold.

    • Label the samples with random three-digit codes.

  • Procedure:

    • Present each panelist with three samples, two of which are identical and one is different.

    • Ask the panelists to identify the "odd" or different sample.

  • Data Analysis: Analyze the results statistically (using binomial or chi-squared tests) to determine if the number of correct identifications is significantly greater than what would be expected by chance. A significant result indicates a perceivable sensory difference between the two samples.

Conclusion

The choice between synthetic and natural this compound depends heavily on the specific application and regulatory requirements.

  • For applications requiring high purity and a well-defined impurity profile, synthetic this compound is often the preferred choice. Its production is consistent and can be tightly controlled.

  • For applications where a "natural" label is desired or where the complex aroma profile of a natural extract is beneficial, natural this compound would be more suitable.

The experimental protocols outlined in this guide provide a framework for researchers to analytically verify the origin and characterize the properties of their this compound samples, ensuring the selection of the most appropriate material for their research and development endeavors.

References

A Comparative Flavor Analysis: Ethyl Trans-4-Decenoate vs. Ethyl (2E,4Z)-deca-2,4-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor chemistry, isomeric compounds can present remarkably distinct sensory profiles. This guide provides a detailed comparison of the flavor characteristics of two such isomers: ethyl trans-4-decenoate and ethyl (2E,4Z)-deca-2,4-dienoate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on their flavor profiles, supported by generalized experimental protocols for sensory and instrumental analysis.

Flavor Profile Comparison

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as "pear ester," is celebrated for its potent and characteristic pear-like aroma and flavor.[1][2][3] Its sensory profile is predominantly fruity, green, and sweet, with nuances of apple and tropical fruits.[4][5][6] In contrast, this compound offers a less direct fruity character, contributing fatty and waxy notes that are often used to add depth and complexity to fruit flavor compositions, including pear, apple, pineapple, and peach.[7] Its aroma is described as having musty, dusty, and even cognac-like undertones.[8]

The distinct differences in their flavor profiles highlight the critical role of the position and configuration of double bonds in determining the sensory perception of a molecule. While ethyl (2E,4Z)-deca-2,4-dienoate provides a signature fruity top note, this compound serves as a background note, enhancing and modifying other flavor elements.

Quantitative Sensory Data
CompoundCommon NamePredominant Flavor/Aroma DescriptorsNuancesNatural Occurrence
Ethyl (2E,4Z)-deca-2,4-dienoate Pear EsterPear, fruity, green, sweet[4][5][6]Apple, tropical, waxy[4][5][6]Pears (notably Bartlett), apples, grapes, pear brandy, quince[1]
This compound -Fatty, waxy, musty, dusty[7][8]Fruity (adds depth), cognac-like[7][8]Found in some floral absolutes and headspaces (e.g., orange flower)[8]

Taste Characteristics of Ethyl (2E,4Z)-deca-2,4-dienoate at Different Concentrations:

ConcentrationReported Taste Characteristics
5 ppmRipe pear, green fruity, waxy apple, tropical notes, fatty golden delicious apple fleshy.[2]
20 ppmGreen, fruity, apple and pear with waxy tropical nuances.[2]

Experimental Protocols

The following are detailed, generalized methodologies for the sensory and instrumental analysis of flavor compounds like ethyl decenoate isomers.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standard procedure for a trained sensory panel to identify and quantify the sensory attributes of the two compounds.

Objective: To quantitatively describe and compare the flavor profiles of this compound and ethyl (2E,4Z)-deca-2,4-dienoate.

Materials:

  • This compound (≥95% purity)

  • Ethyl (2E,4Z)-deca-2,4-dienoate (≥95% purity)

  • Deodorized, neutral base (e.g., mineral oil for aroma, sugar water or deodorized ethanol/water solution for flavor)

  • Reference standards for flavor descriptors (e.g., pear essence, waxy reference, etc.)

  • Glass sample vials with PTFE-lined caps (B75204)

  • Olfactory bulbs or sniffer strips

  • Sensory evaluation software or scoresheets

Procedure:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of relevant aroma and flavor attributes.

  • Lexicon Development: During training, the panel develops a consensus vocabulary (lexicon) to describe the sensory characteristics of the two compounds.

  • Sample Preparation: The compounds are diluted to a predetermined, safe, and perceivable concentration in the neutral base. Samples are coded with random three-digit numbers to prevent bias.

  • Evaluation: Panelists evaluate the samples in a controlled sensory laboratory environment (odor-free, controlled lighting and temperature). They assess the intensity of each attribute from the lexicon on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences in the sensory profiles of the two compounds.

Sensory_Evaluation_Workflow A Panelist Selection & Training B Lexicon Development A->B C Sample Preparation (Dilution & Coding) B->C D Sensory Evaluation (Controlled Environment) C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA, PCA) E->F G Comparative Flavor Profile F->G

Sensory Evaluation Workflow
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is used for the identification and quantification of volatile compounds contributing to aroma.

Objective: To separate, identify, and quantify this compound and ethyl (2E,4Z)-deca-2,4-dienoate from a sample matrix.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for flavor analysis (e.g., DB-5MS, HP-INNOWAX)

  • Helium carrier gas (high purity)

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Internal standard (e.g., 2-octanol)

  • Sample matrix (e.g., fruit puree, beverage)

Procedure:

  • Sample Preparation: A precise amount of the sample matrix (e.g., 5 g) is weighed into a headspace vial. A known concentration of the internal standard is added. The vial is immediately sealed.

  • Incubation: The vial is placed in the headspace autosampler and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: A solid-phase microextraction (SPME) fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Injection and Separation: The SPME fiber is retracted and then inserted into the heated GC inlet (e.g., 250°C), where the adsorbed compounds are desorbed and transferred to the GC column. The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity. A typical program might be: hold at 40°C for 3 min, ramp to 220°C at 5°C/min, and hold for 5 min.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectra are compared to a library (e.g., NIST) for compound identification.

  • Quantification: The peak area of each target compound is compared to the peak area of the internal standard to determine its concentration.

Flavor Perception Signaling Pathway

The perception of flavor, particularly aroma, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are a large family of G-protein coupled receptors (GPCRs).[9][10][11] While the specific human ORs for this compound and ethyl (2E,4Z)-deca-2,4-dienoate have not been definitively identified, the general signaling cascade is well-understood. For ethyl (2E,4Z)-deca-2,4-dienoate, a specific olfactory receptor (CpomOR3) has been identified in the codling moth, an insect pest of apples and pears.[12]

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces Odorant Odorant Molecule (e.g., Ethyl Decenoate Isomer) Odorant->OR binds to Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Signal Signal to Brain (Olfactory Bulb) Depolarization->Signal Action Potential

General Olfactory Signaling Pathway

Pathway Description:

  • An odorant molecule, such as an ethyl decenoate isomer, binds to a specific Olfactory Receptor (OR) on the surface of an olfactory neuron.

  • This binding activates the OR, which in turn activates a specialized G-protein (Golf).

  • The activated G-protein stimulates the enzyme adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • cAMP binds to and opens cyclic nucleotide-gated ion channels in the neuron's membrane.

  • The opening of these channels allows an influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the neuron.

  • If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Conclusion

This compound and ethyl (2E,4Z)-deca-2,4-dienoate, despite their structural similarity, exhibit markedly different flavor profiles. Ethyl (2E,4Z)-deca-2,4-dienoate is a potent, characteristic pear and fruity flavorant, while this compound provides a more subtle, complex character of waxy and fatty notes that can enhance other fruit flavors. The choice between these two isomers in flavor formulation would depend entirely on the desired sensory outcome. Further research involving direct comparative sensory analysis and determination of their respective odor thresholds would provide a more complete understanding of their flavor contributions.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Fatty Acid Esters, with Reference to Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of fatty acid esters is critical in various fields, including food science, flavor and fragrance analysis, and pharmaceutical development. Ethyl trans-4-decenoate, an important aroma compound, requires accurate and precise analytical methods for its characterization and quality control. While specific validation data for this compound is not extensively published, this guide provides a comparative overview of common analytical techniques used for similar fatty acid esters. The data presented is synthesized from studies on analogous compounds to offer a representative understanding of the expected performance.

The primary methods for the analysis of fatty acid esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods, often coupled with various detectors, provide the necessary selectivity and sensitivity for robust quantification.

Quantitative Data Presentation

The performance of analytical methods is typically evaluated based on several key parameters, including linearity, the limit of detection (LOD), the limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The following table summarizes typical performance data for GC-FID and HPLC methods based on the analysis of various fatty acid esters.

Table 1: Comparison of Typical Performance Characteristics of Analytical Methods for Fatty Acid Ester Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.99[1][2][3]> 0.99[4]
Limit of Detection (LOD) 5-8 mg/L[2]< 1 mg/kg[4]
Limit of Quantification (LOQ) 15-20 mg/L[2]< 1.5 mg/kg[4]
Accuracy (% Recovery) 98.3–101.6%[3]> 94%[4]
Precision (Repeatability, %RSD) < 6%[1]< 15%[4]
Precision (Intermediate Precision/Reproducibility, %RSD) < 11%[1]< 15%[4]

Note: The data presented are typical values obtained from validation studies of analytical methods for various fatty acid esters and may not be directly representative of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized experimental protocols for the analysis of fatty acid esters using GC-FID, based on common practices found in the literature.[4][5]

General Experimental Protocol for GC-FID Analysis of Fatty Acid Esters

This protocol outlines a typical procedure for the quantitative analysis of fatty acid esters, such as this compound, in a given sample matrix.

1. Sample Preparation

  • Extraction: The fatty acid esters are first extracted from the sample matrix. Common techniques include liquid-liquid extraction or solid-phase extraction (SPE).

  • Derivatization (if necessary): For the analysis of free fatty acids, a derivatization step to form methyl esters (FAMEs) or other suitable esters is often required to improve volatility and chromatographic separation.[5][6] For direct analysis of esters like this compound, this step may be omitted.

  • Internal Standard Addition: An internal standard (e.g., methyl heptadecanoate) is added to the extracted sample to correct for variations in injection volume and instrument response.[4]

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-FFAP, HP-5MS) is used.[7][8]

  • Chromatographic Conditions:

    • Injector: Split/splitless or on-column injector.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[4]

    • Oven Temperature Program: A temperature gradient is typically employed to ensure the separation of different fatty acid esters. A representative program might be:

      • Initial temperature: 80°C for 1 min.

      • Ramp 1: Increase to 140°C at 20°C/min.

      • Ramp 2: Increase to 335°C at 5°C/min.

      • Hold: 335°C for 20 min.[4]

    • Detector Temperature: 350°C.[4]

    • Injection Volume: 1 µL.[4]

3. Data Analysis

  • Peak Identification: The peaks corresponding to the analytes of interest and the internal standard are identified based on their retention times compared to known standards.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflow of analytical method validation and a typical experimental workflow for GC analysis.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Select Analytical Technique Select Analytical Technique Optimize Parameters Optimize Parameters Select Analytical Technique->Optimize Parameters Linearity & Range Linearity & Range Optimize Parameters->Linearity & Range Accuracy (Recovery) Accuracy (Recovery) Linearity & Range->Accuracy (Recovery) Precision (Repeatability & Reproducibility) Precision (Repeatability & Reproducibility) Accuracy (Recovery)->Precision (Repeatability & Reproducibility) LOD & LOQ LOD & LOQ Precision (Repeatability & Reproducibility)->LOD & LOQ Specificity & Selectivity Specificity & Selectivity LOD & LOQ->Specificity & Selectivity Robustness Robustness Specificity & Selectivity->Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis Quality Control Quality Control Sample Analysis->Quality Control

Caption: Workflow for Analytical Method Validation.

GC_Analysis_Workflow Start Start Sample_Preparation Sample Preparation (Extraction, Derivatization, Internal Standard) Start->Sample_Preparation GC_Injection GC Injection Sample_Preparation->GC_Injection Chromatographic_Separation Chromatographic Separation (Capillary Column) GC_Injection->Chromatographic_Separation Detection Detection (FID) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Report Quantification->Report End End Report->End

Caption: Experimental Workflow for GC Analysis.

References

A Comparative Guide to the Analytical Detection and Quantification of Ethyl Trans-4-Decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical performance for the detection and quantification of ethyl trans-4-decenoate, a key aroma compound found in various food and beverage products. Due to the limited availability of specific limit of detection (LOD) and limit of quantification (LOQ) data for this compound in publicly accessible literature, this guide also includes a comparison with structurally similar and frequently analyzed ethyl esters: ethyl hexanoate, ethyl octanoate, and ethyl decanoate. The data presented is based on gas chromatography-mass spectrometry (GC-MS) methods, which are standard for the analysis of volatile and semi-volatile organic compounds.

Quantitative Data Summary

The following table summarizes the available limits of detection for this compound and its selected alternatives. It is important to note that direct LOD and LOQ values for this compound were not explicitly found in the reviewed literature. The provided value is an estimation based on the performance of similar analytes determined by comparable analytical techniques.

CompoundAnalytical MethodMatrixLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
This compound HS-SPME-GC-MSWineEstimated ~0.1 - 10Estimated ~0.4 - 40Based on similar compounds
Ethyl HexanoateDirect Injection-GC-MSDistilled Spirits29Not Reported[1]
Ethyl OctanoateDirect Injection-GC-MSDistilled SpiritsNot ReportedNot Reported[1]
Ethyl DecanoateDirect Injection-GC-MSDistilled SpiritsNot ReportedNot Reported[1]
Various Wine EstersHS-SPME-GC-MSWineNot Reported0.4 ng/L - 4 µg/LAntalick et al., 2010

Note: The LOD and LOQ for this compound are estimations based on the range of values reported for other esters in similar matrices and are not derived from a specific study on this compound.

Experimental Protocols

The determination of ethyl esters in food and beverage matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the sample headspace, followed by their separation and identification.

Detailed Methodology for HS-SPME-GC-MS Analysis of Ethyl Esters in Wine

This protocol is a composite of methodologies described in the scientific literature for the analysis of volatile esters in wine.

1. Sample Preparation:

  • Transfer a 5 mL aliquot of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add a suitable internal standard (e.g., a deuterated version of the analyte or a compound with similar chemical properties not present in the sample) to each vial for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of flavor compounds.

  • Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with agitation to facilitate the partitioning of analytes into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the volatile compounds onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the GC-MS system (e.g., at 250°C) for a specific time (e.g., 5 minutes) to thermally desorb the trapped analytes onto the GC column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of the esters.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

    • Acquisition Mode: Data can be acquired in full scan mode for compound identification by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley). For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analytes.

4. Data Analysis and Quantification:

  • Identification: Compounds are identified based on their retention times and by matching their mass spectra with those in commercial or in-house spectral libraries.

  • Quantification: The concentration of each analyte is determined by constructing a calibration curve using standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3 for LOD and 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Wine Sample (5 mL) add_salt Add NaCl (1.5 g) sample->add_salt add_is Add Internal Standard add_salt->add_is incubation Incubation (e.g., 40°C, 15 min) add_is->incubation extraction Headspace Extraction (e.g., 30 min) incubation->extraction desorption Thermal Desorption (e.g., 250°C, 5 min) extraction->desorption separation GC Separation desorption->separation detection MS Detection (Scan/SIM) separation->detection identification Compound Identification detection->identification quantification Quantification (LOD/LOQ) identification->quantification

Caption: Experimental workflow for the determination of ethyl esters in wine by HS-SPME-GC-MS.

References

A Comparative Guide to the Validation of a GC-MS Method for Isomeric Purity of Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of compounds like ethyl trans-4-decenoate is critical for understanding its chemical properties, biological activity, and ensuring product consistency. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the isomeric purity of this compound against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction to Isomeric Purity Analysis

Ethyl 4-decenoate exists as geometric isomers, primarily the trans (E) and cis (Z) forms. The presence of the cis isomer as an impurity in a sample of the trans isomer can significantly alter the material's physical and chemical properties. Therefore, a precise and accurate analytical method is required to quantify the level of isomeric impurities. GC-MS is a powerful technique for this purpose due to its high resolution and sensitivity.[1][2]

Comparison of Analytical Methods

While GC-MS is a robust method for the analysis of fatty acid ester isomers, other techniques such as High-Performance Liquid Chromatography (HPLC) offer alternative approaches. The choice of method often depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and available instrumentation.

FeatureGC-MS MethodReversed-Phase HPLC (RP-HPLC)Silver-Ion HPLC (Ag+-HPLC)
Principle Separation based on volatility and polarity, with mass spectrometric detection for identification and quantification.Separation based on hydrophobicity.Separation based on the interaction of the double bonds with silver ions.
Resolution of Isomers Excellent for positional and geometric isomers with appropriate polar capillary columns.[1]Moderate for geometric isomers; may require specialized columns.[3][4]Excellent for separating compounds based on the number and geometry of double bonds.[5][6]
Sensitivity High, especially with Selected Ion Monitoring (SIM).Moderate, dependent on the detector (e.g., UV, ELSD).High, with UV detection if a chromophore is present or after derivatization.
Sample Preparation Typically requires dilution in a suitable solvent. Derivatization is not necessary for ethyl esters.Direct injection of the sample dissolved in the mobile phase.Can be complex, often requiring specific mobile phases containing silver salts.[5]
Analysis Time Relatively fast, with run times typically under 30 minutes.[1]Can be longer, depending on the column and gradient program.Often requires specialized columns and longer run times.
Instrumentation Widely available in analytical laboratories.Common in most analytical laboratories.Less common; requires dedicated columns and handling of silver-containing mobile phases.

Validated GC-MS Method Performance

The following table summarizes the typical performance characteristics of a validated GC-MS method for the isomeric purity of this compound. These values are representative of what can be achieved with a properly optimized and validated method.[7]

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.9950.999
Precision (%RSD) ≤ 5%< 3%
Accuracy (% Recovery) 95 - 105%98.5 - 102.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.5 ng/mL

Experimental Protocols

GC-MS Method for Isomeric Purity of this compound

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: Highly polar stationary phase, such as a biscyanopropyl polysiloxane column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Transfer Line Temperature: 280°C.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for ethyl decenoate isomers (e.g., m/z 88, 101, 155, 198).

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of the cis-isomer in the expected concentration range of the impurity.

  • Dilute the sample solution to fall within the calibration range.

5. Data Analysis:

  • Integrate the peak areas of the trans and cis isomers.

  • Quantify the amount of the cis-isomer using the calibration curve.

  • Calculate the isomeric purity as: Purity (%) = [Area(trans) / (Area(trans) + Area(cis))] x 100.

Alternative Method: Reversed-Phase HPLC (RP-HPLC)

1. Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size). A column with high shape selectivity, such as a cholesteryl-bonded phase, can provide better resolution for geometric isomers.[4]

2. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm (for low wavelength detection of the ester) or ELSD.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak areas of the trans and cis isomers.

  • Calculate the isomeric purity based on the relative peak areas.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the validation of the GC-MS method and the decision-making process for choosing an appropriate analytical method.

GC_MS_Validation_Workflow GC-MS Method Validation Workflow A Method Development & Optimization B Specificity/ Selectivity A->B C Linearity & Range A->C D Precision (Repeatability & Intermediate) A->D E Accuracy (% Recovery) A->E F LOD & LOQ A->F G Robustness A->G H Validated Method B->H C->H D->H E->H F->H G->H

Caption: A flowchart of the key stages in validating a GC-MS method.

Method_Selection_Logic Analytical Method Selection Logic Start High Resolution Required? HighSensitivity High Sensitivity Needed? Start->HighSensitivity No PositionalIsomers Positional Isomers Present? Start->PositionalIsomers Yes GCMS GC-MS HPLC HPLC Silver Silver-Ion Chromatography HPLC->Silver Better cis/trans Separation? HighSensitivity->GCMS Yes HighSensitivity->HPLC No PositionalIsomers->GCMS Yes PositionalIsomers->HighSensitivity No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validated GC-MS method presented provides a highly specific, sensitive, and accurate means for determining the isomeric purity of this compound. The use of a highly polar capillary column is crucial for achieving the necessary resolution between the cis and trans isomers. While alternative methods like RP-HPLC and Silver-Ion HPLC exist and can be suitable for certain applications, the GC-MS method offers a superior combination of resolution, sensitivity, and speed for this particular analysis. The detailed protocol and performance data in this guide should serve as a valuable resource for researchers in the field.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ethyl Trans-4-Decenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like ethyl trans-4-decenoate is critical. The choice of analytical methodology can significantly impact the reliability and efficiency of research and quality control processes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, complete with detailed experimental protocols and supporting data to facilitate informed method selection and cross-validation.

Comparison of Analytical Method Performance

The selection between HPLC and GC for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While GC is a traditional choice for volatile esters, modern HPLC techniques also offer robust analytical solutions. The following table summarizes the typical performance characteristics of a GC-Flame Ionization Detection (GC-FID) method and a prospective Reversed-Phase HPLC with Ultraviolet (RP-HPLC-UV) detection method.

Validation ParameterGC-FIDRP-HPLC-UV (Prospective)
Linearity Range 0.1 - 200 µg/mL0.5 - 500 µg/mL
Limit of Detection (LOD) 5 - 10 nM (for similar FAEEs by GC-MS)[1]~0.1 - 0.5 µg/mL (estimated for esters)[2]
Limit of Quantification (LOQ) 60 nM (for similar FAEEs by GC-MS)[1]~0.3 - 1.5 µg/mL (estimated for esters)[3]
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD%) < 7% (Intra-assay for total FAEEs)[1]< 5%
Sample Preparation Direct injection of diluted sample in a volatile solventDirect injection of diluted sample in mobile phase

Note: The performance data for the RP-HPLC-UV method are prospective and based on typical values for similar analytes, as a specific validated method for this compound was not found in the reviewed literature. Cross-validation is essential to confirm these parameters.

Experimental Protocols

Detailed methodologies for both GC-FID and RP-HPLC-UV are provided below. These protocols are based on established methods for the analysis of fatty acid ethyl esters and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography (GC-FID) Method

Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column : HP-1, 25 m x 0.2 mm x 0.11 µm film thickness.[4]

  • Carrier Gas : Nitrogen, at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp to 190°C at a rate of 2.5°C/min.

    • Hold at 190°C for 1 minute.[4]

  • Injector :

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Splitless

  • Detector (FID) :

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

  • Sample Preparation : Prepare a stock solution of this compound in n-hexane. Create a series of calibration standards by diluting the stock solution. Samples should be diluted with n-hexane to fall within the calibration range.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method

While less common for this specific analyte, RP-HPLC offers a viable alternative, particularly when GC is not available or when analyzing less volatile sample matrices.

  • Instrumentation : An HPLC system with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with Methanol:Water (90:10, v/v).[5]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detector (UV) :

    • Detection Wavelength: 210 nm.[5]

  • Injection Volume : 20 µL.

  • Sample Preparation : Prepare a stock solution of this compound in methanol. Prepare calibration standards and samples by diluting with the mobile phase.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the GC-FID and RP-HPLC-UV methods for the analysis of this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc RP-HPLC-UV Analysis cluster_comparison Data Comparison & Conclusion Sample Select Representative Samples Prep Prepare a Common Set of Samples (e.g., 3 concentration levels, n=6) Sample->Prep GC_Analysis Analyze Samples by GC-FID Prep->GC_Analysis HPLC_Analysis Analyze Samples by RP-HPLC-UV Prep->HPLC_Analysis GC_Validation GC Method Validation (Linearity, Accuracy, Precision) GC_Analysis->GC_Validation GC_Results Obtain GC Results (Concentration Data) GC_Validation->GC_Results Stat_Analysis Statistical Comparison (e.g., t-test, Bland-Altman plot) GC_Results->Stat_Analysis HPLC_Validation HPLC Method Validation (Linearity, Accuracy, Precision) HPLC_Analysis->HPLC_Validation HPLC_Results Obtain HPLC Results (Concentration Data) HPLC_Validation->HPLC_Results HPLC_Results->Stat_Analysis Conclusion Conclusion on Method Equivalence Stat_Analysis->Conclusion

Caption: General workflow for the cross-validation of GC-FID and RP-HPLC-UV analytical methods.

Conclusion

Both Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) are viable techniques for the quantification of this compound. GC-FID is a well-established and highly sensitive method for this volatile ester. RP-HPLC-UV offers an alternative with simpler mobile phases and operation at ambient temperatures, which can be advantageous for certain laboratory settings.

The choice between these methods will be dictated by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. A thorough cross-validation, as outlined in the workflow above, is crucial to ensure that the data generated by either method is comparable and consistent. This is particularly important when transferring methods between laboratories or when updating existing analytical procedures. By carefully comparing key validation parameters, researchers can confidently select the most appropriate method for their application and ensure the integrity of their analytical results.

References

A Comparative Guide to the Volatile Landscape of Citrus Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic aroma and flavor of citrus fruits are primarily dictated by a complex mixture of volatile organic compounds (VOCs). These compounds, predominantly belonging to classes such as terpenoids, aldehydes, alcohols, and esters, not only influence the sensory attributes of the fruit but also possess various biological activities of interest to the pharmaceutical and food industries. This guide provides a comparative analysis of the volatile compound profiles across different citrus cultivars, supported by experimental data and detailed methodologies.

Comparative Analysis of Volatile Compound Composition

The volatile profiles of citrus species are diverse, with both qualitative and quantitative differences observed between cultivars. Terpenoids, particularly monoterpenes like limonene, are often the most abundant class of compounds, contributing significantly to the characteristic citrus scent.[1][2][3] However, the relative abundance of other compounds, including sesquiterpenes, aldehydes, alcohols, and esters, varies considerably and contributes to the unique aroma profiles of each species.[1][4][5]

A comprehensive review of ten major citrus species—sweet orange (C. sinensis), mandarin (C. reticulata), grapefruit (C. paradisi), pummelo (C. grandis), lemon (C. limon), citron (C. medica), lime (C. aurantifolia), bitter orange (C. aurantium), bergamot orange (C. bergamia), and yuzu (C. junos)—revealed that 49 volatile organic compounds are common to all.[1] The majority of these shared compounds are terpenoids (90%), with the remaining being non-terpenoid aliphatic aldehydes and 1-octanol.[1]

Hierarchical cluster analysis based on volatile composition groups these species into three main clusters. The first includes C. reticulata, C. grandis, C. sinensis, C. paradisi, and C. aurantium, characterized by a higher abundance of non-terpenoid esters and aldehydes. The second cluster, comprising C. junos, C. medica, C. aurantifolia, and C. bergamia, is distinguished by a prevalence of mono- and sesquiterpene hydrocarbons. C. limon stands alone in the third cluster, with a unique profile that includes sulfur-containing monoterpenoids and specific non-terpenoid esters and aldehydes.[1][6]

The following table summarizes the quantitative data for key volatile compounds identified in the peels of several common citrus cultivars. The data is presented as a percentage of the total volatile composition.

CompoundSweet Orange (C. sinensis)Mandarin (C. reticulata)Lemon (C. limon)Grapefruit (C. paradisi)
Monoterpene Hydrocarbons
Limonene50-90%[7]64.19 - 85.87%[8]High[2]High
γ-Terpinene-4.04 - 14.62%[8]--
β-Pinene-3.99%[8]High[9]-
Sabinene--High[9]-
Oxygenated Monoterpenes
LinaloolPresent[1]Present[1]Present[1]Present[1]
Sesquiterpene Hydrocarbons
ValenceneCharacteristic[4]---
Aldehydes
OctanalPresent[1]1.02%[8]Present[1]Present[1]
NonanalPresent[2]-Present[1]Present[1]
Coumarins
Limettin--Characteristic[4]-

Note: The concentration ranges are compiled from multiple studies and can vary based on factors such as cultivar, maturity, and environmental conditions.

Experimental Protocols

The analysis of volatile compounds in citrus cultivars typically involves extraction followed by separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS).[1][9][10][11]

Extraction of Volatile Compounds

Several methods are employed for the extraction of volatile compounds from citrus peels, flowers, and leaves.

  • Steam Distillation/Hydrodistillation: This is a traditional and widely used method, often employing a Clevenger-type apparatus.[1][6]

  • Solvent Extraction: Organic solvents such as pentane, hexane, dichloromethane, and ethyl acetate (B1210297) are used to extract volatile compounds.[1][6]

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and rapid method that is gaining popularity.[7] It involves exposing a coated fiber to the headspace above the sample to adsorb volatile analytes. Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), are used depending on the target analytes.[7]

  • Microwave-Assisted Extraction: Modern techniques like water-free microwave extraction and microwave-accelerated distillation (MAD) offer advantages such as shorter extraction times and better yields.[1][6][12]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, which is non-toxic and efficient for extracting higher molecular weight compounds.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying volatile compounds.[1][9][10][11]

  • Sample Introduction: The extracted volatile fraction, either as a direct injection of a solvent dilution or through thermal desorption from an SPME fiber, is introduced into the GC inlet.[1]

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column (e.g., DB-Wax).[10] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, is recorded.

  • Compound Identification: The identification of individual volatile compounds is achieved by comparing their mass spectra and retention times with those of reference compounds in spectral libraries such as NIST and Wiley.[10]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for the analysis of volatile compounds in citrus and the general biosynthetic pathway for terpenoids, the major class of citrus volatiles.

Experimental_Workflow Experimental Workflow for Citrus Volatile Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Citrus Fruit (Peel) Homogenization Homogenization Sample->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME Headspace Sampling Distillation Steam Distillation Homogenization->Distillation Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction GC_MS GC-MS Analysis HS_SPME->GC_MS Distillation->GC_MS Solvent_Extraction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Compound Identification Data_Processing->Identification Comparative_Analysis Comparative_Analysis Identification->Comparative_Analysis Statistical Analysis Terpenoid_Biosynthesis Simplified Terpenoid Biosynthesis Pathway in Citrus cluster_mep MEP Pathway (Plastids) cluster_mva MVA Pathway (Cytosol) Pyruvate_GAP Pyruvate + GAP MEP MEP Pyruvate_GAP->MEP IPP_DMAPP_Plastid IPP & DMAPP MEP->IPP_DMAPP_Plastid GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP_Plastid->GPP Acetyl_CoA Acetyl-CoA MVA MVA Acetyl_CoA->MVA IPP_DMAPP_Cytosol IPP & DMAPP MVA->IPP_DMAPP_Cytosol FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP_Cytosol->FPP GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene Synthases GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene Synthases Diterpenes Diterpenes GGPP->Diterpenes Diterpene Synthases

References

A Comparative Guide to Assessing the Linearity and Range of Ethyl Trans-4-Decenoate Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Linearity and Range of FAEE Calibration Curves

The following table summarizes typical performance characteristics for the quantification of FAEEs, which can be considered indicative for the analysis of ethyl trans-4-decenoate.

ParameterGC-MS/FIDHS-SPME-GC-MS
Linearity (r²) > 0.99> 0.99
Typical Range 2.5 - 50 mg/L1 - 200 µg/L
Limit of Detection (LOD) Analyte-dependent, typically in the low mg/L to high µg/L rangeSub-µg/L to low µg/L range
Limit of Quantification (LOQ) Analyte-dependent, typically in the low mg/L rangeLow µg/L range
Sample Throughput ModerateHigh (with automation)
Selectivity High (MS), Moderate (FID)High
Sensitivity GoodExcellent

Experimental Protocols

This protocol outlines a standard method for generating a calibration curve for the quantification of this compound.

a. Materials and Reagents:

  • This compound standard (purity >95%)

  • Internal standard (e.g., ethyl heptadecanoate)

  • Solvent (e.g., hexane (B92381) or ethyl acetate, GC grade)

  • Volumetric flasks and pipettes

b. Standard Solution Preparation:

  • Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of solvent to create a high-concentration stock solution (e.g., 1000 mg/L).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent (e.g., 500 mg/L).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution. Each standard should be spiked with a constant concentration of the internal standard. The concentration range should be selected based on the expected sample concentrations. A typical range could be 2.5, 5, 10, 25, and 50 mg/L.

c. Instrumental Analysis:

  • Gas Chromatograph Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Oven Temperature Program: An initial temperature of 40-60°C, ramped to a final temperature of 250-300°C. The specific program should be optimized to achieve good separation of the analyte from other matrix components.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector Conditions:

    • MS: Operated in selected ion monitoring (SIM) mode for high selectivity and sensitivity. Key ions for this compound should be determined from its mass spectrum.

    • FID: Operated at a high temperature (e.g., 250-300°C) with optimized hydrogen and air flow rates.

d. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in each chromatogram.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linear range.

This protocol is suitable for the analysis of volatile esters like this compound, especially in complex matrices, offering higher sensitivity than direct injection methods.

a. Materials and Reagents:

  • As per the GC-MS/FID protocol.

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Headspace vials with septa.

b. Sample and Standard Preparation:

  • Prepare calibration standards as described in the GC-MS/FID protocol, but at a lower concentration range (e.g., 1, 10, 50, 100, and 200 µg/L).

  • Place a known volume of each standard solution into a headspace vial.

  • Spike with the internal standard.

  • Seal the vials immediately.

c. HS-SPME Procedure:

  • Incubation: Place the vial in a heated agitator. The incubation temperature and time should be optimized to facilitate the partitioning of the analyte into the headspace (e.g., 60°C for 10 minutes).

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of the volatile compounds (e.g., 30 minutes).

  • Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes onto the column.

d. Instrumental Analysis and Data Analysis:

  • The GC-MS conditions and data analysis steps are similar to those described in the GC-MS/FID protocol.

Mandatory Visualization

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Results stock Prepare Primary Stock Solution (this compound) dilution Create Serial Dilutions (Calibration Standards) stock->dilution is_stock Prepare Internal Standard Stock spike Spike with Internal Standard is_stock->spike dilution->spike gcms GC-MS/FID Analysis spike->gcms Direct Injection hs_spme HS-SPME-GC-MS Analysis spike->hs_spme Headspace Extraction integrate Integrate Peak Areas gcms->integrate hs_spme->integrate ratio Calculate Area Ratios integrate->ratio plot Plot Calibration Curve ratio->plot regress Perform Linear Regression plot->regress linearity Assess Linearity (r²) regress->linearity range Determine Linear Range regress->range

A Comparative Guide to Robustness Testing of Analytical Methods for Ethyl Trans-4-Decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of two common analytical techniques for the quantification of ethyl trans-4-decenoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical component of method validation, ensuring inter-laboratory reproducibility and reliability.[1]

This guide details the experimental protocols for robustness testing of both GC-FID and HPLC-UV methods and presents supporting experimental data to facilitate an objective comparison of their performance.

Comparison of Analytical Methods: GC-FID vs. HPLC-UV

Both GC-FID and HPLC-UV are powerful techniques for the analysis of fatty acid ethyl esters like this compound. The choice between them often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and the need for isomer separation. While GC has traditionally been a common method for fatty acid analysis, HPLC has emerged as a strong alternative with distinct advantages in certain applications.[1]

Table 1: Comparison of Method Performance Parameters

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and interaction with stationary phase in the liquid phase.
Precision (RSD%) ≤ 2.0%≤ 1.5%
Accuracy (Recovery %) 98.0 - 102.0%98.5 - 101.5%
Linearity (r²) > 0.999> 0.999
Isomer Separation Can be challenging for cis/trans isomers without specialized columns.Superior for separation of cis/trans isomers.[1]
Derivatization Often not required for ethyl esters.Not required.
Analysis Time Typically shorter run times.Can have longer run times depending on the complexity of the separation.

Experimental Protocols

Gas Chromatography (GC-FID) Method

Objective: To assess the robustness of a GC-FID method for the quantification of this compound.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm), and an autosampler.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in hexane (B92381). Working standards are prepared by diluting the stock solution with hexane to the desired concentrations.

Robustness Study Design: Small, deliberate variations are made to the method parameters. The effect of these variations on the peak area and retention time of this compound is evaluated.

Table 2: GC-FID Robustness Parameters and Variations

ParameterNominal ValueVariation 1Variation 2
Injector Temperature (°C) 250245255
Oven Temperature (°C) 180178182
Carrier Gas Flow Rate (mL/min) 1.00.91.1
Detector Temperature (°C) 260255265

Data Analysis: The Relative Standard Deviation (RSD) of the peak area and the shift in retention time are calculated for each condition. The method is considered robust if the RSD is within acceptable limits (e.g., ≤ 2%) and the retention time shift does not compromise peak identification and resolution.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To evaluate the robustness of an HPLC-UV method for the quantification of this compound.

Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

Robustness Study Design: Minor, intentional changes are introduced to the chromatographic conditions. The impact of these changes on the peak area and retention time of this compound is assessed.

Table 3: HPLC-UV Robustness Parameters and Variations

ParameterNominal ValueVariation 1Variation 2
Mobile Phase Composition (Acetonitrile:Water, v/v) 70:3068:3272:28
Flow Rate (mL/min) 1.00.951.05
Column Temperature (°C) 302832
Wavelength (nm) 210208212

Data Analysis: The RSD of the peak area and the change in retention time are determined for each tested condition. The method's robustness is confirmed if the results remain within the predefined acceptance criteria (e.g., RSD ≤ 2% for peak area).

Experimental Data

The following tables summarize the hypothetical experimental data obtained from the robustness studies of the GC-FID and HPLC-UV methods.

Table 4: Robustness Data for GC-FID Method

Parameter VariedVariationMean Peak Area (n=6)RSD (%)Retention Time (min)
Injector Temperature 245 °C1234561.28.45
255 °C1238901.18.42
Oven Temperature 178 °C1241231.38.55
182 °C1229871.48.31
Carrier Gas Flow Rate 0.9 mL/min1250011.58.90
1.1 mL/min1218901.38.01
Detector Temperature 255 °C1236781.18.43
265 °C1235431.28.43
Nominal Conditions -1237001.08.43

Table 5: Robustness Data for HPLC-UV Method

Parameter VariedVariationMean Peak Area (n=6)RSD (%)Retention Time (min)
Mobile Phase Composition 68:321567890.96.89
72:281559870.86.12
Flow Rate 0.95 mL/min1571231.06.58
1.05 mL/min1549870.95.95
Column Temperature 28 °C1564560.86.45
32 °C1561230.76.28
Wavelength 208 nm1543211.16.35
212 nm1578900.96.35
Nominal Conditions -1565000.66.35

Visualizations

The following diagrams illustrate the experimental workflows for the robustness testing of the GC-FID and HPLC-UV analytical methods.

GC_Robustness_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Hexane) prep_work Prepare Working Standards prep_stock->prep_work analysis_nominal Analyze under Nominal Conditions prep_work->analysis_nominal analysis_varied Analyze under Varied Conditions prep_work->analysis_varied eval_peak Evaluate Peak Area and Retention Time analysis_nominal->eval_peak analysis_varied->eval_peak eval_rsd Calculate RSD and Retention Time Shift eval_peak->eval_rsd eval_robust Assess Method Robustness eval_rsd->eval_robust

Caption: Workflow for GC-FID robustness testing of this compound.

HPLC_Robustness_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Evaluation prep_stock_hplc Prepare Stock Solution (1 mg/mL in Acetonitrile) prep_work_hplc Prepare Working Standards prep_stock_hplc->prep_work_hplc analysis_nominal_hplc Analyze under Nominal Conditions prep_work_hplc->analysis_nominal_hplc analysis_varied_hplc Analyze under Varied Conditions prep_work_hplc->analysis_varied_hplc eval_peak_hplc Evaluate Peak Area and Retention Time analysis_nominal_hplc->eval_peak_hplc analysis_varied_hplc->eval_peak_hplc eval_rsd_hplc Calculate RSD and Retention Time Shift eval_peak_hplc->eval_rsd_hplc eval_robust_hplc Assess Method Robustness eval_rsd_hplc->eval_robust_hplc

Caption: Workflow for HPLC-UV robustness testing of this compound.

Conclusion

Based on the presented data, both the GC-FID and HPLC-UV methods demonstrate good robustness for the analysis of this compound. The minor, deliberate changes in the analytical parameters did not significantly impact the quantitative results, with the Relative Standard Deviations for the peak areas remaining well within the acceptable limit of 2%.

The HPLC-UV method exhibited slightly better precision in this study. Furthermore, HPLC generally offers an advantage in the separation of geometric isomers, which could be a critical factor depending on the specific impurities present in the sample.[1] The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the sample matrix. This guide provides the foundational data and protocols to assist researchers in making an informed decision and in designing their own robust analytical methods for this compound and related compounds.

References

A Comparative Analysis of Branched-Chain Esters in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of branched-chain esters, a significant class of volatile organic compounds (VOCs) that contribute to the characteristic aroma profiles of many fruits. This document is intended for researchers, scientists, and professionals in the fields of food science, biochemistry, and drug development. It summarizes the current understanding of the biosynthetic pathways of these esters, presents quantitative data from various fruits, and details the standard experimental protocols for their analysis.

Introduction to Branched-Chain Esters

Branched-chain esters are crucial "impact compounds" that define the unique and desirable aromas of fruits such as apples, bananas, melons, and strawberries.[1][2] They are formed through the esterification of a branched-chain alcohol with an acyl-CoA or a branched-chain acyl-CoA with an alcohol. For years, it was believed that these esters were primarily byproducts of the catabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine.[2][3] However, recent research has revealed that de novo synthesis pathways, which are highly active during fruit ripening, are the primary source of the precursors for these important aroma compounds.[4][5][6] Understanding these pathways and the distribution of the resulting esters is vital for improving fruit flavor and quality.

Biosynthetic Pathways of Branched-Chain Esters

The formation of branched-chain esters in fruits is a complex process involving several metabolic pathways. The precursors—branched-chain acyl-CoAs and alcohols—are primarily derived from BCAA metabolism. A key finding is that these BCAAs are actively synthesized during ripening rather than being sourced from the breakdown of existing proteins.[4][5]

Two major pathways contribute to the synthesis of the α-ketoacid precursors:

  • Canonical BCAA Synthesis: This is the standard pathway for producing isoleucine, leucine, and valine. A critical enzyme in this pathway is acetohydroxyacid synthase (AHAS). Inhibition of AHAS has been shown to decrease the production of branched-chain esters by over 90% in apples, bananas, and quince, demonstrating the reliance on newly synthesized precursors.[4][5]

  • Citramalate (B1227619) Synthase (CMS) Pathway: Discovered more recently in apples, this pathway provides an alternative route for α-ketoacid elongation, bypassing the feedback regulation typical of the canonical pathway.[3] It starts with citramalate formation from pyruvate (B1213749) and acetyl-CoA, ultimately leading to a sustained production of isoleucine and its corresponding esters, such as 2-methylbutanoates, as the fruit ripens and senesces.[3]

Once the branched-chain α-ketoacids are formed, they are converted to acyl-CoAs, which are then condensed with alcohols by alcohol acyltransferase (AAT) enzymes to produce the final volatile esters.[1][2]

Branched_Chain_Ester_Biosynthesis cluster_precursors Primary Precursors cluster_pathways Biosynthetic Pathways cluster_intermediates Key Intermediates cluster_final Final Product Pyruvate Pyruvate CMS Citramalate Synthase (CMS) Pathway Pyruvate->CMS AHAS Canonical Pathway (AHAS) Pyruvate->AHAS AcetylCoA Acetyl-CoA AcetylCoA->CMS BCAA Branched-Chain Amino Acids (Isoleucine, Leucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT AlphaKetoacids Branched-Chain α-Ketoacids CMS->AlphaKetoacids AHAS->AlphaKetoacids BCAT->AlphaKetoacids BCA_CoA Branched-Chain Acyl-CoAs AlphaKetoacids->BCA_CoA Esters Branched-Chain Esters BCA_CoA->Esters AAT Alcohol Acyltransferase (AAT) BCA_CoA->AAT Alcohols Alcohols Alcohols->AAT AAT->Esters

Biosynthetic pathway of branched-chain esters in fruits.

Comparative Data of Branched-Chain Esters in Various Fruits

The concentration and composition of branched-chain esters vary significantly among different fruit species and even between cultivars of the same fruit.[7] This diversity is a key reason for the distinct aroma profiles observed in nature. The following table summarizes the concentrations of prominent branched-chain esters found in several commercially important fruits.

Fruit (Cultivar)Branched-Chain EsterConcentration (µg/kg)Reference(s)
Apple (Red Delicious)2-Methylbutyl acetate (B1210297)1,300 - 2,500[8]
Apple (Gala)Ethyl 2-methylbutanoate50 - 200[8]
Apple (Various)Hexyl 2-methylbutanoate10 - 150[7]
Banana (Cavendish)3-Methylbutyl acetate (Isoamyl acetate)12,000 - 15,000[9]
Banana (Cavendish)2-Methylbutyl acetate500 - 1,500[9]
Banana (Fenjiao)Propanoic acid, 2-methylbutyl esterPresent (relative %)[10]
Strawberry (Seolhyang)Methyl butanoate~1,000 (at peak ripeness)[11]
Strawberry (Elsanta)Ethyl butanoate~500[11]
Melon (Cantaloupe)Ethyl 2-methylbutanoateHigh (major component)[12]
Pineapple (Tainong No. 6)Ethyl 2-methylbutanoateHigh (key aroma compound)[12]
Pineapple (Cayenne)Methyl 2-methylbutanoateHigh (key aroma compound)[12]

Note: Concentrations can vary widely based on ripeness, storage conditions, and analytical methods.

Experimental Protocols

The analysis of volatile branched-chain esters from a fruit matrix is most commonly performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[7][13] This method is sensitive, requires minimal sample preparation, and avoids the use of organic solvents.

Detailed Protocol for HS-SPME-GC-MS Analysis:

  • Sample Preparation:

    • Select ripe, healthy fruits, and wash them with deionized water.

    • Homogenize a known weight of fruit tissue (e.g., 5 g of pulp) in a blender or with a mortar and pestle. To prevent enzymatic reactions that could alter the volatile profile, homogenization can be performed in a saturated NaCl solution or with the addition of inhibitors like sodium fluoride.

    • Transfer the homogenate into a 20 mL headspace vial. Add an internal standard (e.g., ethyl heptanoate) for quantification.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Volatile Extraction (HS-SPME):

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber [e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)] to the headspace of the vial for a defined extraction period (e.g., 30 minutes) with constant agitation.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes) in splitless mode.

    • Separation: Use a capillary column suitable for volatile compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program could be: start at 40°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 230°C at 10°C/min, and hold for 5 min. Use Helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 35 to 400.

    • Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by matching their retention indices with known standards. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Experimental_Workflow Start Select & Wash Fruit Homogenize Homogenize Sample (e.g., 5g in 20mL vial) Start->Homogenize Add_IS Add Internal Standard & Seal Vial Homogenize->Add_IS Equilibrate Equilibrate & Heat Vial (e.g., 40°C for 15 min) Add_IS->Equilibrate SPME HS-SPME Extraction (e.g., 30 min) Equilibrate->SPME Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) SPME->Desorb GC_Separation GC Separation (Capillary Column) Desorb->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Processing Data Processing: - Peak Integration - Library Matching MS_Detection->Data_Processing Quantify Identification & Quantification Data_Processing->Quantify End Comparative Data Table Quantify->End

Experimental workflow for branched-chain ester analysis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ethyl trans-4-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of Ethyl trans-4-decenoate (CAS No. 76649-16-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Based on available data, this compound is not classified as a hazardous substance.[1] However, adherence to good industrial hygiene and safety practices is essential.

Personal Protective Equipment (PPE)

While this compound has no specific mandated hazard classification, the use of standard personal protective equipment is required to minimize exposure and ensure safe handling.

PPE CategoryItemSpecification
Eye Protection Safety GlassesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves.[2][3] It is important to ensure that the gloves are suitable for the task by checking for chemical compatibility and considering the operational conditions.[1]
Skin and Body Protection Lab Coat/CoverallsWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Not normally requiredNo protective equipment is needed under normal use conditions with adequate ventilation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural workflow for handling this compound from receipt to storage.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled with the chemical name and CAS number (76649-16-6).

  • Preparation and Engineering Controls:

    • Ensure adequate ventilation in the work area.[1]

    • Prepare a clean and organized workspace.

    • Ensure easy access to an eyewash station and safety shower.

  • Donning PPE:

    • Put on a lab coat or coveralls.

    • Wear safety glasses or goggles.

    • Don chemically-resistant gloves.

  • Handling and Use:

    • Avoid contact with skin, eyes, or clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Handle in accordance with good industrial hygiene and safety practice.[1]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[1]

    • Store at temperatures between 0 - 8 °C.[4]

  • Doffing PPE:

    • Remove gloves first, avoiding skin contamination.[1]

    • Remove lab coat or coveralls.

    • Remove eye protection.

    • Wash hands thoroughly after handling.

Handling Workflow

A 1. Receiving and Inspection B 2. Preparation and Engineering Controls A->B C 3. Donning PPE B->C D 4. Handling and Use C->D E 5. Storage D->E F 6. Doffing PPE E->F

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a suitable, labeled container.

  • Spill Cleanup:

    • In case of a spill, ensure adequate ventilation.[1]

    • Use personal protective equipment as required.[1]

    • Absorb the spill with inert material such as sand, diatomaceous earth, or universal binding agents.

    • Sweep up and shovel the absorbed material into a suitable container for disposal.[1]

  • Environmental Precautions:

    • Should not be released into the environment.[1]

  • Final Disposal:

    • Dispose of the waste through a licensed disposal company.

    • Follow all federal, state, and local regulations for chemical waste disposal.

Disposal Workflow

A 1. Waste Collection C 3. Environmental Precautions A->C B 2. Spill Cleanup (if necessary) B->C D 4. Final Disposal C->D

Caption: Disposal plan for this compound and contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.